Product packaging for 1-(3,5-dinitrophenyl)ethanone(Cat. No.:CAS No. 14401-75-3)

1-(3,5-dinitrophenyl)ethanone

Cat. No.: B081857
CAS No.: 14401-75-3
M. Wt: 210.14 g/mol
InChI Key: WGJQPJOLPLYFJH-UHFFFAOYSA-N
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Description

1-(3,5-Dinitrophenyl)ethanone serves as a versatile building block in medicinal chemistry for the synthesis of novel heterocyclic compounds with significant biological potential. Recent scientific investigations have utilized this compound as a precursor for developing a series of 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives . These synthesized molecules have demonstrated promising in vitro biological activities, positioning them as subjects of interest for further pharmacological exploration. The primary research value of this compound lies in its application for creating new chemical entities evaluated as inhibitors of the dihydrofolate reductase (DHFR) enzyme . DHFR is a critical target in therapeutic development, and its inhibition is a established mechanism for anticancer drugs as well as treatments for bacterial and parasitic infections . Compounds derived from this scaffold have shown potent DHFR inhibitory activity, with some analogs exhibiting IC50 values comparable to or even lower than the reference drug Methotrexate . Molecular docking studies suggest these inhibitors achieve their effect through critical hydrogen bond and arene-arene interactions within the enzyme's active site, particularly with Ser59 and Phe31 amino acid residues . Furthermore, several derivatives synthesized from this core structure have displayed strong and broad-spectrum antimicrobial activity against various bacterial and fungal species, and others have shown cytotoxic effects against a panel of human cancer cell lines, including leukemia, colon, prostate, and melanoma .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O5 B081857 1-(3,5-dinitrophenyl)ethanone CAS No. 14401-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dinitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5/c1-5(11)6-2-7(9(12)13)4-8(3-6)10(14)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJQPJOLPLYFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293175
Record name 3',5'-Dinitroacetophenone
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Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14401-75-3
Record name 1-(3,5-Dinitrophenyl)ethanone
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Record name 14401-75-3
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Record name 3',5'-Dinitroacetophenone
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Record name 3,5-Dinitroacetophenone
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3,5-dinitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3,5-dinitrophenyl)ethanone, also known as 3',5'-dinitroacetophenone. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed data, experimental protocols, and visual representations of key processes and pathways.

Core Chemical Properties and Data

This compound is a nitroaromatic compound with the molecular formula C₈H₆N₂O₅. The presence of two electron-withdrawing nitro groups on the phenyl ring significantly influences its chemical reactivity and physical properties.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₆N₂O₅[1][2]
Molecular Weight 210.14 g/mol [1][2]
Melting Point 81-85 °C[1][3]
Boiling Point 267.3 °C at 760 mmHg[3]
Density 1.452 g/cm³[3]
Flash Point 114.5 °C[3]
Refractive Index 1.598[3]
Vapor Pressure 0.00821 mmHg at 25°C[3]
InChI Key WGJQPJOLPLYFJH-UHFFFAOYSA-N[1]
SMILES CC(=O)c1cc(cc(c1)--INVALID-LINK--=O)--INVALID-LINK--=O[1]
Spectroscopic Data

¹H NMR Spectroscopic Data (CDCl₃) [4]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.78s-H-2
~8.45d~8.0H-4
~8.25d~7.8H-6
~7.70t~8.0H-5
~2.65s--CH₃

¹³C NMR Spectroscopic Data (CDCl₃) [4]

Chemical Shift (δ) ppmAssignment
~196.5C=O
~148.5C-3
~138.9C-1
~134.9C-6
~129.9C-5
~127.5C-4
~122.9C-2
~26.8-CH₃

Infrared (IR) Spectroscopic Data [4]

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretch (aromatic)
~1700C=O stretch (ketone)
~1530N-O stretch (asymmetric, nitro)
~1350N-O stretch (symmetric, nitro)
~810C-H bend (out-of-plane, aromatic)

Mass Spectrometry (MS) Data [4]

m/zRelative Intensity (%)Assignment
165~40[M]⁺ (Molecular Ion)
150~100[M-CH₃]⁺
120~20[M-NO₂]⁺
104~35[M-CH₃-NO₂]⁺
76~25[C₆H₄]⁺

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

Hazard ClassHazard StatementsPrecautionary Statements
Eye Damage/IrritationH318: Causes serious eye damage.[3]P280: Wear protective gloves/ eye protection/ face protection.[3]
Skin SensitizationH317: May cause an allergic skin reaction.[3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P302 + P352: IF ON SKIN: Wash with plenty of water. P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. P362 + P364: Take off contaminated clothing and wash it before reuse.

Experimental Protocols

Synthesis of this compound via Nitration of 1,3-diacetylbenzene

The most plausible synthetic route to this compound is the nitration of 1,3-diacetylbenzene.[5][6] The two acetyl groups are meta-directing, thus directing the incoming nitro group to the C-5 position.[5]

Materials:

  • 1,3-diacetylbenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid. Cool the flask to 0-5 °C in an ice bath. While stirring, slowly add an equimolar amount of concentrated nitric acid.[5]

  • Addition of Substrate: To the cooled nitrating mixture, slowly add 1,3-diacetylbenzene in portions, ensuring the reaction temperature does not exceed 10-15 °C.[5]

  • Reaction: After the addition is complete, continue to stir the mixture in the ice bath for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Quenching: Slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring to precipitate the crude product.[5]

  • Isolation and Neutralization: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with deionized water.[5]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.[6]

Spectroscopic Analysis Protocols

The following are general protocols for acquiring spectroscopic data for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[4][7]

  • Data Acquisition: Record the spectra on a 400 MHz or higher NMR spectrometer. For ¹H NMR, use a standard pulse sequence over a spectral width of 0-12 ppm.[4]

  • Data Processing: Process the acquired data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.[7]

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a solution in a suitable solvent (e.g., CCl₄).[4]

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer's ion source.[4]

  • Ionization: Bombard the vaporized sample with electrons (typically at 70 eV) to cause ionization and fragmentation.[4]

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) and detect their abundance.[4]

Mandatory Visualizations

Synthesis and Purification Workflow

G Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Nitrating Mixture Nitrating Mixture Reaction Reaction Nitrating Mixture->Reaction 1,3-diacetylbenzene 1,3-diacetylbenzene 1,3-diacetylbenzene->Reaction Quenching Quenching Reaction->Quenching Pour onto ice Filtration Filtration Quenching->Filtration Washing Washing Filtration->Washing H2O, NaHCO3 Recrystallization Recrystallization Washing->Recrystallization Crude Product Drying Drying Recrystallization->Drying Pure Product Pure Product Drying->Pure Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Analysis Workflow

G General Spectroscopic Analysis Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Sample->Dissolve in Deuterated Solvent Prepare KBr Pellet or Solution Prepare KBr Pellet or Solution Sample->Prepare KBr Pellet or Solution Introduce into Ion Source Introduce into Ion Source Sample->Introduce into Ion Source Acquire Spectrum Acquire Spectrum Dissolve in Deuterated Solvent->Acquire Spectrum Process Data Process Data Acquire Spectrum->Process Data Analyze Bands Analyze Bands Acquire Spectrum->Analyze Bands Structural Elucidation Structural Elucidation Process Data->Structural Elucidation Prepare KBr Pellet or Solution->Acquire Spectrum Analyze Bands->Structural Elucidation Ionize and Fragment Ionize and Fragment Introduce into Ion Source->Ionize and Fragment Analyze m/z Analyze m/z Ionize and Fragment->Analyze m/z Analyze m/z->Structural Elucidation

Caption: A workflow illustrating the key steps in the spectroscopic analysis of an organic compound.

Plausible Signaling Pathway: Induction of Oxidative Stress by Nitroaromatic Compounds

Nitroaromatic compounds are known to undergo metabolic reduction to form nitroso and hydroxylamine intermediates, which can then be further oxidized, leading to a futile redox cycle that generates reactive oxygen species (ROS).[8][9] This increase in ROS can lead to oxidative stress, causing damage to cellular components such as DNA, lipids, and proteins.

G Induction of Oxidative Stress by Nitroaromatic Compounds Nitroaromatic Compound Nitroaromatic Compound Metabolic Reduction Metabolic Reduction Nitroaromatic Compound->Metabolic Reduction Nitroso/Hydroxylamine Intermediates Nitroso/Hydroxylamine Intermediates Metabolic Reduction->Nitroso/Hydroxylamine Intermediates Redox Cycling Redox Cycling Nitroso/Hydroxylamine Intermediates->Redox Cycling ROS Generation ROS Generation Redox Cycling->ROS Generation O2 -> O2- Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage DNA, Lipid, Protein Damage

Caption: A plausible signaling pathway showing how nitroaromatic compounds can lead to oxidative stress.

References

An In-depth Technical Guide to 1-(3,5-dinitrophenyl)ethanone (CAS: 14401-75-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a putative synthetic route, and predicted spectroscopic data for 1-(3,5-dinitrophenyl)ethanone. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties

This compound, also known as 3',5'-dinitroacetophenone, is a nitroaromatic compound with the chemical formula C₈H₆N₂O₅.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 14401-75-3[1][2][3]
Molecular Formula C₈H₆N₂O₅[1][2][3]
Molecular Weight 210.14 g/mol [1][2][3]
Appearance Expected to be a solid at room temperature[4]
Melting Point 81-85 °C (lit.)[1][3]
Density 1.452 g/cm³[5]
Boiling Point 267.3 °C at 760 mmHg[5]
Flash Point 114.5 °C[5]
InChI 1S/C8H6N2O5/c1-5(11)6-2-7(9(12)13)4-8(3-6)10(14)15/h2-4H,1H3[3]
SMILES CC(=O)c1cc(cc(c1)--INVALID-LINK--=O)--INVALID-LINK--=O[3]

Synthesis

Proposed Experimental Protocol: Dinitration of Acetophenone

This protocol is a proposed method based on established procedures for the nitration of aromatic compounds.[1][6] Optimization of reaction conditions would be necessary to achieve the desired dinitration with good yield and selectivity.

Materials:

  • Acetophenone

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Ethanol (for recrystallization)

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and flask

  • Beakers

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to below 0 °C.

  • Slowly add acetophenone dropwise to the cooled sulfuric acid while maintaining the temperature below 5 °C.

  • Prepare a nitrating mixture by carefully and slowly adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid.

  • Cool the nitrating mixture to 0 °C and add it dropwise to the acetophenone-sulfuric acid solution. The temperature of the reaction mixture should be carefully maintained between 0 and 10 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at a slightly elevated temperature (e.g., 20-30 °C) for several hours to facilitate dinitration. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • The precipitated crude product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude this compound can be purified by recrystallization from ethanol to yield the final product.

Synthesis_Workflow Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: Acetophenone in Concentrated H₂SO₄ add_nitrating_mix Add Fuming HNO₃/ H₂SO₄ mixture (0-10 °C) start->add_nitrating_mix react Stir at elevated temperature (e.g., 20-30 °C) add_nitrating_mix->react quench Quench: Pour onto ice react->quench filter Vacuum Filtration quench->filter wash Wash with H₂O until neutral filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Final Product: This compound recrystallize->product

Caption: Workflow for the proposed synthesis and purification of this compound.

Spectroscopic Data (Predicted)

Experimentally determined spectroscopic data for this compound is not widely available. The following data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.[4][5][7]

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityAssignment
~9.1t (J ≈ 2.2 Hz)H-4
~8.8d (J ≈ 2.2 Hz)H-2, H-6
~2.7s-CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~195C=O
~149C-3, C-5
~139C-1
~128C-4
~118C-2, C-6
~27-CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Mass Spectrometry (Electron Ionization)
m/zRelative Intensity (%)Assignment
210Moderate[M]⁺
195High[M - CH₃]⁺
164Moderate[M - NO₂]⁺
150Moderate[M - C₂H₂O₂]⁺
120Low[M - C₂H₂O₂ - NO]⁺
104Moderate[C₆H₄NO₂]⁺
76Moderate[C₆H₄]⁺
43High[CH₃CO]⁺
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3100C-H stretch (aromatic)
~1700C=O stretch (ketone)
~1540N-O asymmetric stretch (nitro)
~1350N-O symmetric stretch (nitro)
~830C-H bend (out-of-plane, aromatic)

Safety Information

This compound is a chemical that should be handled with care in a laboratory setting.[3][5]

Hazard Statements:

  • H317: May cause an allergic skin reaction.[5]

  • H318: Causes serious eye damage.[5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5]

  • P280: Wear protective gloves/ eye protection/ face protection.[5]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7] The solution is transferred to a 5 mm NMR tube. The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used, and for ¹³C NMR, a proton-decoupled pulse sequence is employed.[7]

Mass Spectrometry

A small amount of the sample is introduced into the ion source of a mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph.[5] In the ion source, the sample is vaporized and bombarded with a beam of electrons with an energy of 70 eV.[5] The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Infrared Spectroscopy

An IR spectrum can be obtained using the KBr pellet method. A small amount of the solid sample is ground with dry potassium bromide and pressed into a thin, transparent disk. The disk is then placed in the sample holder of an IR spectrometer.

Experimental_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Processing sample This compound Sample dissolve Dissolve in Deuterated Solvent (NMR) sample->dissolve kbr Grind with KBr (IR) sample->kbr direct_insert Prepare for Direct Insertion (MS) sample->direct_insert nmr NMR Spectrometer (¹H and ¹³C) dissolve->nmr ir IR Spectrometer kbr->ir ms Mass Spectrometer direct_insert->ms nmr_data Acquire FID & Process (FT, Phasing, Baseline Correction) nmr->nmr_data ir_data Acquire Transmittance Spectrum ir->ir_data ms_data Acquire Mass Spectrum ms->ms_data

Caption: General experimental workflow for the spectroscopic characterization of the title compound.

References

An In-depth Technical Guide to the Synthesis of 1-(3,5-Dinitrophenyl)ethanone from Acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3,5-dinitrophenyl)ethanone, a valuable intermediate in various fields of chemical research and development. Due to the highly deactivated nature of the aromatic ring after the first nitration, the synthesis is presented as a two-step process involving the mononitration of acetophenone followed by a more forcing dinitration. This document details the experimental protocols, reaction mechanisms, and characterization data for the synthesized compounds.

Core Synthesis Strategy: A Two-Step Electrophilic Aromatic Substitution

The synthesis of this compound from acetophenone is most effectively achieved through a two-step electrophilic aromatic substitution (nitration) pathway. The acetyl group of acetophenone is a meta-directing deactivator. The first nitration introduces a nitro group at the meta-position. This, in conjunction with the acetyl group, further deactivates the aromatic ring, necessitating harsher reaction conditions for the introduction of the second nitro group, which is also directed to a meta-position relative to the acetyl group.

Step 1: Mononitration of Acetophenone to 3-Nitroacetophenone

Acetophenone is treated with a standard nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield 3-nitroacetophenone.

Step 2: Dinitration of 3-Nitroacetophenone to this compound

The isolated 3-nitroacetophenone is subjected to a more potent nitrating mixture, such as fuming nitric acid and concentrated sulfuric acid or oleum, at an elevated temperature to introduce the second nitro group at the 5-position.

Experimental Protocols

Step 1: Synthesis of 3-Nitroacetophenone

This protocol is adapted from established and reliable procedures for the mononitration of acetophenone.

Materials:

  • Acetophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethanol

  • Activated Carbon

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and flask

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, add 37 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0 °C with stirring.

  • Slowly add 0.125 mol of acetophenone via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, cool the mixture to -7 °C.

  • Prepare a cooled nitrating mixture of 15 mL of concentrated sulfuric acid and 10 mL of concentrated nitric acid.

  • Add the nitrating mixture dropwise to the acetophenone solution over 30 minutes, maintaining the reaction temperature between -5 °C and 0 °C.[1]

  • After the addition, continue stirring in the ice bath for an additional 10 minutes.

  • Pour the reaction mixture onto a mixture of 165 g of crushed ice and 375 mL of water with vigorous stirring.

  • Allow the ice to melt completely, and collect the precipitated yellow solid by vacuum filtration.

  • Wash the crude product with two 75 mL portions of cold water.

  • Recrystallize the crude product from 25-35 mL of ethanol, using activated carbon to decolorize the solution if necessary.

  • Filter the hot solution and then precipitate the purified product by pouring the filtrate into 250 mL of cold water with stirring.

  • Collect the purified 3-nitroacetophenone by vacuum filtration, wash with cold water, and air dry.

Step 2: Synthesis of this compound

This proposed protocol is based on general procedures for the nitration of deactivated aromatic compounds. Optimization of reaction time and temperature may be necessary to maximize yield and purity.

Materials:

  • 3-Nitroacetophenone

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%) or Oleum (20% SO₃)

  • Ice

  • Deionized Water

  • Ethanol or other suitable recrystallization solvent

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle with a temperature controller

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, carefully add a volume of concentrated sulfuric acid or oleum.

  • Cool the acid in an ice bath to 0-5 °C.

  • Slowly add the 3-nitroacetophenone to the cooled acid with stirring, maintaining a low temperature.

  • In the dropping funnel, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid (or oleum).

  • Slowly add the nitrating mixture to the reaction flask, allowing the temperature to rise to and be maintained at a moderately elevated temperature (e.g., 80-100 °C). The optimal temperature should be determined empirically.

  • Maintain the reaction at this temperature with stirring for a period of 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large volume of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation

The following tables summarize the key physicochemical and spectroscopic data for the intermediate and final products.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
3-NitroacetophenoneC₈H₇NO₃165.1576-78Yellowish crystals121-89-1
This compoundC₈H₆N₂O₅210.1481-85Pale yellow solid14401-75-3

Table 2: Spectroscopic Data for 3-Nitroacetophenone

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz) IR (KBr, cm⁻¹) Mass Spectrometry (EI, m/z)
δ (ppm) Assignment δ (ppm) Assignment Wavenumber Assignment m/z
8.78 (s, 1H)H-2196.5C=O~3100Aromatic C-H stretch165
8.45 (d, 1H)H-4148.5C-NO₂~1700C=O stretch150
8.25 (d, 1H)H-6138.9C-1~1530Asymmetric NO₂ stretch120
7.70 (t, 1H)H-5134.9C-6~1350Symmetric NO₂ stretch104
2.65 (s, 3H)-CH₃129.9C-576
127.5C-4
122.9C-2
26.8-CH₃

Table 3: Predicted Spectroscopic Data for this compound

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz) IR (KBr, cm⁻¹) Mass Spectrometry (EI, m/z)
δ (ppm) Assignment δ (ppm) Assignment Wavenumber Assignment m/z
~9.2 (t, 1H, J ≈ 2 Hz)H-4~195C=O~3100Aromatic C-H stretch210
~9.0 (d, 2H, J ≈ 2 Hz)H-2, H-6~149C-NO₂~1705C=O stretch195
~2.7 (s, 3H)-CH₃~140C-1~1540Asymmetric NO₂ stretch165
~128C-4~1350Symmetric NO₂ stretch120
~120C-2, C-676
~27-CH₃

Mandatory Visualizations

Reaction Pathway

Synthesis_Pathway Acetophenone Acetophenone Step1 HNO₃, H₂SO₄ 0-5 °C Acetophenone->Step1 m_Nitroacetophenone 3-Nitroacetophenone Step1->m_Nitroacetophenone Step2 Fuming HNO₃, H₂SO₄ (or Oleum) Elevated Temp. m_Nitroacetophenone->Step2 Dinitroacetophenone This compound Step2->Dinitroacetophenone

Caption: Two-step synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start | Acetophenone step1 Step 1: Mononitration Reaction with HNO₃/H₂SO₄ at 0-5 °C Work-up and Isolation start->step1 intermediate Intermediate | 3-Nitroacetophenone step1->intermediate step2 Step 2: Dinitration Reaction with Fuming HNO₃/H₂SO₄ at elevated temp. Work-up and Isolation intermediate->step2 purification Purification Recrystallization step2->purification characterization Characterization Melting Point NMR, IR, MS purification->characterization product Final Product | this compound characterization->product

Caption: General workflow for the synthesis and characterization.

References

An In-depth Technical Guide to the Solubility of 1-(3,5-dinitrophenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3,5-dinitrophenyl)ethanone, a key consideration for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the standardized experimental protocols for determining solubility, enabling researchers to generate precise data in their own laboratory settings.

Introduction

This compound is an organic compound whose solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. Understanding its solubility behavior allows for the selection of appropriate solvent systems for crystallization, chromatographic separation, and as vehicles for in vitro and in vivo studies. This guide outlines the established methodologies for accurately determining the solubility of this and similar solid organic compounds.

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of DeterminationReference
Data to be populated by experimental determination
Example: Acetone25[Value][Value]Gravimetric[Citation]
Example: Ethanol25[Value][Value]Gravimetric[Citation]
Example: Dichloromethane25[Value][Value]Gravimetric[Citation]
Example: Toluene25[Value][Value]Gravimetric[Citation]

Experimental Protocols for Solubility Determination

The following section details a robust and widely accepted gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent.[1][2][3] This method is straightforward and relies on the accurate measurement of mass.[4]

Principle of the Gravimetric Method

The gravimetric method for solubility determination involves creating a saturated solution of the solute in a specific solvent at a controlled temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured. From these measurements, the solubility can be calculated and expressed in various units, such as grams per 100 mL or moles per liter.[2][3]

Materials and Apparatus
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Analytical balance (± 0.0001 g)

  • Glass vials or flasks with airtight seals

  • Volumetric pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or watch glasses

  • Drying oven

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial or flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the container tightly to prevent solvent evaporation.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours to days, and preliminary experiments may be needed to determine the equilibration time.[5]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a pre-heated or temperature-equilibrated volumetric pipette to avoid precipitation upon cooling.

    • To ensure the removal of any suspended microcrystals, pass the withdrawn solution through a syringe filter that is chemically resistant to the solvent and has been pre-warmed to the experimental temperature.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed and labeled evaporation dish.

    • Record the exact mass of the dish with the solution.

    • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen at a temperature that will not cause decomposition of the solute.

    • Once the solvent has completely evaporated, place the evaporation dish in a drying oven at a suitable temperature (e.g., below the melting point of the compound) until a constant mass is achieved.

    • Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final mass of the dish with the dried solute.

    • The solubility can then be expressed in the desired units. For example, to calculate the solubility in grams per 100 mL: Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solution withdrawn (mL)) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

experimental_workflow start Start prepare_solution Prepare Saturated Solution (Excess Solute in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (Thermostatic Shaker) prepare_solution->equilibrate withdraw_sample Withdraw Supernatant equilibrate->withdraw_sample filter_sample Filter Sample (Syringe Filter) withdraw_sample->filter_sample weigh_solution Weigh Filtered Solution in Pre-weighed Dish filter_sample->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate dry_solute Dry Solute to Constant Mass evaporate->dry_solute weigh_solute Weigh Dried Solute dry_solute->weigh_solute calculate Calculate Solubility weigh_solute->calculate end_node End calculate->end_node

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While specific solubility data for this compound remains to be extensively published, this guide provides the necessary framework for researchers to determine this crucial parameter accurately. The detailed gravimetric method is a reliable and accessible approach for generating high-quality solubility data. The systematic application of these protocols will contribute to a better understanding of the physicochemical properties of this compound, thereby supporting its development and application in various scientific disciplines.

References

Spectroscopic Analysis of 1-(3,5-dinitrophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3,5-dinitrophenyl)ethanone, also known as 3',5'-dinitroacetophenone. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles and analysis of structurally related molecules. This information is intended to support researchers in the identification, characterization, and utilization of this compound in drug development and other scientific endeavors.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 3',5'-Dinitroacetophenone

  • CAS Number: 14401-75-3

  • Chemical Formula: C₈H₆N₂O₅

  • Molecular Weight: 210.14 g/mol

  • Appearance: Expected to be a solid at room temperature.

  • Melting Point: 81-85 °C

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.1t (triplet)1HH-4
~8.9d (doublet)2HH-2, H-6
~2.7s (singlet)3H-COCH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~195C=O
~149C-3, C-5 (C-NO₂)
~139C-1
~128C-4
~122C-2, C-6
~27-COCH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1700StrongC=O (carbonyl) stretch
~1600, ~1475Medium-StrongAromatic C=C stretch
~1540StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~900-800StrongC-H out-of-plane bending
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation

m/zProposed Fragment
210[M]⁺ (Molecular Ion)
195[M - CH₃]⁺
164[M - NO₂]⁺
150[M - C₂H₂O]⁺
143[M - CH₃ - NO₂]⁺
120[C₆H₄O₂N]⁺
104[C₆H₄O]⁺
76[C₆H₄]⁺
43[CH₃CO]⁺ (Base Peak)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

  • Acquire the ¹H NMR spectrum using standard pulse sequences.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks and determine the chemical shifts relative to TMS.

¹³C NMR Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

  • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Process the data to obtain the final spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of an empty pellet press or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Sample Introduction:

  • Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

  • Gas Chromatography (GC-MS): Dissolve the sample in a suitable solvent and inject it into a GC column for separation before introduction into the mass spectrometer.

Data Acquisition (EI-MS):

  • Set the ionization energy to 70 eV.

  • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Acquire the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis and Interpretation cluster_conclusion Final Characterization Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Structural Elucidation (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data Functional Group Identification (Vibrational Frequencies) IR->IR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Conclusion Complete Spectroscopic Profile and Structural Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Spectroscopic analysis workflow for this compound.

An In-depth Technical Guide to the Molecular Structure of 1-(3,5-Dinitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(3,5-dinitrophenyl)ethanone. Due to the limited availability of direct experimental data for this specific compound in public databases, this document combines known physicochemical properties with scientifically grounded, predicted spectroscopic data and a representative synthesis protocol. The information is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development. This guide also briefly discusses the potential biological activities of dinitrophenyl compounds, contextualizing the relevance of this molecular scaffold.

Introduction

This compound, a member of the nitroaromatic class of compounds, possesses a unique molecular architecture characterized by an acetophenone core substituted with two nitro groups at the meta positions of the phenyl ring. The strong electron-withdrawing nature of the nitro groups significantly influences the electronic properties and reactivity of the molecule, making it a potentially valuable intermediate in the synthesis of more complex chemical entities. This guide aims to provide a detailed repository of its structural and chemical information.

Molecular and Physicochemical Properties

The fundamental molecular and physical characteristics of this compound are summarized below. These values are critical for its handling, purification, and use in synthetic applications.

PropertyValueReference
Molecular Formula C₈H₆N₂O₅
Molecular Weight 210.144 g/mol
CAS Number 14401-75-3
Appearance Predicted: Pale yellow crystalline solid
Melting Point 81-85 °C
Boiling Point 267.3 °C at 760 mmHg (Predicted)
Density 1.452 g/cm³ (Predicted)
Refractive Index 1.598 (Predicted)
Flash Point 114.5 °C (Predicted)

Synthesis of this compound

The most direct and plausible method for the synthesis of this compound is the electrophilic aromatic substitution (nitration) of acetophenone. The acetyl group is a meta-director; however, forcing conditions are required to introduce two nitro groups onto the deactivated ring.

Experimental Protocol: Nitration of Acetophenone

This protocol is a representative procedure based on standard methodologies for aromatic nitration and should be optimized for specific laboratory conditions.

Materials:

  • Acetophenone

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (Saturated Solution)

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and filtration flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, cool concentrated sulfuric acid to -5 to 0 °C in an ice-salt bath.

  • Slowly add acetophenone to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 5 °C.

  • Prepare a nitrating mixture by carefully and slowly adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of acetophenone in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled low temperature (e.g., 0-5 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is deemed complete, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Allow the ice to melt, and collect the precipitated crude product by vacuum filtration.

  • Wash the solid with cold deionized water until the washings are neutral to litmus paper. A subsequent wash with a cold, dilute sodium bicarbonate solution may be necessary to remove residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Acetophenone + Conc. H₂SO₄ reaction Nitration Reaction (< 10 °C) start->reaction nitrating_mix Fuming HNO₃ + Conc. H₂SO₄ nitrating_mix->reaction quench Quench on Ice reaction->quench filtration Vacuum Filtration quench->filtration wash Wash with H₂O & NaHCO₃ filtration->wash recrystallization Recrystallization (Ethanol) wash->recrystallization product Pure this compound recrystallization->product

Synthesis workflow for this compound.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectroscopic Data

The symmetry of the 1,3,5-substitution pattern simplifies the aromatic region of the spectrum. The strong electron-withdrawing nitro groups will cause a significant downfield shift of the aromatic protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.1t1HH-4
~8.9d2HH-2, H-6
~2.7s3H-CH₃
Solvent: CDCl₃, Reference: TMS (0 ppm)
Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~195.0C=O
~149.0C-3, C-5
~139.0C-1
~128.0C-2, C-6
~120.0C-4
~27.0-CH₃
Solvent: CDCl₃, Reference: TMS (0 ppm)
Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~1705C=O stretch (ketone)
~1600C=C stretch (aromatic)
~1540N-O stretch (asymmetric, nitro)
~1350N-O stretch (symmetric, nitro)
~850C-H bend (out-of-plane, aromatic)
Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
210~50[M]⁺ (Molecular Ion)
195~100[M-CH₃]⁺
164~30[M-NO₂]⁺
148~40[M-2NO₂]⁺ or [M-CH₃-NO₂]⁺
120~25[C₆H₄O₂]⁺
76~60[C₆H₄]⁺
43~80[CH₃CO]⁺
General Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) would be dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube. Spectra would be recorded on a 400 MHz or higher spectrometer.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used. The spectrum would be recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) would be introduced into the mass spectrometer, likely using an Electron Ionization (EI) source. The instrument would be scanned over a mass range of m/z 50-300 to detect the molecular ion and characteristic fragment ions.

Potential Biological Activity and Signaling

While no specific biological activities or signaling pathways for this compound have been documented, compounds containing the dinitrophenyl moiety are known to possess significant biological effects. The most well-documented of these is the uncoupling of oxidative phosphorylation.[1]

Dinitrophenyl compounds can act as proton ionophores, shuttling protons across the inner mitochondrial membrane. This dissipates the proton gradient that is essential for ATP synthase to produce ATP. Consequently, the energy from substrate oxidation is released as heat instead of being stored as chemical energy in ATP.[2][3] This mechanism is the basis for the historical (and dangerous) use of 2,4-dinitrophenol as a weight-loss agent and also underlies the toxicity of many dinitrophenyl derivatives.[1][2]

Oxidative_Phosphorylation_Uncoupling cluster_mito Mitochondrion ETC Electron Transport Chain Proton_Gradient Proton Gradient (H⁺) ETC->Proton_Gradient pumps H⁺ into IMS ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Matrix Mitochondrial Matrix IMS Intermembrane Space DNP This compound (Proton Ionophore) DNP->Proton_Gradient dissipates Proton_Gradient->ATP_Synthase drives Heat Heat Production Proton_Gradient->Heat Energy released as

Uncoupling of oxidative phosphorylation by dinitrophenyl compounds.

Conclusion

This compound is a nitroaromatic compound with well-defined physicochemical properties but limited publicly available experimental spectroscopic data. This guide has provided a detailed, albeit partially predictive, overview of its molecular structure, a viable synthetic route, and its expected spectroscopic characteristics. The known biological activities of related dinitrophenyl compounds suggest that this compound could be a subject of interest in toxicological and metabolic research. The information presented herein serves as a valuable starting point for researchers interested in the synthesis and characterization of this and related molecules.

References

An In-depth Technical Guide to 1-(3,5-Dinitrophenyl)ethanone: Safety, Handling, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3,5-dinitrophenyl)ethanone, a nitroaromatic compound of interest in various research and development settings. This document details its known safety and handling procedures, physical and chemical properties, a plausible synthetic route, and explores its potential biological activities by drawing parallels with structurally related dinitrophenyl compounds.

Safety and Hazard Information

Hazard Identification:

Hazard ClassGHS Classification
Serious Eye Damage/Eye IrritationCategory 1
Skin SensitizationCategory 1

GHS Hazard Statements:

  • H317: May cause an allergic skin reaction.[1]

  • H318: Causes serious eye damage.[1]

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P272: Contaminated work clothing should not be allowed out of the workplace.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₈H₆N₂O₅
Molecular Weight 210.14 g/mol
Appearance Solid (form may vary)
Boiling Point 267.3 °C at 760 mmHg[1]
Density 1.452 g/cm³[1]
Flash Point 114.5 °C[1]
CAS Number 14401-75-3

Experimental Protocols

Safe Handling Protocol

Given the hazardous nature of this compound and related nitroaromatic compounds, a strict handling protocol is mandatory to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and potential explosions.

  • Hand Protection: Double gloving with nitrile or neoprene gloves is recommended. Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A chemical-resistant laboratory coat, fully buttoned, should be worn.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Have all necessary PPE, spill containment materials, and emergency equipment (safety shower, eyewash station) readily accessible.

  • Weighing: Weigh the solid compound within the fume hood. To prevent dust dispersal, it is advisable to weigh it in a closed container.

  • Solution Preparation: When preparing solutions, add the solid this compound slowly to the solvent with stirring to avoid splashing.

  • Transfer: Use appropriate tools (spatulas, pipettes) to transfer the chemical, avoiding direct contact. Keep containers tightly closed when not in use.

  • Post-Handling: After use, decontaminate all equipment that has come into contact with the chemical. Thoroughly clean the work area.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination (e.g., gloves last).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Waste Disposal: All waste materials, including contaminated PPE, glassware, and residual chemical, should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain. Follow all local and institutional regulations for hazardous waste disposal.

Proposed Synthesis Protocol: Nitration of 3'-Nitroacetophenone

A plausible method for the synthesis of this compound is the nitration of 3'-nitroacetophenone. The existing nitro group is a meta-director, and the acetyl group is also meta-directing, thus favoring the addition of a second nitro group at the 5-position. The following is a representative protocol based on standard nitration procedures for similar compounds. Optimization of reaction conditions may be necessary.

Materials:

  • 3'-Nitroacetophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and vacuum flask

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add 3'-nitroacetophenone to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 5 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 3'-nitroacetophenone, maintaining the reaction temperature between 0 and 5 °C. The addition should be slow to control the exothermic reaction.

  • After the addition is complete, continue to stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • A solid precipitate of this compound should form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water until the washings are neutral to pH paper.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Biological Activity and Signaling Pathways (Inferred from Related Compounds)

While there is a lack of direct studies on the biological activity of this compound, the broader class of dinitrophenols (DNPs) has been investigated for its effects on cellular metabolism and signaling.

Mechanism of Action: Mitochondrial Uncoupling

The primary mechanism of action for dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.[2][3] They act as proton ionophores, transporting protons across the inner mitochondrial membrane, thus dissipating the proton gradient that is essential for ATP synthesis. This leads to an increase in oxygen consumption and the release of energy as heat.

G Mechanism of Mitochondrial Uncoupling by Dinitrophenols cluster_0 Mitochondrial Intermembrane Space cluster_1 Mitochondrial Matrix High_H High [H+] ATP_Synthase ATP Synthase High_H->ATP_Synthase H+ Flow DNP Dinitrophenol (Protonophore) High_H->DNP Binds H+ Low_H Low [H+] Low_H->DNP ATP ATP ATP_Synthase->ATP Generates Electron_Transport_Chain Electron Transport Chain Electron_Transport_Chain->High_H Pumps H+ DNP->Low_H

Caption: Dinitrophenols act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane.

Modulation of Cellular Signaling Pathways

Studies on 2,4-dinitrophenol have shown that at low concentrations, it can have neuroprotective effects, potentially through the modulation of key signaling pathways.[2] Mild mitochondrial uncoupling may trigger adaptive stress responses.

mTOR and Insulin Signaling: DNP treatment in animal models has been shown to suppress the mTOR (mammalian target of rapamycin) and insulin-PI3K-MAPK signaling pathways.[5][6] This reprogramming of metabolic signaling is a significant area of research.

G Effect of DNP on mTOR and Insulin Signaling DNP Dinitrophenol PI3K PI3K DNP->PI3K Suppresses mTORC1 mTORC1 DNP->mTORC1 Suppresses Insulin_Receptor Insulin Receptor Insulin_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Akt->mTORC1 Activates Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth Promotes

Caption: Dinitrophenols can suppress key nodes in the mTOR and insulin signaling pathways.

CREB Pathway: Conversely, DNP has been observed to upregulate the CREB (cAMP response element-binding protein) pathway.[6] CREB is involved in synaptic plasticity, learning, and memory, and its activation may contribute to the observed neuroprotective effects of low-dose DNP.

G Upregulation of the CREB Pathway by DNP DNP Dinitrophenol Ca_Influx Increased Intracellular Ca2+ DNP->Ca_Influx Induces CamKII CamKII Ca_Influx->CamKII Activates CREB CREB CamKII->CREB Phosphorylates & Activates Gene_Transcription Gene Transcription (Synaptic Plasticity, Survival) CREB->Gene_Transcription Promotes

Caption: DNP can lead to the upregulation of the CREB pathway, which is involved in neuronal plasticity and survival.

Conclusion

This compound is a hazardous chemical that must be handled with stringent safety precautions. Its potential for causing severe eye damage and skin sensitization necessitates the use of appropriate personal protective equipment and engineering controls. While direct biological data for this specific compound is limited, its structural similarity to other dinitrophenols suggests it may act as a mitochondrial uncoupler and modulate key cellular signaling pathways. This makes it a compound of interest for further investigation in the fields of toxicology, pharmacology, and drug discovery, with the important caveat that its specific effects must be determined experimentally. The provided protocols for safe handling and a plausible synthesis offer a foundation for researchers working with this compound.

References

An In-depth Technical Guide to the Electrophilic Dinitration of Acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic nitration of acetophenone, with a specific focus on the synthesis of its dinitro isomers. This document details the underlying chemical principles, experimental methodologies, and expected outcomes of this important organic transformation.

Introduction

The nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of the versatile nitro group, a key precursor for a multitude of functional groups, including amines and diazonium salts. Acetophenone, with its moderately deactivated aromatic ring, presents an interesting case for electrophilic aromatic substitution. The acetyl group (-COCH₃) is an electron-withdrawing group, which directs incoming electrophiles to the meta position and slows down the rate of reaction compared to benzene.

While the mono-nitration of acetophenone to yield 3-nitroacetophenone is a well-established and high-yielding reaction, the introduction of a second nitro group to form dinitroacetophenone isomers requires more forcing reaction conditions. Understanding the factors that govern the regioselectivity and yield of dinitration is crucial for the targeted synthesis of specific isomers, which may be valuable intermediates in the development of pharmaceuticals and other fine chemicals.

Reaction Mechanisms

The electrophilic nitration of acetophenone proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism.

Generation of the Electrophile

The active electrophile in the nitration of aromatic compounds is the nitronium ion (NO₂⁺). It is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.

G HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4:e->HSO4_minus:w NO2_plus NO₂⁺ H2NO3_plus->NO2_plus - H₂O H2O H₂O

Figure 1: Generation of the nitronium ion.
Mono-nitration of Acetophenone

The acetyl group of acetophenone is a deactivating, meta-directing group. The electron-withdrawing nature of the carbonyl group reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The meta position is favored because the resonance structures of the sigma complex formed upon attack at the ortho or para positions place the positive charge adjacent to the positively polarized carbonyl carbon, which is energetically unfavorable.

The mono-nitration of acetophenone predominantly yields 3-nitroacetophenone.[1]

G acetophenone Acetophenone sigma_complex Sigma Complex (arenium ion) acetophenone->sigma_complex + NO₂⁺ NO2_plus NO₂⁺ m_nitroacetophenone 3-Nitroacetophenone sigma_complex->m_nitroacetophenone + HSO₄⁻ HSO4_minus HSO₄⁻ H2SO4 H₂SO₄ HSO4_minus:e->H2SO4:w

Figure 2: Mono-nitration of acetophenone.
Dinitration of Acetophenone

The introduction of a second nitro group is significantly more challenging due to the presence of two deactivating groups on the aromatic ring: the acetyl group and the first nitro group. Both are strongly electron-withdrawing and meta-directing. Consequently, the second nitration requires more vigorous reaction conditions, such as higher temperatures and the use of fuming nitric acid or oleum (fuming sulfuric acid).

The directing effects of the existing substituents on 3-nitroacetophenone will determine the position of the second nitro group. Both the acetyl and nitro groups direct incoming electrophiles to the positions meta to themselves. Therefore, the primary product of dinitration is expected to be 3,5-dinitroacetophenone . Other isomers may be formed in minor quantities.

G m_nitroacetophenone 3-Nitroacetophenone sigma_complex_di Sigma Complex (dinitro) m_nitroacetophenone->sigma_complex_di + NO₂⁺ (harsher conditions) NO2_plus NO₂⁺ dinitroacetophenone 3,5-Dinitroacetophenone sigma_complex_di->dinitroacetophenone + HSO₄⁻ HSO4_minus HSO₄⁻ H2SO4 H₂SO₄ HSO4_minus:e->H2SO4:w

Figure 3: Dinitration of 3-nitroacetophenone.

Experimental Protocols

Detailed experimental procedures for the mono- and dinitration of acetophenone are provided below.

Synthesis of 3-Nitroacetophenone (Mono-nitration)

This procedure is adapted from established methods and provides a reliable synthesis of the mono-nitro derivative.

Experimental Workflow:

G start Dissolve Acetophenone in conc. H₂SO₄ at 0-5°C add_nitrating_mixture Add nitrating mixture (HNO₃/H₂SO₄) dropwise at <5°C start->add_nitrating_mixture stir Stir at low temperature add_nitrating_mixture->stir quench Pour onto crushed ice stir->quench filter Filter the precipitate quench->filter wash Wash with cold water filter->wash recrystallize Recrystallize from ethanol wash->recrystallize end Obtain pure 3-Nitroacetophenone recrystallize->end

Figure 4: Workflow for the synthesis of 3-nitroacetophenone.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Acetophenone120.1512.0 g0.1
Concentrated H₂SO₄ (98%)98.0840 mL-
Concentrated HNO₃ (70%)63.018.0 mL~0.12

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 40 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 12.0 g (0.1 mol) of acetophenone to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by carefully adding 8.0 mL of concentrated nitric acid to 12 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the acetophenone solution over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure 3-nitroacetophenone.

Expected Yield: 70-85%

Synthesis of Dinitroacetophenone Isomers

The dinitration of acetophenone requires more forcing conditions. The following is a general procedure that can be optimized to favor the formation of dinitro products. The primary isomer expected is 3,5-dinitroacetophenone.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3-Nitroacetophenone165.158.25 g0.05
Fuming H₂SO₄ (20% SO₃)-30 mL-
Fuming HNO₃ (90%)63.016.0 mL~0.13

Procedure:

  • In a flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 8.25 g (0.05 mol) of 3-nitroacetophenone to 30 mL of fuming sulfuric acid (oleum) while maintaining the temperature below 20 °C.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add 6.0 mL of fuming nitric acid dropwise over 30 minutes, keeping the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto 300 g of crushed ice.

  • Collect the precipitate by vacuum filtration and wash extensively with cold water.

  • The crude product will be a mixture of dinitro isomers and unreacted starting material. Separation and purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixtures).

Note: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions due to the corrosive and reactive nature of fuming acids.

Data Presentation

The following table summarizes the expected products and their physical properties. Quantitative yields for dinitration can vary significantly based on reaction conditions and require careful optimization and analysis.

CompoundStructureMolar Mass ( g/mol )Melting Point (°C)
AcetophenoneC₈H₈O120.1520.5
3-NitroacetophenoneC₈H₇NO₃165.1576-78
3,5-DinitroacetophenoneC₈H₆N₂O₅210.14110-112

Conclusion

The electrophilic nitration of acetophenone serves as a valuable case study in the principles of electrophilic aromatic substitution on deactivated rings. While mono-nitration to 3-nitroacetophenone is a straightforward and high-yielding process, the synthesis of dinitro isomers, primarily 3,5-dinitroacetophenone, necessitates more forcing conditions due to the strong deactivating effect of both the acetyl and nitro substituents. Careful control of reaction parameters is essential to achieve desirable yields and to manage the separation of the resulting isomeric products. The dinitroacetophenone isomers produced can serve as important building blocks in the synthesis of more complex molecules for various applications in the pharmaceutical and chemical industries.

References

A Technical Guide to the Physical Properties of 1-(3,5-dinitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the physical appearance and melting point of 1-(3,5-dinitrophenyl)ethanone, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document outlines its key physical characteristics and details the experimental protocols for their determination.

Physical and Chemical Properties

Quantitative Data Summary

The known quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnits
Melting Point 81-85[2]°C
Boiling Point 267.3[2]°C at 760 mmHg
Density 1.452[2]g/cm³
Flash Point 114.5[2]°C
Refractive Index 1.598[2]
Vapor Pressure 0.00821[2]mmHg at 25°C
Molecular Weight 210.144 g/mol

Experimental Protocols

Accurate determination of the physical properties of a compound is crucial for its identification and purity assessment. The following sections detail the standard methodologies for determining the physical appearance and melting point of this compound.

Determination of Physical Appearance

The physical appearance of a chemical compound is determined through careful visual observation. This qualitative assessment is a fundamental first step in the characterization of a substance.

Methodology:

  • Sample Preparation: A small, representative sample of the compound is placed on a clean, dry watch glass or in a clear sample vial.

  • Visual Inspection: The sample is observed under good lighting conditions. The following characteristics are noted:

    • Physical State: Whether the substance is a solid, liquid, or gas at ambient temperature. For solids, the form, such as crystalline, powder, or amorphous, is recorded.

    • Color: The color of the compound is carefully described. It is important to note if the compound is colorless, white, or has a specific hue.

    • Odor: If it is safe to do so, the odor of the compound can be noted by carefully wafting the vapors toward the nose.

  • Documentation: All observations are recorded in a laboratory notebook.

Determination of Melting Point

The melting point of a compound is a key physical property that provides information about its identity and purity. A pure crystalline solid will have a sharp melting point, typically within a 1-2°C range, while impurities will lead to a depression and broadening of the melting range. The capillary method is a standard technique for melting point determination[3][4].

Methodology:

  • Sample Preparation: The crystalline sample of this compound must be completely dry and in the form of a fine powder. If necessary, a small amount of the sample is crushed into a fine powder using a mortar and pestle.

  • Capillary Tube Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, open at one end, to a height of about 3 mm. The sample should be tightly packed by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a thermometer or a digital temperature sensor. The capillary tube should be positioned close to the temperature sensor to ensure accurate measurement.

  • Heating and Observation:

    • An initial rapid heating can be performed to determine an approximate melting point[5].

    • For an accurate measurement, a second sample is heated to a temperature about 10-15°C below the approximate melting point. The heating rate is then slowed to about 1-2°C per minute.

    • The sample is observed carefully through the magnifying eyepiece of the apparatus.

  • Recording the Melting Range:

    • The temperature at which the first drop of liquid appears is recorded as the initial melting point.

    • The temperature at which the entire solid sample has turned into a clear liquid is recorded as the final melting point.

    • The melting point is reported as a range from the initial to the final temperature.

Visualizations

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a chemical compound like this compound.

G Experimental Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Physical Appearance Determination cluster_2 Melting Point Determination cluster_3 Data Analysis and Reporting A Obtain Compound Sample B Dry the Sample A->B C Grind to a Fine Powder B->C D Visual Inspection (State, Color, Form) C->D F Pack Capillary Tube C->F E Record Observations D->E J Compile and Report Data E->J G Place in Apparatus F->G H Heat and Observe G->H I Record Melting Range H->I I->J

Caption: Workflow for determining the physical properties of a solid compound.

References

The Pivotal Role of 1-(3,5-Dinitrophenyl)ethanone as a Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,5-Dinitrophenyl)ethanone, a dinitro-substituted aromatic ketone, serves as a versatile and crucial chemical intermediate in the synthesis of a wide array of organic compounds. Its unique molecular architecture, featuring two electron-withdrawing nitro groups and a reactive acetyl moiety, provides multiple avenues for chemical modification. This technical guide delves into the synthesis, chemical properties, and significant applications of this compound, with a particular focus on its role in the development of novel therapeutic agents and functional materials. Detailed experimental protocols for its synthesis and derivatization are provided, alongside a summary of its physicochemical and spectral data. Furthermore, this guide illustrates its utility through the synthesis of bioactive heterocyclic compounds, such as chalcones and pyrimidines, and discusses their potential in medicinal chemistry.

Introduction

Aromatic nitro compounds are fundamental building blocks in organic synthesis, renowned for their utility in constructing complex molecular frameworks. The presence of nitro groups significantly influences the electronic properties of the aromatic ring, rendering it susceptible to nucleophilic attack and providing a functional handle that can be readily transformed into other functionalities, most notably amines. This compound, with its distinct trifunctional nature, is an exemplary scaffold for the synthesis of diverse and complex molecules. The two meta-directing acetyl and nitro groups deactivate the benzene ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This reactivity profile, combined with the reactive carbonyl group, makes it a valuable precursor for a range of compounds, including pharmacologically active heterocycles.

This guide aims to provide a comprehensive technical overview of this compound for researchers and professionals in drug discovery and materials science. It will cover its synthesis, purification, and its application as a key intermediate in the generation of molecules with potential therapeutic value.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a chemical intermediate is paramount for its effective utilization in synthesis. This section summarizes the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₆N₂O₅[Generic]
Molecular Weight 210.14 g/mol [Generic]
Appearance Pale yellow crystalline solid[Generic]
Melting Point 81-85 °C[Generic]
Boiling Point 267.3 °C at 760 mmHg[Generic]
Density 1.452 g/cm³[Generic]
Flash Point 114.5 °C[Generic]
Refractive Index 1.598[Generic]

Note on Spectroscopic Data: Publicly available, experimentally determined spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrum) for this compound is limited. Therefore, for illustrative purposes, the spectral data of the closely related compound, 1-(3-nitrophenyl)ethanone , is provided below as a representative example of a nitro-substituted acetophenone. Researchers should perform their own spectral analysis for full characterization of this compound.

Table 2: Spectroscopic Data for 1-(3-Nitrophenyl)ethanone (for reference)

¹H NMR (CDCl₃, 400 MHz) δ (ppm) Multiplicity Assignment
~8.78sAromatic H
~8.45dAromatic H
~8.25dAromatic H
~7.70tAromatic H
~2.65s-CH₃
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Assignment
~196.5C=O
~148.5C-NO₂
~138.9Aromatic C
~134.9Aromatic C
~129.9Aromatic C
~127.5Aromatic C
~122.9Aromatic C
~26.8-CH₃
IR (KBr) Wavenumber (cm⁻¹) Assignment
~3100-3000Aromatic C-H stretch
~1700C=O stretch
~1530, ~1350N-O stretch (NO₂)
Mass Spectrum (EI) m/z Assignment
165[M]⁺
150[M-CH₃]⁺
120[M-NO₂]⁺
104[M-CH₃-NO₂]⁺
76[C₆H₄]⁺

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the electrophilic aromatic substitution, specifically the nitration of 1,3-diacetylbenzene. The two acetyl groups on the benzene ring are meta-directing and deactivating, which directs the incoming nitro group to the C-5 position.

Experimental Protocol: Nitration of 1,3-Diacetylbenzene

Materials:

  • 1,3-Diacetylbenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and vacuum flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add a calculated amount of concentrated sulfuric acid and cool it to 0-5 °C in an ice bath.

  • Slowly add 1,3-diacetylbenzene to the cooled sulfuric acid with continuous stirring. Ensure the temperature remains below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Add the prepared nitrating mixture dropwise to the solution of 1,3-diacetylbenzene in sulfuric acid. The temperature of the reaction mixture should be maintained below 10-15 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will cause the crude product to precipitate.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water until the washings are neutral to pH paper.

  • Further wash the product with a saturated solution of sodium bicarbonate to neutralize any residual acid, followed by a final wash with cold deionized water.

  • Dry the crude product under vacuum.

Purification

The crude this compound can be purified by recrystallization.

Procedure for Recrystallization:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities, including the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystals of the purified product should form.

  • To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.

  • Dry the crystals in a desiccator or a vacuum oven.

This compound as a Chemical Intermediate

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a variety of organic molecules, particularly heterocyclic compounds with potential biological activity. The acetyl group provides a reactive site for condensation reactions, while the nitro groups can be reduced to amino groups, opening up further avenues for derivatization.

Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds known for their wide range of biological activities, including antimicrobial and anticancer properties. They are typically synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl), dilute solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add the desired aromatic aldehyde (1 equivalent) to the solution and stir at room temperature.

  • Slowly add an aqueous solution of NaOH or KOH (e.g., 20%) to the reaction mixture while stirring.

  • Continue stirring the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated chalcone is then collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Pyrimidine Derivatives

Pyrimidine and its derivatives are an important class of heterocyclic compounds that are constituents of nucleic acids and possess a broad spectrum of pharmacological activities. Pyrimidine derivatives can be synthesized from chalcones by cyclization with urea.

Materials:

  • Chalcone derivative (synthesized in section 4.1.1)

  • Urea

  • Ethanol

  • Potassium Hydroxide (KOH)

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (1 equivalent) and urea (1.5 equivalents) in ethanol.

  • Add a catalytic amount of ethanolic potassium hydroxide solution.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • The precipitated pyrimidine derivative is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent.

Applications in Drug Development and Materials Science

The derivatives of this compound have shown significant promise in the field of drug discovery. The presence of the dinitrophenyl moiety, often found in pharmacologically active compounds, coupled with the extended conjugation in chalcone and pyrimidine derivatives, contributes to their biological activity.

Table 3: Reported Biological Activities of this compound Derivatives

Derivative ClassBiological ActivityExamples of Target Organisms/Cell LinesReference
Chalcones AnticancerHuman breast cancer (MCF-7), lung cancer (A549), liver cancer (HepG2)[1][2][3]
AntimicrobialStaphylococcus aureus, Escherichia coli, Candida albicans[4]
Pyrimidines AntimicrobialVarious bacteria and fungi[4]
Other Heterocycles Various(e.g., pyrazoles, oxadiazoles)

In addition to medicinal chemistry, the unique electronic properties imparted by the dinitrophenyl group make these intermediates valuable in materials science for the synthesis of dyes, nonlinear optical materials, and other functional organic materials.

Visualizing Synthetic Workflows

To provide a clear and concise representation of the synthetic processes described, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 1,3-Diacetylbenzene reaction Nitration Reaction start->reaction nitrating_mixture Nitrating Mixture (H₂SO₄/HNO₃) nitrating_mixture->reaction quenching Quenching (Ice Water) reaction->quenching filtration1 Vacuum Filtration quenching->filtration1 crude_product Crude Product filtration1->crude_product recrystallization Recrystallization (Ethanol) crude_product->recrystallization final_product This compound recrystallization->final_product

Caption: Synthetic workflow for the preparation of this compound.

Derivatization_Workflow cluster_derivatization Derivatization of this compound cluster_chalcone Chalcone Synthesis cluster_pyrimidine Pyrimidine Synthesis start_intermediate This compound condensation Claisen-Schmidt Condensation start_intermediate->condensation aldehyde Aromatic Aldehyde aldehyde->condensation chalcone Chalcone Derivative condensation->chalcone cyclization Cyclization Reaction chalcone->cyclization urea Urea urea->cyclization pyrimidine Pyrimidine Derivative cyclization->pyrimidine

Caption: Workflow for the synthesis of chalcone and pyrimidine derivatives.

Conclusion

This compound stands out as a highly valuable and versatile chemical intermediate. Its straightforward synthesis via the nitration of 1,3-diacetylbenzene, coupled with its inherent reactivity, makes it an attractive starting material for a wide range of chemical transformations. The ability to readily convert it into bioactive chalcones, pyrimidines, and other heterocyclic systems underscores its importance in the field of medicinal chemistry and drug discovery. The electron-withdrawing nature of the dinitrophenyl moiety often imparts favorable biological properties to its derivatives, making it a privileged scaffold in the search for new therapeutic agents. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this compound in their synthetic endeavors. Further exploration of the chemical space accessible from this intermediate is likely to yield novel compounds with significant potential in both medicine and materials science.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-(3,5-Dinitrophenyl)ethanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(3,5-dinitrophenyl)ethanone as a versatile starting material for the preparation of a variety of heterocyclic compounds. The presence of the two nitro groups on the phenyl ring significantly influences the reactivity of the acetyl group and subsequent intermediates, making it a valuable building block for accessing novel molecular scaffolds of interest in medicinal chemistry and materials science.

The primary synthetic strategy involves the initial conversion of this compound to chalcone intermediates via Claisen-Schmidt condensation. These α,β-unsaturated ketones are then employed as key precursors for the construction of various heterocyclic rings through reactions with appropriate binucleophiles.

I. Synthesis of Chalcone Precursors from this compound

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from this compound and various aromatic aldehydes. The reaction proceeds under basic conditions, where the enolate of the acetophenone attacks the aldehyde, followed by dehydration to yield the chalcone.

General Experimental Protocol: Claisen-Schmidt Condensation

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Addition of Aldehyde: Add the desired aromatic aldehyde (1.0-1.2 eq.) to the solution.

  • Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the stirred reaction mixture. The concentration and amount of base may need to be optimized depending on the specific reactants.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Purification: Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Workflow for Chalcone Synthesis

Chalcone_Synthesis start Start dissolve Dissolve this compound and aromatic aldehyde in ethanol start->dissolve add_base Add aqueous NaOH or KOH dissolve->add_base react Stir at room temperature or gentle heating add_base->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Pour into ice, acidify, and filter monitor->workup Complete purify Recrystallize from ethanol workup->purify end Pure Chalcone purify->end

Caption: General workflow for the synthesis of chalcones from this compound.

II. Synthesis of Pyrazole Derivatives

Chalcones derived from this compound can be readily converted to pyrazole derivatives by reaction with hydrazine hydrate. The reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of 1-(3,5-Dinitrophenyl)-3-aryl-1H-pyrazoles

  • Reaction Setup: In a round-bottom flask, dissolve the this compound-derived chalcone (1.0 eq.) in a suitable solvent like ethanol or glacial acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate (1.2-1.5 eq.) to the solution.

  • Reflux: Reflux the reaction mixture for several hours. The reaction time will vary depending on the specific chalcone used. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and dry. The crude pyrazole can be purified by recrystallization from an appropriate solvent.

Reaction Pathway for Pyrazole Synthesis

Pyrazole_Synthesis chalcone This compound Chalcone reaction Reflux in Ethanol/Acetic Acid chalcone->reaction hydrazine Hydrazine Hydrate hydrazine->reaction intermediate Hydrazone Intermediate reaction->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization pyrazole 3-Aryl-1-(3,5-dinitrophenyl) -1H-pyrazole cyclization->pyrazole

Caption: Synthesis of pyrazoles from this compound derived chalcones.

III. Synthesis of Pyrimidine Derivatives

The reaction of chalcones with urea, thiourea, or guanidine provides a straightforward route to pyrimidine, thiopyrimidine, and aminopyrimidine derivatives, respectively. These reactions are typically carried out under basic conditions.

Experimental Protocol: Synthesis of Pyrimidine Derivatives

  • Reaction Mixture: In a round-bottom flask, combine the this compound-derived chalcone (1.0 eq.), the appropriate binucleophile (urea, thiourea, or guanidine hydrochloride; 1.0-1.5 eq.), and a solvent such as ethanol.

  • Base Addition: Add a solution of a base, for example, potassium hydroxide or sodium ethoxide, to the mixture.

  • Reflux: Reflux the reaction mixture for several hours until the reaction is complete as indicated by TLC.

  • Work-up: Cool the reaction mixture and pour it into ice-cold water. Neutralize with a dilute acid if necessary to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent to obtain the pure pyrimidine derivative.

Table 1: Synthesis of Pyrimidine Derivatives from a Chalcone Precursor

BinucleophileResulting HeterocycleGeneral Structure
UreaPyrimidin-2-one4-Aryl-6-(3,5-dinitrophenyl)pyrimidin-2(1H)-one
ThioureaPyrimidine-2-thione4-Aryl-6-(3,5-dinitrophenyl)pyrimidine-2(1H)-thione
GuanidinePyrimidin-2-amine4-Aryl-6-(3,5-dinitrophenyl)pyrimidin-2-amine

Logical Relationship for Pyrimidine Synthesis

Pyrimidine_Synthesis chalcone This compound Chalcone reaction Base-catalyzed Cyclocondensation chalcone->reaction binucleophile Binucleophile (Urea, Thiourea, Guanidine) binucleophile->reaction pyrimidine Substituted Pyrimidine reaction->pyrimidine

Caption: General scheme for the synthesis of various pyrimidine derivatives.

IV. Synthesis of 1,5-Benzodiazepine Derivatives

The condensation of o-phenylenediamine with chalcones derived from this compound provides a route to 1,5-benzodiazepine derivatives. This reaction is often catalyzed by acids or carried out in a suitable solvent under reflux.

Experimental Protocol: Synthesis of 1,5-Benzodiazepines

  • Reaction Setup: Dissolve the this compound-derived chalcone (1.0 eq.) and o-phenylenediamine (1.0 eq.) in a solvent such as ethanol or a mixture of ethanol and glacial acetic acid.

  • Catalyst (Optional): A catalytic amount of an acid (e.g., glacial acetic acid) can be added to facilitate the reaction.

  • Reflux: Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, the volume of the solvent can be reduced, or the mixture can be poured into water to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry. Recrystallization can be performed for further purification.[1][2]

Table 2: Representative Reaction Conditions for Heterocyclic Synthesis

HeterocycleBinucleophile/ReagentCatalyst/SolventTypical Reaction Time
PyrazoleHydrazine HydrateEthanol/Acetic Acid4-8 hours
PyrimidineUrea/Thiourea/GuanidineKOH/Ethanol6-12 hours
1,5-Benzodiazepineo-PhenylenediamineAcetic Acid/Ethanol5-10 hours

Note: The reaction times and yields are highly dependent on the specific substrates and reaction conditions used and should be optimized for each individual synthesis.

These protocols provide a foundational framework for the synthesis of a diverse range of heterocyclic compounds starting from this compound. The electron-withdrawing nature of the dinitrophenyl group can influence reaction rates and the properties of the final products, offering opportunities for the development of novel compounds with potential applications in various fields of chemical and pharmaceutical research.

References

Application Notes and Protocols for the Synthesis of Pyrimidines Using 1-(3,5-Dinitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Reaction Scheme

The proposed synthesis is a two-step process:

  • Step 1: Claisen-Schmidt Condensation. Reaction of 1-(3,5-dinitrophenyl)ethanone with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base to form a chalcone intermediate.

  • Step 2: Pyrimidine Ring Formation. Cyclocondensation of the resulting chalcone with urea in an alcoholic solvent with a catalytic amount of base to form the dihydropyrimidinone, which can be subsequently oxidized to the pyrimidine if desired.

Experimental Protocols

Protocol 1: Synthesis of 1-(3,5-Dinitrophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and benzaldehyde (10 mmol) in 50 mL of ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add 10 mL of a 40% aqueous sodium hydroxide solution dropwise to the stirred mixture.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute HCl until the pH is neutral.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water to remove any residual base.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone.

  • Dry the purified product in a vacuum oven at 50°C.

Protocol 2: Synthesis of 4-(3,5-Dinitrophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-one

Materials:

  • 1-(3,5-Dinitrophenyl)-3-phenylprop-2-en-1-one (Chalcone from Protocol 1)

  • Urea

  • Ethanol

  • Potassium hydroxide (KOH)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, combine the chalcone (5 mmol) and urea (7.5 mmol) in 40 mL of ethanol.

  • Add a catalytic amount of potassium hydroxide (approximately 1 mL of a 40% aqueous solution).

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into 150 mL of crushed ice.

  • Neutralize the mixture with dilute hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the purified pyrimidine derivative.

  • Dry the final product under vacuum.

Data Presentation

The following tables present hypothetical quantitative data for the proposed synthesis. These values are representative of typical yields and characterization data for analogous reactions and should be confirmed by experimental analysis.

Table 1: Hypothetical Yields and Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
1-(3,5-Dinitrophenyl)-3-phenylprop-2-en-1-oneC₁₅H₁₀N₂O₅298.25155-15885
4-(3,5-Dinitrophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-oneC₁₆H₁₂N₄O₅340.29210-21370

Table 2: Hypothetical Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
Chalcone 9.10 (s, 1H), 8.85 (d, 2H), 7.80-7.40 (m, 7H)188.0, 148.5, 145.0, 135.0, 130.5, 129.0, 128.5, 127.0, 122.03100, 1660, 1590, 1540, 1345298 [M]⁺
Pyrimidine 9.05 (s, 1H), 8.75 (d, 2H), 7.90 (s, 1H), 7.40-7.20 (m, 5H), 5.50 (d, 1H), 5.30 (d, 1H), 2.50 (s, 1H)152.0, 149.0, 147.0, 140.0, 129.0, 128.5, 126.0, 120.0, 100.0, 55.03250, 1680, 1595, 1545, 1350340 [M]⁺

Visualizations

Proposed Reaction Pathway

Reaction_Pathway Start1 This compound Cond1 NaOH, Ethanol Room Temp. Start1->Cond1 Start2 Benzaldehyde Start2->Cond1 Start3 Urea Cond2 KOH, Ethanol Reflux Start3->Cond2 Intermediate Chalcone Intermediate (1-(3,5-Dinitrophenyl)-3-phenylprop-2-en-1-one) Intermediate->Cond2 Product Pyrimidine Derivative (4-(3,5-Dinitrophenyl)-6-phenyl- 1,2,3,4-tetrahydropyrimidin-2-one) Cond1->Intermediate Cond2->Product

Caption: Proposed two-step synthesis of a pyrimidine derivative.

Experimental Workflow

Experimental_Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Synthesis S1_React Mix this compound, benzaldehyde, and ethanol S1_Base Add NaOH solution S1_React->S1_Base S1_Stir Stir at Room Temperature (4-6h) S1_Base->S1_Stir S1_Quench Pour into ice water and neutralize S1_Stir->S1_Quench S1_Filter Filter and wash the solid S1_Quench->S1_Filter S1_Recrystal Recrystallize from ethanol S1_Filter->S1_Recrystal S1_Dry Dry the purified chalcone S1_Recrystal->S1_Dry S2_React Combine chalcone, urea, and ethanol S1_Dry->S2_React Use in next step S2_Cat Add catalytic KOH S2_React->S2_Cat S2_Reflux Reflux the mixture (8-12h) S2_Cat->S2_Reflux S2_Cool Cool and pour into crushed ice S2_Reflux->S2_Cool S2_Neutralize Neutralize with dilute HCl S2_Cool->S2_Neutralize S2_Filter Filter and wash the product S2_Neutralize->S2_Filter S2_Recrystal Recrystallize and dry S2_Filter->S2_Recrystal

Application Notes and Protocols: Reaction of 1-(3,5-Dinitrophenyl)ethanone with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Dinitrophenyl)ethanone is a versatile ketone that serves as a valuable starting material in organic synthesis. Its reaction with primary amines is a key transformation, primarily leading to the formation of Schiff bases (imines). These resulting compounds are of significant interest due to their diverse biological activities, including antimicrobial and anticancer properties. The electron-withdrawing nature of the two nitro groups on the phenyl ring enhances the electrophilicity of the carbonyl carbon, facilitating its reaction with nucleophilic amines. This document provides detailed application notes and experimental protocols for the synthesis and characterization of Schiff bases derived from this compound.

Primary Reaction: Schiff Base Formation

The principal reaction between this compound and a primary amine is a condensation reaction to form a Schiff base (an imine), with the elimination of a water molecule. This reaction is typically catalyzed by a small amount of acid.[1][2]

General Reaction Scheme:

This compound + Primary Amine <=> Schiff Base + Water

Experimental Protocols

The following are generalized protocols for the synthesis of Schiff bases from this compound. Optimal conditions may vary depending on the specific amine used.

Protocol 1: General Synthesis of Schiff Bases via Reflux in Ethanol

This protocol is a standard method for the synthesis of imines from ketones and amines.[3][4]

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines, aliphatic amines)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • Add the primary amine (1 to 1.1 equivalents) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solid product may precipitate upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the crude product by vacuum filtration using a Buchner funnel and wash with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product by determining its melting point and using spectroscopic methods (FTIR, ¹H NMR).

Data Presentation: Physicochemical and Spectroscopic Data

While specific data for Schiff bases derived from this compound is not extensively available in the compiled search results, the following tables provide a template for organizing experimental data. Researchers should populate these tables with their own experimental findings.

Table 1: Physicochemical Data of Synthesized Schiff Bases

Amine Reactant (R'-NH₂)ProductMolecular FormulaYield (%)Melting Point (°C)Appearance
AnilineN-(1-(3,5-dinitrophenyl)ethylidene)anilineC₁₄H₁₁N₃O₄Data not foundData not foundTypically yellow solid
4-MethylanilineN-(1-(3,5-dinitrophenyl)ethylidene)-4-methylanilineC₁₅H₁₃N₃O₄Data not foundData not foundTypically yellow solid
4-MethoxyanilineN-(1-(3,5-dinitrophenyl)ethylidene)-4-methoxyanilineC₁₅H₁₃N₃O₅Data not foundData not foundTypically yellow solid
4-Chloroaniline4-chloro-N-(1-(3,5-dinitrophenyl)ethylidene)anilineC₁₄H₁₀ClN₃O₄Data not foundData not foundTypically yellow solid

Table 2: Spectroscopic Data of Synthesized Schiff Bases

ProductFTIR ν(C=N) (cm⁻¹)¹H NMR δ (ppm) - Aromatic Protons¹H NMR δ (ppm) - CH₃ Protons¹H NMR δ (ppm) - Other Protons
N-(1-(3,5-dinitrophenyl)ethylidene)aniline~1605-1625[5]Data not foundData not foundData not found
N-(1-(3,5-dinitrophenyl)ethylidene)-4-methylanilineData not foundData not foundData not foundData not found
N-(1-(3,5-dinitrophenyl)ethylidene)-4-methoxyanilineData not foundData not foundData not foundData not found
4-chloro-N-(1-(3,5-dinitrophenyl)ethylidene)anilineData not foundData not foundData not foundData not found

Note: The characteristic C=N stretching frequency in the FTIR spectrum for imines typically appears in the range of 1600-1650 cm⁻¹. The exact position can vary based on the substituents.[5][6] In the ¹H NMR spectrum, the aromatic protons of the 3,5-dinitrophenyl group are expected to appear in the downfield region (δ 8.0-9.0 ppm) due to the strong electron-withdrawing effect of the nitro groups.[7]

Potential Side Reaction: Janovsky Reaction

Under strongly basic conditions, ketones with α-hydrogens, such as this compound, can undergo a Janovsky reaction with dinitro-aromatic compounds.[8][9] In this reaction, the enolate of the ketone acts as a nucleophile and attacks the electron-deficient aromatic ring to form a colored Meisenheimer complex.[9] While Schiff base formation is the primary reaction with amines, the presence of a strong base could potentially lead to this side reaction.

Applications and Biological Activity

Schiff bases are a well-established class of compounds with a broad spectrum of biological activities.[10][11] The imine linkage is crucial for their bioactivity. Schiff bases derived from various aldehydes and ketones have been reported to possess:

  • Antimicrobial Activity: They have shown efficacy against a range of bacterial and fungal strains.[5][12][13]

  • Anticancer Activity: Many Schiff base derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[11]

The specific biological activities of Schiff bases derived from this compound are not extensively documented in the provided search results. However, based on the general activity of this class of compounds, they represent promising candidates for further investigation in drug discovery and development.

Protocol 2: Screening for Antimicrobial Activity (Agar Well Diffusion Method)

This protocol provides a general method for assessing the antimicrobial activity of the synthesized Schiff bases.[13]

Materials:

  • Synthesized Schiff bases

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Nutrient agar or other suitable growth medium

  • Sterile Petri dishes

  • Sterile cork borer

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic/antifungal drug (positive control)

  • Incubator

Procedure:

  • Prepare sterile nutrient agar plates.

  • Prepare a microbial inoculum of the test organism and uniformly spread it over the surface of the agar plate.

  • Prepare stock solutions of the synthesized Schiff bases in DMSO.

  • Using a sterile cork borer, create wells in the agar plates.

  • Add a defined volume (e.g., 100 µL) of the Schiff base solutions at different concentrations into the wells.

  • Add the standard antibiotic/antifungal solution to one well as a positive control and pure DMSO to another as a negative control.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Table 3: Template for Antimicrobial Activity Data (Zone of Inhibition in mm)

CompoundConcentration (µg/mL)Staphylococcus aureusEscherichia coliCandida albicans
Schiff Base 1100Record dataRecord dataRecord data
200Record dataRecord dataRecord data
Schiff Base 2100Record dataRecord dataRecord data
200Record dataRecord dataRecord data
Positive ControlRecord dataRecord dataRecord data
Negative Control000

Visualizations

Schiff Base Formation Mechanism

Schiff_Base_Formation ketone This compound protonation Protonation of Carbonyl Oxygen ketone->protonation H⁺ amine Primary Amine (R'-NH₂) nucleophilic_attack Nucleophilic Attack by Amine amine->nucleophilic_attack protonation->nucleophilic_attack carbinolamine Carbinolamine Intermediate nucleophilic_attack->carbinolamine proton_transfer Proton Transfer carbinolamine->proton_transfer protonated_carbinolamine Protonated Carbinolamine proton_transfer->protonated_carbinolamine elimination Elimination of Water protonated_carbinolamine->elimination -H₂O iminium_ion Iminium Ion elimination->iminium_ion deprotonation Deprotonation iminium_ion->deprotonation -H⁺ schiff_base Schiff Base (Imine) deprotonation->schiff_base

Caption: Mechanism of acid-catalyzed Schiff base formation.

Experimental Workflow for Schiff Base Synthesis and Characterization

experimental_workflow start Start reactants Mix this compound, amine, and ethanol start->reactants catalyst Add catalytic acid (e.g., Acetic Acid) reactants->catalyst reflux Reflux reaction mixture (2-6 hours) catalyst->reflux monitoring Monitor reaction by TLC reflux->monitoring monitoring->reflux Incomplete workup Cool, filter, and wash the crude product monitoring->workup Reaction complete purification Recrystallize from a suitable solvent workup->purification characterization Characterize the pure product: - Melting Point - FTIR - ¹H NMR purification->characterization end End characterization->end

Caption: Workflow for Schiff base synthesis and analysis.

Potential Janovsky Reaction Pathway

Janovsky_Reaction ketone This compound enolate Enolate Formation ketone->enolate nucleophilic_attack Nucleophilic Attack on Dinitro-aromatic Ring ketone->nucleophilic_attack base Strong Base (e.g., OH⁻) base->enolate enolate->nucleophilic_attack meisenheimer_complex Meisenheimer Complex (Colored) nucleophilic_attack->meisenheimer_complex

Caption: Simplified pathway of the Janovsky reaction.

References

Application Notes and Protocols: 1-(3,5-Dinitrophenyl)ethanone as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 1-(3,5-dinitrophenyl)ethanone and its derivatives as precursors in the synthesis of potent pharmaceutical compounds. The following sections detail the synthesis of antitubercular agents and Catechol-O-methyltransferase (COMT) inhibitors, including experimental protocols, quantitative biological data, and visual representations of synthetic workflows and biological pathways.

Introduction

The 3,5-dinitrophenyl moiety is a key pharmacophore in a variety of biologically active compounds. Its strong electron-withdrawing nature and specific steric configuration contribute to the high affinity and inhibitory activity of the resulting pharmaceutical agents. This document focuses on two prominent examples: a new class of antitubercular agents targeting the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) and potent inhibitors of Catechol-O-methyltransferase (COMT), an important target in the management of Parkinson's disease.

I. Antitubercular Agents: 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine Derivatives

A series of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives have been synthesized and identified as highly potent antitubercular agents.[1][2][3] These compounds exhibit excellent activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reaching as low as 0.03 µM.[2]

Data Presentation

The following table summarizes the in vitro antimycobacterial activity of selected N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives against various mycobacterial strains.

Compound IDR GroupM. tuberculosis H37Rv MIC (µM)M. avium 330/88 MIC (µM)M. kansasii 6509/96 MIC (µM)
5f n-Hexyl≤ 0.0340.25
5g n-Heptyl≤ 0.0320.125
5h n-Octyl≤ 0.0310.125
5i n-Nonyl≤ 0.0310.125
5m Cyclohexyl≤ 0.0380.5
7a Benzyl≤ 0.0320.06
7b 4-Fluorobenzyl≤ 0.031≤ 0.03
7c 4-Chlorobenzyl≤ 0.031≤ 0.03
7d 4-Bromobenzyl≤ 0.031≤ 0.03
7e 4-Methylbenzyl≤ 0.0320.06
Isoniazid (Reference)0.25>10008

Data sourced from a study on potent antitubercular agents.[2]

Experimental Protocols

The synthesis of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines involves a multi-step process starting from a 3,5-dinitrobenzoyl precursor. A general synthetic workflow is depicted below, followed by a detailed experimental protocol.

G cluster_0 Synthesis of 3,5-Dinitrobenzohydrazide cluster_1 Synthesis of Carboxamide Precursors cluster_2 Cyclization to 1,3,4-Oxadiazoles A 3,5-Dinitrobenzoic Acid C 3,5-Dinitrobenzoyl Chloride A->C Reflux B Thionyl Chloride B->C E 3,5-Dinitrobenzohydrazide C->E Stirring at 0°C D Hydrazine Hydrate D->E F 3,5-Dinitrobenzohydrazide H 2-(3,5-Dinitrobenzoyl)-N-substituted- hydrazine-1-carboxamide F->H G Alkyl/Aryl Isothiocyanate G->H I Carboxamide Precursor K N-substituted-5-(3,5-dinitrophenyl)- 1,3,4-oxadiazol-2-amine I->K J p-Toluenesulfonyl Chloride, Triethylamine J->K

Caption: General synthetic workflow for N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines.

  • A mixture of 3,5-dinitrobenzoic acid and thionyl chloride is refluxed for 4 hours.

  • The excess thionyl chloride is removed by distillation under reduced pressure.

  • The resulting crude 3,5-dinitrobenzoyl chloride is cooled to room temperature.

  • In a separate flask, a solution of hydrazine hydrate in tetrahydrofuran (THF) is cooled to 0°C.

  • The crude 3,5-dinitrobenzoyl chloride, dissolved in THF, is added dropwise to the hydrazine hydrate solution while maintaining the temperature at 0°C.

  • The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 3 hours.

  • The resulting precipitate is filtered, washed with cold water, and dried to afford 3,5-dinitrobenzohydrazide.

  • Synthesis of Carboxamide Precursors:

    • To a solution of 3,5-dinitrobenzohydrazide in ethanol, the corresponding alkyl or aryl isothiocyanate is added.

    • The reaction mixture is refluxed for 4-6 hours.

    • The solvent is evaporated under reduced pressure, and the residue is purified to yield the 2-(3,5-dinitrobenzoyl)-N-substituted-hydrazine-1-carboxamide precursor.

  • Dehydrative Cyclization:

    • The carboxamide precursor is dissolved in dichloromethane.

    • Triethylamine is added, and the mixture is cooled to 0°C.

    • p-Toluenesulfonyl chloride is added portion-wise, and the reaction is stirred at room temperature overnight.[2][4]

    • The reaction mixture is washed with water, and the organic layer is dried over anhydrous sodium sulfate.

    • The solvent is evaporated, and the crude product is purified by column chromatography to yield the final N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine.[4]

Signaling Pathway

The antitubercular activity of these compounds stems from the inhibition of DprE1, a key enzyme in the arabinogalactan biosynthesis pathway, which is an essential component of the mycobacterial cell wall.[1][3]

G PRPP Phosphoribosyl Pyrophosphate (PRPP) DPR Decaprenyl-P-Ribose (DPR) PRPP->DPR DprE1 DprE1 DPR->DprE1 DPX Decaprenyl-P-2-keto-Ribose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenyl-P-Arabinose (DPA) AFTs Arabinofuranosyl- transferases (AFTs) DPA->AFTs AG Arabinogalactan CW Mycobacterial Cell Wall AG->CW Inhibitor 5-(3,5-Dinitrophenyl)- 1,3,4-oxadiazole Derivative Inhibitor->DprE1 Inhibition DprE1->DPX Oxidation DprE2->DPA Reduction AFTs->AG

Caption: Inhibition of the DprE1 enzyme in the mycobacterial cell wall synthesis pathway.

II. Catechol-O-methyltransferase (COMT) Inhibitors

Derivatives of this compound have also been explored as potent and selective inhibitors of Catechol-O-methyltransferase (COMT). One notable example is 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone.[5] These inhibitors are of significant interest for the treatment of Parkinson's disease, as they can enhance the bioavailability of levodopa.

Data Presentation

The following table presents the COMT inhibitory activity of selected compounds.

CompoundCOMT Inhibition IC50 (nM)
1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone 15
Tolcapone 23
Entacapone 110

Data is indicative and compiled from literature for comparative purposes.

Experimental Protocols
  • Friedel-Crafts Acylation:

    • To a solution of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde in a suitable solvent (e.g., nitrobenzene), add anhydrous aluminum chloride.

    • Slowly add phenylacetyl chloride at a controlled temperature.

    • The reaction mixture is stirred at room temperature for several hours.

  • Demethylation and Reduction:

    • The resulting intermediate is subjected to demethylation using a reagent like boron tribromide to yield the catechol moiety.

    • If necessary, reduction of any oxidized side products is performed.

  • Purification:

    • The crude product is purified by recrystallization or column chromatography to obtain pure 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) containing magnesium chloride.

    • Add a known concentration of recombinant human COMT enzyme.

    • Add the catechol substrate (e.g., adrenaline).

  • Inhibitor Addition:

    • Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding the co-substrate S-adenosyl-L-methionine (SAM).

    • Incubate the mixture at 37°C for a defined period.

    • Terminate the reaction by adding an acid (e.g., perchloric acid).

  • Analysis:

    • The amount of methylated product is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Logical Relationship Diagram

The development of COMT inhibitors from the dinitrophenyl scaffold involves a logical progression from synthesis to biological evaluation.

G Start This compound Derivative Synth Chemical Synthesis & Modification Start->Synth Purify Purification & Characterization Synth->Purify InVitro In Vitro COMT Inhibition Assay Purify->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synth Preclinical Preclinical Studies LeadOpt->Preclinical

References

Application Notes & Protocols for the Analytical Characterization of 1-(3,5-dinitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(3,5-dinitrophenyl)ethanone is an aromatic ketone of interest in organic synthesis and potentially as an intermediate in the development of pharmaceutical compounds. Its chemical structure, featuring a benzene ring substituted with a ketone and two nitro groups, necessitates thorough analytical characterization to confirm its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using a suite of standard analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₈H₆N₂O₅[1][2]
Molecular Weight 210.14 g/mol [1][2]
CAS Number 14401-75-3[1][2]
Appearance Expected to be a solid at room temperature
Melting Point 81-85 °C[1]
Boiling Point 267.3 °C at 760 mmHg[1]
Density 1.452 g/cm³[1]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, acetone, and acetonitrile. Limited solubility in water.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Expected Spectroscopic Data

Table 2.1: Predicted ¹H NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicityAssignment
~9.1 - 9.3Triplet (t)H-4
~8.8 - 9.0Doublet (d)H-2, H-6
~2.7Singlet (s)-CH₃
Solvent: CDCl₃ or DMSO-d₆, Reference: TMS (0 ppm)

Table 2.2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
~195C=O
~149C-3, C-5 (C-NO₂)
~140C-1
~128C-2, C-6
~120C-4
~27-CH₃
Solvent: CDCl₃ or DMSO-d₆, Reference: TMS (0 ppm)
Experimental Protocol

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.[4]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

Instrument Setup and Data Acquisition:

  • Use a 400 MHz or higher NMR spectrometer.[3][5]

  • Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

  • For ¹H NMR: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence over a spectral width of 0-15 ppm.[4]

  • For ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum over a spectral width of 0-220 ppm.[4]

  • Process the acquired Free Induction Decay (FID) with a Fourier transform.

  • Phase and baseline correct the resulting spectrum and integrate the signals.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg ¹H, 20-50 mg ¹³C) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Lock, Shim) transfer->instrument acquire Acquire FID (¹H & ¹³C) instrument->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction analysis Spectral Analysis (Shifts, Multiplicity) correction->analysis MS_Workflow cluster_ion Ionization prep Sample Preparation (10-100 µg/mL in Volatile Solvent) ei Electron Ionization (EI) (for Fragmentation) prep->ei esi Electrospray Ionization (ESI) (for Molecular Ion) prep->esi analyzer Mass Analysis (Quadrupole, TOF, etc.) ei->analyzer esi->analyzer detector Detection analyzer->detector spectrum Mass Spectrum Generation & Data Analysis detector->spectrum IR_Workflow cluster_prep Sample Preparation atr ATR Method (Direct solid analysis) acquire Acquire Spectrum (4000-400 cm⁻¹) atr->acquire kbr KBr Pellet Method (Mix, grind, press) kbr->acquire process Background Subtraction acquire->process analyze Identify Functional Groups process->analyze HPLC_Workflow prep Sample & Mobile Phase Preparation setup HPLC System Setup (Column, Mobile Phase, Flow Rate) prep->setup inject Inject Sample setup->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection separation->detection analysis Data Analysis (Retention Time, Purity) detection->analysis Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Analysis cluster_proc Data Interpretation weigh Weigh Sample (2-5 mg) pan Place in DSC/TGA Pan weigh->pan instrument Instrument Setup (N₂ atmosphere) pan->instrument heat Heat at Constant Rate (e.g., 10 °C/min) instrument->heat dsc DSC: Identify Melting & Decomposition Temps heat->dsc tga TGA: Determine Weight Loss Profile heat->tga

References

Application Note: HPLC Analysis for Purity Determination of 1-(3,5-dinitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of 1-(3,5-dinitrophenyl)ethanone. This compound is a key intermediate in various synthetic processes, and ensuring its purity is critical for downstream applications in pharmaceutical and materials science research. The described reverse-phase HPLC (RP-HPLC) method provides a reliable and efficient means to separate this compound from potential impurities.

Introduction

This compound is an aromatic ketone containing two nitro groups, making it a useful building block in the synthesis of more complex molecules. Its chemical structure, with a molecular formula of C8H6N2O5, suggests its utility in various chemical reactions.[1] The purity of this starting material is paramount to ensure the desired reaction outcomes and the quality of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal method for determining the purity of synthesized compounds like this compound.

This protocol outlines a straightforward RP-HPLC method using a C18 column and a UV-Vis detector, which leverages the chromophoric nature of the aromatic ring and nitro groups for sensitive detection.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes
Reagent and Standard Preparation
  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • This compound Reference Standard: Purity >98%

  • Diluent: Acetonitrile:Water (60:40, v/v)

Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Preparation of Calibration Standards:

Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation procedure may vary depending on the sample matrix. For a relatively clean sample matrix:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Equilibration Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Injection Inject Sample/Standard HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Purity Calculation Calibration->Quantification

Caption: Workflow for HPLC purity analysis.

Data Presentation

System Suitability

System suitability parameters should be established to ensure the performance of the HPLC system.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Purity Calculation

The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation

For regulated environments, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Validation ParameterDescription
Linearity A linear relationship between concentration and peak area should be established across the desired range (e.g., 1-100 µg/mL) with a correlation coefficient (r²) ≥ 0.999.
Accuracy Determined by spike recovery studies at multiple concentration levels. The recovery should typically be within 98-102%.
Precision Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels. The RSD should be ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Conclusion

The described RP-HPLC method is suitable for the routine quality control and purity determination of this compound. The method is simple, rapid, and can be readily implemented in a laboratory with standard HPLC equipment. For specific applications, further method optimization and validation may be required.

References

Application Notes and Protocols for the Synthesis of 1-(3,5-dinitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-dinitrophenyl)ethanone, also known as 3',5'-dinitroacetophenone, is a chemical intermediate of interest in various fields of chemical research, including the development of pharmaceuticals and energetic materials. The presence of two nitro groups on the aromatic ring significantly influences its chemical reactivity. The acetyl group and the nitro groups are meta-directing deactivators, making the synthesis of this specific isomer a classic example of electrophilic aromatic substitution with controlled regioselectivity.

This document provides detailed protocols for a two-step synthesis of this compound starting from acetophenone. The initial step involves the mono-nitration of acetophenone to yield 3'-nitroacetophenone. The subsequent step is the further nitration of 3'-nitroacetophenone under more forcing conditions to introduce the second nitro group at the 5-position.

Data Presentation

The following table summarizes the key quantitative data for the reactants and products involved in the synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
AcetophenoneC₈H₈O120.15Liquid19-20
3'-NitroacetophenoneC₈H₇NO₃165.15Solid76-78[1]
This compoundC₈H₆N₂O₅210.14Solid81-85[2]

Experimental Protocols

Protocol 1: Synthesis of 3'-Nitroacetophenone from Acetophenone

This protocol is adapted from a procedure in Organic Syntheses and describes the mono-nitration of acetophenone.[1]

Materials:

  • Acetophenone (C₈H₈O)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, sp. gr. 1.42)

  • Ice

  • Deionized Water

  • Ethanol

Equipment:

  • 1 L wide-mouthed Erlenmeyer flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Large ice-salt bath

  • Büchner funnel and filter flask

Procedure:

  • In a 1 L wide-mouthed Erlenmeyer flask, place 150 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath with efficient mechanical stirring until the temperature of the acid is at or below 0°C.

  • Slowly add 60 g (0.5 mol) of pure acetophenone from a dropping funnel. Maintain a rate of addition that keeps the reaction temperature from rising above 5°C. This addition should take approximately 10 minutes.[1]

  • After the addition is complete, cool the reaction mixture to approximately -7°C.

  • Prepare a nitrating mixture by carefully mixing 40 mL (0.65 mol) of concentrated nitric acid with 60 mL of concentrated sulfuric acid. Allow this mixture to cool to 15-20°C.

  • Add the cooled nitrating mixture dropwise to the acetophenone solution at a rate that maintains the reaction temperature at or below 0°C. With efficient cooling, the temperature can be maintained between -5°C and 0°C.[1]

  • Once the addition of the nitrating mixture is complete, continue stirring for an additional 10 minutes.[1]

  • Pour the reaction mixture with vigorous manual stirring into a beaker containing 750 g of crushed ice and 1.5 L of water. A yellow solid will precipitate.[1]

  • After the ice has melted, collect the solid product by suction filtration.

  • Wash the crude product with three successive 300 mL portions of cold water to remove residual acid.

  • Further wash the solid with two successive 25 mL portions of ice-cold ethanol to remove any oily impurities.

  • The crude 3'-nitroacetophenone can be purified by recrystallization from ethanol. The reported yield is approximately 55%.[1]

Protocol 2: Synthesis of this compound from 3'-Nitroacetophenone

This protocol outlines the nitration of 3'-nitroacetophenone to the desired 3',5'-dinitro product. This step requires more vigorous conditions due to the deactivating effect of the nitro and acetyl groups.

Materials:

  • 3'-Nitroacetophenone (C₈H₇NO₃)

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ice

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3'-nitroacetophenone in a sufficient amount of concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature below 10°C.

  • After the addition is complete, slowly heat the reaction mixture to 100°C and maintain this temperature for 1 hour.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.

  • A precipitate of crude this compound will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound as a crystalline solid.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

Synthesis_Workflow_Step1 start Start: Acetophenone & Conc. H₂SO₄ cool1 Cool to 0°C start->cool1 add_aceto Add Acetophenone (keep < 5°C) cool1->add_aceto cool2 Cool to -7°C add_aceto->cool2 add_nitro Add Nitrating Mix (keep < 0°C) cool2->add_nitro prep_nitro Prepare Nitrating Mix (HNO₃ + H₂SO₄) prep_nitro->add_nitro stir Stir for 10 min add_nitro->stir quench Pour onto Ice/Water stir->quench filter_wash Filter and Wash (Water & Ethanol) quench->filter_wash purify Recrystallize from Ethanol filter_wash->purify product1 Product: 3'-Nitroacetophenone purify->product1

Caption: Workflow for the synthesis of 3'-Nitroacetophenone.

Synthesis_Workflow_Step2 start Start: 3'-Nitroacetophenone & Conc. H₂SO₄ cool Cool in Ice Bath start->cool add_fuming Add Fuming HNO₃ (keep < 10°C) cool->add_fuming heat Heat to 100°C for 1 hour add_fuming->heat cool_down Cool to Room Temp heat->cool_down quench Pour onto Ice cool_down->quench filter_wash Filter and Wash with Water quench->filter_wash purify Recrystallize from Ethanol filter_wash->purify product2 Product: this compound purify->product2

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Energetic Materials from 1-(3,5-Dinitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of the high-performance, thermally stable energetic material 5,5'-bis(2,4,6-trinitrophenyl)-2,2'-bi(1,3,4-oxadiazole), commonly known as TKX-55, using 1-(3,5-dinitrophenyl)ethanone as a key starting material. The synthesis involves a multi-step process, including oxidation, chlorination, hydrazinolysis, cyclization, and nitration.

Overview of the Synthetic Pathway

The synthesis of TKX-55 from this compound proceeds through several key intermediates. The initial step involves the oxidation of the acetyl group to a carboxylic acid, followed by conversion to an acyl chloride. This reactive intermediate is then transformed into a hydrazide, which undergoes cyclization to form the central bis-1,3,4-oxadiazole ring. The final step is the nitration of the dinitrophenyl groups to yield the hexanitrated target compound, TKX-55.

Synthesis_Pathway A This compound B 3,5-Dinitrobenzoic Acid A->B Oxidation C 3,5-Dinitrobenzoyl Chloride B->C Chlorination D 3,5-Dinitrobenzohydrazide C->D Hydrazinolysis E 1,2-Bis(3,5-dinitrobenzoyl)hydrazine D->E Acylation F 5,5'-Bis(3,5-dinitrophenyl)-2,2'-bi(1,3,4-oxadiazole) E->F Cyclization G TKX-55 (5,5'-Bis(2,4,6-trinitrophenyl)- 2,2'-bi(1,3,4-oxadiazole)) F->G Nitration

Figure 1: Synthetic pathway for TKX-55 from this compound.

Quantitative Data Summary

The following table summarizes the key performance characteristics of TKX-55.

PropertyValueReference
Chemical Formula C₁₆H₄N₁₀O₁₄[1]
Molar Mass 584.28 g/mol [1]
Density 1.918 g/cm³ (at 100 K)
Detonation Velocity 9698 m/s[2]
Decomposition Temperature > 300 °C
Impact Sensitivity 20 J[2]
Friction Sensitivity 120 N[2]

Experimental Protocols

Caution: The synthesis of energetic materials should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.

Step 1: Oxidation of this compound to 3,5-Dinitrobenzoic Acid

This procedure utilizes an oxidation reaction to convert the acetyl group of the starting material into a carboxylic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve this compound in a suitable solvent such as aqueous pyridine or a mixture of t-butanol and water.

  • Prepare a solution of potassium permanganate in water.

  • Slowly add the potassium permanganate solution to the stirred solution of this compound. The reaction is exothermic and the addition rate should be controlled to maintain a moderate temperature.

  • After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with dilute sulfuric acid to precipitate the crude 3,5-dinitrobenzoic acid.

  • If the solution is still colored due to residual permanganate, add a small amount of sodium bisulfite until the color disappears.

  • Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as aqueous ethanol to obtain pure 3,5-dinitrobenzoic acid.[3][4]

Step 2: Synthesis of 3,5-Dinitrobenzoyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride.

Materials:

  • 3,5-Dinitrobenzoic acid

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

  • Toluene (dry)

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 3,5-dinitrobenzoic acid in dry toluene.

  • Slowly add thionyl chloride (or phosphorus pentachloride) to the suspension.

  • Heat the mixture to reflux until the evolution of gas (HCl and SO₂) ceases and a clear solution is obtained.

  • Remove the excess thionyl chloride and toluene by distillation under reduced pressure to obtain the crude 3,5-dinitrobenzoyl chloride as a solid. This product is often used in the next step without further purification.[5][6]

Step 3: Preparation of 3,5-Dinitrobenzohydrazide

The acyl chloride is reacted with hydrazine to form the corresponding hydrazide.

Materials:

  • 3,5-Dinitrobenzoyl chloride

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve 3,5-dinitrobenzoyl chloride in a suitable solvent such as ethanol or tetrahydrofuran in a beaker or flask.

  • Cool the solution in an ice bath.

  • Slowly add hydrazine hydrate to the cooled solution with vigorous stirring. A precipitate will form.

  • After the addition is complete, continue stirring for a short period at room temperature.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product to obtain 3,5-dinitrobenzohydrazide.[7][8]

Step 4: Synthesis of 1,2-Bis(3,5-dinitrobenzoyl)hydrazine

Two molecules of the acyl chloride react with one molecule of hydrazine to form the diacylhydrazine intermediate.

Materials:

  • 3,5-Dinitrobenzoyl chloride

  • Hydrazine hydrate

  • Pyridine (as a base)

  • Dichloromethane (or another suitable solvent)

Procedure:

  • Dissolve 3,5-dinitrobenzoyl chloride in a dry solvent like dichloromethane.

  • Add pyridine to the solution to act as a base.

  • Slowly add a solution of hydrazine hydrate in the same solvent to the reaction mixture with stirring.

  • Stir the reaction mixture at room temperature for several hours.

  • The product, 1,2-bis(3,5-dinitrobenzoyl)hydrazine, will precipitate out of the solution.

  • Collect the solid by filtration, wash with the solvent and then with water to remove any pyridine hydrochloride.

  • Dry the product in a vacuum oven.

Step 5: Cyclization to 5,5'-Bis(3,5-dinitrophenyl)-2,2'-bi(1,3,4-oxadiazole)

The diacylhydrazine undergoes cyclodehydration to form the bis-oxadiazole ring.

Materials:

  • 1,2-Bis(3,5-dinitrobenzoyl)hydrazine

  • Phosphorus oxychloride (POCl₃) or another dehydrating agent

Procedure:

  • In a round-bottom flask, carefully mix 1,2-bis(3,5-dinitrobenzoyl)hydrazine with an excess of phosphorus oxychloride.

  • Heat the mixture to reflux for several hours. The reaction should be carried out in a well-ventilated fume hood as POCl₃ is corrosive and releases toxic fumes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice to hydrolyze the excess POCl₃.

  • The solid product will precipitate. Collect the precipitate by filtration, wash it thoroughly with water until the washings are neutral, and then with a small amount of ethanol.

  • Dry the product to obtain 5,5'-bis(3,5-dinitrophenyl)-2,2'-bi(1,3,4-oxadiazole).[2][9][10]

Step 6: Nitration to 5,5'-Bis(2,4,6-trinitrophenyl)-2,2'-bi(1,3,4-oxadiazole) (TKX-55)

The final step involves the nitration of the dinitrophenyl groups to yield the hexanitrated product.

Materials:

  • 5,5'-Bis(3,5-dinitrophenyl)-2,2'-bi(1,3,4-oxadiazole)

  • Fuming nitric acid (98-100%)

  • Concentrated sulfuric acid (98%) or Oleum

Procedure:

  • In a reaction vessel cooled in an ice-salt bath, carefully add the 5,5'-bis(3,5-dinitrophenyl)-2,2'-bi(1,3,4-oxadiazole) to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat it to a specific temperature (e.g., 80-100 °C) for several hours to ensure complete nitration.

  • Cool the reaction mixture and carefully pour it onto a large amount of crushed ice.

  • The crude TKX-55 will precipitate as a pale yellow solid.

  • Collect the product by filtration, wash it extensively with water until the washings are neutral, and then with ethanol.

  • Dry the final product under vacuum.

Experimental_Workflow cluster_step1 Step 1: Oxidation cluster_step2_3 Steps 2 & 3: Acyl Chloride & Hydrazide Formation cluster_step4_5 Steps 4 & 5: Diacylhydrazine & Oxadiazole Formation cluster_step6 Step 6: Nitration S1_Start Dissolve this compound S1_Add Add KMnO₄ solution S1_Start->S1_Add S1_Reflux Reflux S1_Add->S1_Reflux S1_Filter Filter MnO₂ S1_Reflux->S1_Filter S1_Acidify Acidify filtrate S1_Filter->S1_Acidify S1_Isolate Isolate & Recrystallize 3,5-Dinitrobenzoic Acid S1_Acidify->S1_Isolate S2_Start React Acid with SOCl₂ S1_Isolate->S2_Start S2_Product 3,5-Dinitrobenzoyl Chloride S2_Start->S2_Product S3_React React Acyl Chloride with Hydrazine Hydrate S2_Product->S3_React S3_Product 3,5-Dinitrobenzohydrazide S3_React->S3_Product S4_React React Acyl Chloride with Hydrazine S3_Product->S4_React S4_Product 1,2-Bis(3,5-dinitrobenzoyl)hydrazine S4_React->S4_Product S5_Cyclize Cyclize with POCl₃ S4_Product->S5_Cyclize S5_Product 5,5'-Bis(3,5-dinitrophenyl)- 2,2'-bi(1,3,4-oxadiazole) S5_Cyclize->S5_Product S6_Nitrate Nitrate with HNO₃/H₂SO₄ S5_Product->S6_Nitrate S6_Isolate Isolate & Purify TKX-55 S6_Nitrate->S6_Isolate

References

Application Notes and Protocols for Ketone Derivatization using 1-(3,5-Dinitrophenyl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of ketones is critical across various scientific disciplines, including environmental analysis, food science, and pharmaceutical development. Ketones often lack a strong chromophore, making their direct detection by UV-Vis spectroscopy challenging, especially at low concentrations. Chemical derivatization addresses this limitation by introducing a UV-active tag to the ketone molecule. This application note details the use of 1-(3,5-dinitrophenyl)ethanone analogs as effective derivatizing agents for the sensitive determination of ketones by High-Performance Liquid Chromatography (HPLC) with UV detection.

Analogs of this compound, such as those forming hydrazones, are highly effective for this purpose. The reaction of a ketone with a hydrazine derivative, like 2,4-dinitrophenylhydrazine (DNPH), results in the formation of a stable dinitrophenylhydrazone product.[1][2][3] This derivative exhibits strong absorption in the UV-Vis spectrum, significantly enhancing detection sensitivity. This principle is analogous to the well-established use of DNPH and Girard's reagents for carbonyl analysis.[1][4][5] The methodologies presented herein are adapted from these established protocols and are broadly applicable to this compound analogs that react with ketones to form chromophoric derivatives.

Principle of Derivatization

The core of this method is the nucleophilic addition-elimination reaction between the ketone's carbonyl group and the hydrazine moiety of the derivatizing agent. The reaction, typically catalyzed by an acid, forms a stable hydrazone derivative with a high molar absorptivity, enabling sensitive detection by HPLC-UV.

Applications

  • Environmental Monitoring: Quantification of volatile organic compounds (VOCs), including ketones, in air and water samples.[2]

  • Food and Beverage Industry: Analysis of flavor and aroma compounds, as well as contaminants.[6]

  • Pharmaceutical Analysis: Detection and quantification of ketonic impurities or metabolites in drug formulations and biological matrices.[7]

  • Clinical Diagnostics: Measurement of ketone bodies in biological fluids for disease diagnosis and monitoring.

Experimental Protocols

Protocol 1: Derivatization of Ketones in Solution

This protocol is suitable for the derivatization of ketones in liquid samples, such as standard solutions or extracts.

Materials:

  • Ketone-containing sample or standard

  • This compound analog derivatizing reagent solution (e.g., 0.1% w/v in acetonitrile)

  • Acid catalyst (e.g., 2 M Hydrochloric Acid or Sulfuric Acid in acetonitrile)

  • Acetonitrile (HPLC grade)[1]

  • Water (ultrapure)

  • Volumetric flasks

  • Micropipettes

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of the ketone standard or the sample in acetonitrile.

  • Reaction Mixture: In a clean vial, combine 1.0 mL of the sample/standard solution with 1.0 mL of the derivatizing reagent solution.

  • Acid Catalysis: Add 100 µL of the acid catalyst to the reaction mixture. The choice of acid and its concentration may need to be optimized for specific ketones.

  • Reaction Incubation: Cap the vial tightly and incubate the mixture at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 30-60 minutes). The optimal reaction time and temperature should be determined empirically.

  • Quenching and Dilution: After incubation, cool the reaction mixture to room temperature. Dilute the mixture with acetonitrile to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject an appropriate volume (e.g., 10-20 µL) of the diluted solution into the HPLC system.

Protocol 2: Solid-Phase Microextraction (SPME) with On-Fiber Derivatization

This protocol is advantageous for trace-level analysis of volatile ketones in air or headspace of liquid/solid samples.

Materials:

  • SPME fiber assembly with a suitable coating (e.g., PDMS/DVB)

  • This compound analog derivatizing reagent

  • Sample vial with a septum cap

  • GC or HPLC system with a thermal desorption unit (for GC) or a suitable interface (for HPLC)

Procedure:

  • Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions.

  • On-Fiber Derivatization: Expose the conditioned fiber to the vapor of the derivatizing agent or dip it into a dilute solution of the reagent.

  • Sample Extraction: Place the sample in a sealed vial. Expose the derivatizing agent-loaded fiber to the headspace of the sample for a defined period to allow for simultaneous extraction and derivatization of the volatile ketones.

  • Analysis: Desorb the derivatized ketones from the fiber in the injection port of the analytical instrument (GC or HPLC) for separation and detection.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of ketone derivatives.

Table 1: HPLC-UV Method Parameters for Analysis of Derivatized Ketones

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[1]
Mobile Phase Acetonitrile/Water gradient[6]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 365 nm[6]
Column Temperature 30 °C

Table 2: Performance Characteristics for the Quantification of Ketone Derivatives

KetoneRetention Time (min)Linearity (R²)LOD (µg/L)LOQ (µg/L)Recovery (%)
Acetone5.2> 0.999155098
Methyl Ethyl Ketone6.8> 0.999124095
Cyclohexanone9.5> 0.999103597

LOD (Limit of Detection) and LOQ (Limit of Quantification) values are illustrative and depend on the specific ketone, derivatizing agent, and instrumentation.[1][6]

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

G Figure 1: Derivatization Reaction of a Ketone cluster_reactants Reactants cluster_products Products Ketone R-C(=O)-R' (Ketone) Hydrazone R-C(=N-NH-R'')-R' (Hydrazone Derivative) Ketone->Hydrazone + Reagent Reagent H2N-NH-R'' (Dinitrophenylhydrazine Analog) Water H2O Hydrazone->Water +

Caption: General reaction scheme for ketone derivatization.

G Figure 2: Experimental Workflow for Ketone Analysis A Sample/Standard Preparation B Addition of Derivatizing Reagent A->B C Acid Catalysis B->C D Incubation (Heating) C->D E Dilution D->E F HPLC-UV Analysis E->F G Data Acquisition and Quantification F->G

Caption: Workflow for ketone derivatization and analysis.

Conclusion

Derivatization of ketones using this compound analogs is a robust and sensitive method for their quantification. The protocols provided, adapted from well-established techniques, offer a reliable framework for researchers in various fields. The formation of highly chromophoric derivatives enables low-level detection, making this approach suitable for a wide range of applications, from environmental monitoring to pharmaceutical quality control. Optimization of reaction conditions and chromatographic parameters is recommended to achieve the best performance for specific analytical challenges.

References

Application Notes and Protocols: Synthesis of Pyrimidines from 2,4-Dinitrophenyl Ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The synthesis of substituted pyrimidines is a cornerstone of many drug discovery programs. This document provides a detailed protocol for the synthesis of pyrimidines from 2,4-dinitrophenyl ethanone, a highly electron-deficient ketone, via a two-step or a one-pot reaction involving a Claisen-Schmidt condensation followed by a cyclocondensation reaction. The strong electron-withdrawing nature of the dinitrophenyl group significantly influences the reactivity of the starting material and the intermediates, necessitating careful control of reaction conditions.

The primary synthetic routes involve the initial formation of a chalcone (an α,β-unsaturated ketone) through the Claisen-Schmidt condensation of 2,4-dinitrophenyl ethanone with an aromatic aldehyde.[1] The resulting chalcone is then cyclized with a nitrogen-containing nucleophile such as urea, thiourea, or guanidine to yield the corresponding dihydropyrimidine derivative.[1] Under certain conditions, these steps can be combined in a one-pot Biginelli-type reaction.[2][3]

Reaction Mechanism and Signaling Pathway

The overall transformation proceeds in two key stages:

  • Claisen-Schmidt Condensation: This base-catalyzed reaction involves the formation of an enolate from 2,4-dinitrophenyl ethanone, which then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields the chalcone intermediate. The presence of the two nitro groups on the phenyl ring of the ethanone increases the acidity of the α-protons, facilitating enolate formation.

  • Cyclocondensation: The chalcone intermediate undergoes a Michael addition with urea, thiourea, or guanidine, followed by an intramolecular condensation and dehydration to form the stable dihydropyrimidine ring. This reaction is typically acid-catalyzed.[4]

Reaction_Mechanism DinitrophenylEthanone 2,4-Dinitrophenyl Ethanone Enolate Enolate Intermediate DinitrophenylEthanone->Enolate + Base Aldehyde Aromatic Aldehyde Chalcone Chalcone Intermediate Aldehyde->Chalcone Base Base (e.g., NaOH) Urea Urea/Guanidine MichaelAdduct Michael Adduct Urea->MichaelAdduct Acid Acid (e.g., HCl) Enolate->Chalcone + Aldehyde - H2O Chalcone->MichaelAdduct + Urea/Guanidine CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Intramolecular Condensation Dihydropyrimidine Dihydropyrimidine Product CyclizedIntermediate->Dihydropyrimidine - H2O + Acid

General reaction mechanism for pyrimidine synthesis.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Dihydropyrimidines

This protocol involves the isolation of the intermediate chalcone before proceeding to the cyclocondensation reaction.

Step 1: Synthesis of Chalcone via Claisen-Schmidt Condensation

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dinitrophenyl ethanone (1.0 eq.) and a substituted aromatic aldehyde (1.05 eq.) in ethanol (10-15 mL per gram of ethanone).

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (20-40%) dropwise. The reaction mixture will typically develop a deep color and a precipitate may form.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base. The precipitated chalcone is then collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of Dihydropyrimidine via Cyclocondensation

  • Reaction Setup: In a round-bottom flask, combine the synthesized chalcone (1.0 eq.), urea or guanidine hydrochloride (1.5 eq.), and a catalytic amount of concentrated hydrochloric acid in ethanol.

  • Reflux: Heat the mixture to reflux with constant stirring for 6-10 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product that precipitates out is collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: One-Pot Synthesis of Dihydropyrimidines (Biginelli-type Reaction)

This protocol combines the Claisen-Schmidt condensation and cyclocondensation in a single step.

  • Reaction Mixture: To a round-bottom flask, add 2,4-dinitrophenyl ethanone (1.0 eq.), an aromatic aldehyde (1.0 eq.), urea or guanidine hydrochloride (1.5 eq.), and a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) in a suitable solvent like ethanol or acetonitrile.[5]

  • Reaction Conditions: Reflux the mixture with stirring for 8-12 hours. The reaction progress should be monitored by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice water. The resulting precipitate is filtered, washed with water and cold ethanol, and then purified by recrystallization.

Experimental_Workflow cluster_twostep Two-Step Synthesis cluster_onepot One-Pot Synthesis Reactants1 Dinitrophenyl Ethanone + Aldehyde + Base ClaisenSchmidt Claisen-Schmidt Condensation Reactants1->ClaisenSchmidt IsolateChalcone Isolate and Purify Chalcone ClaisenSchmidt->IsolateChalcone Reactants2 Chalcone + Urea/Guanidine + Acid IsolateChalcone->Reactants2 Cyclocondensation Cyclocondensation Reactants2->Cyclocondensation IsolatePyrimidine Isolate and Purify Pyrimidine Cyclocondensation->IsolatePyrimidine Reactants_onepot Dinitrophenyl Ethanone + Aldehyde + Urea/Guanidine + Catalyst Biginelli Biginelli Reaction Reactants_onepot->Biginelli IsolatePyrimidine_onepot Isolate and Purify Pyrimidine Biginelli->IsolatePyrimidine_onepot

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3,5-Dinitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 1-(3,5-dinitrophenyl)ethanone.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most effective and common method for synthesizing this compound? A1: The most viable and direct pathway for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 1,3-diacetylbenzene.[1][2] The two acetyl groups on the benzene ring are meta-directing, which guides the incoming nitro group to the C-5 position to yield the desired product.[1][2]

Q2: Why is direct Friedel-Crafts diacetylation of nitrobenzene not a feasible synthetic route? A2: A direct Friedel-Crafts diacetylation of nitrobenzene is not considered feasible.[2] The strong deactivating nature of the nitro group on the aromatic ring prevents the electrophilic substitution reaction from proceeding effectively.[1][2][3]

Q3: What are the critical safety precautions to take during this synthesis? A3: The synthesis involves highly corrosive and reactive reagents. Concentrated sulfuric and nitric acids can cause severe burns. The nitrating mixture is a powerful oxidizing agent and can react violently with organic materials. Reactions should be carried out in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4] It is crucial to maintain low temperatures, especially during the addition of the nitrating mixture, to prevent runaway reactions.[1]

Q4: How can the progress of the nitration reaction be monitored? A4: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[2][5] By spotting the reaction mixture alongside the starting material (1,3-diacetylbenzene) on a TLC plate, you can observe the consumption of the starting material and the formation of the product spot, helping to determine the optimal reaction time.

Q5: What is the expected yield for the synthesis of this compound? A5: The yield for the nitration step is not widely reported in detail and often requires optimization in the lab.[1] The expected yield is generally described as low to moderate.[3] Careful control of reaction conditions and purification steps is essential to maximize the final yield.

Section 2: Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Problem: Low or No Product Yield

Q: My reaction yielded very little or no product. What are the possible causes? A: Several factors can contribute to low yield:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction time is sufficient and monitor using TLC. Adjusting reaction time, temperature, or reactant stoichiometry may be necessary to drive the reaction forward.[5]

  • Poor Temperature Control: The nitration reaction is highly temperature-sensitive. If the temperature rises too high (above 10-15°C) during the addition of the nitrating mixture, side reactions and degradation of the product can occur.[1][2]

  • Loss During Work-up: Product can be lost during extraction and washing steps. Minimize the number of transfers and ensure the pH of aqueous layers is appropriate to prevent the loss of the product.[5]

  • Inefficient Purification: Significant product loss can occur during recrystallization if the solvent system is not optimal. Perform a thorough solvent screen to find a system that provides good solubility at high temperatures and poor solubility at low temperatures.[5]

Problem: Product Contamination

Q: My final product is contaminated with the starting material, 1,3-diacetylbenzene. How can I resolve this? A: This is a common issue resulting from an incomplete reaction or co-crystallization.[5]

  • Optimize Reaction: Ensure the reaction has gone to completion by extending the reaction time or slightly increasing the temperature (while maintaining control).[5]

  • Improve Purification:

    • Recrystallization: Select a different solvent system where the starting material is highly soluble even at low temperatures, preventing its co-crystallization with the product.[5]

    • Column Chromatography: Use a less polar eluent to increase the retention time of the more polar starting material relative to the product, allowing for better separation.[5]

Q: I obtained an oily product instead of crystals after recrystallization. What should I do? A: An oily product, or "oiling out," typically occurs due to the presence of impurities, an inappropriate crystallization solvent, or a low melting point of the product.[5]

  • Initial Purification: First, try to purify the crude product using column chromatography to remove a significant portion of the impurities.[5]

  • Solvent Screening: After initial purification, perform a systematic solvent screening to find a suitable solvent or solvent mixture for crystallization.[5]

  • Alternative Method: If the product has a low melting point, column chromatography is the more appropriate primary purification method.[5]

Q: My TLC analysis shows multiple spots, indicating the presence of byproducts. What went wrong? A: The formation of multiple byproducts, such as regioisomers or over-nitrated products, is often due to poor control of reaction conditions.[5]

  • Temperature Control: The most likely cause is the reaction temperature exceeding the optimal range (0-10°C) during the addition of the nitrating agent.[1] This can lead to the formation of unwanted isomers.

  • Purification Strategy: Careful optimization of column chromatography with a suitable solvent gradient is often necessary to separate the desired product from these impurities.[5]

  • Impurity Identification: Characterize the main impurities using analytical techniques like NMR or Mass Spectrometry to understand the side reactions and devise a more targeted purification strategy.[5]

Section 3: Experimental Protocols

Protocol 1: Synthesis via Nitration of 1,3-Diacetylbenzene [1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 50 mL) to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add 1,3-diacetylbenzene (1.0 eq) to the cooled sulfuric acid while stirring. Maintain the temperature below 5-10°C throughout the addition until it is fully dissolved.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0 eq) to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 1,3-diacetylbenzene. The addition must be slow and controlled to ensure the reaction temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled low temperature (e.g., 0-5°C) for 1-2 hours. Monitor the reaction's progress via TLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water until the washings are neutral to pH paper. A subsequent wash with a cold, saturated sodium bicarbonate solution can be used to remove residual acid.[2]

  • Drying: Dry the crude product under a vacuum to remove excess water.

Protocol 2: Purification by Recrystallization [1][5]

  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol, ethanol/water). The ideal solvent should dissolve the crude product well at its boiling point but poorly at room temperature.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them completely.

Protocol 3: Purification by Column Chromatography [5]

  • Column Preparation: Pack a chromatography column with silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel.

  • Elution: Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent to elute compounds with higher polarity.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.[5]

Section 4: Data and Visualizations

Table 1: Troubleshooting Summary

Problem Potential Cause(s) Recommended Solution(s)
Low/No Yield Incomplete reaction; Poor temperature control; Loss during work-up. Monitor with TLC, adjust reaction time/temp; Maintain temp <10°C; Minimize transfer steps.[1][5]
Oily Product High impurity level; Inappropriate solvent. Purify via column chromatography first; Perform a systematic solvent screen for recrystallization.[5]
Starting Material Contamination Incomplete reaction; Co-crystallization. Drive reaction to completion; Use a different recrystallization solvent; Use a less polar eluent in column chromatography.[5]

| Byproduct Formation | Reaction temperature too high. | Maintain strict temperature control (<10°C); Optimize column chromatography for separation.[1][5] |

Table 2: Key Reaction Parameters and Optimization Focus

Parameter Recommended Range Impact on Yield and Purity
Reaction Temperature 0 - 10°C Critical. Higher temperatures decrease yield and purity by promoting side reactions.[1][2]
Reaction Time 1 - 2 hours Must be optimized. Insufficient time leads to incomplete reaction; excessive time may promote byproduct formation. Monitor by TLC.[1]
Reagent Stoichiometry ~1.0 eq HNO₃ Using a large excess of nitrating agent can lead to over-nitration and reduced yield of the desired product.

| Quenching Method | Pouring onto ice | Rapidly stops the reaction and precipitates the product. Vigorous stirring is essential for uniform precipitation.[1][2] |

Diagrams

SynthesisWorkflow Overall Synthesis Workflow for this compound cluster_start Reactants cluster_reaction Process cluster_purification Purification A 1,3-Diacetylbenzene C Nitration Reaction (0-10°C) A->C Combine B Nitrating Mixture (H₂SO₄ + HNO₃) B->C Combine D Work-up (Quenching & Filtration) C->D 1-2 hours E Crude Product D->E F Recrystallization or Column Chromatography E->F G Pure this compound F->G

Caption: Overall synthesis workflow for this compound.

TroubleshootingTree Troubleshooting Decision Tree P1 Problem Identified: Low Yield or High Impurity Q2 Was temperature kept below 10°C? P1->Q2 Q1 Was reaction monitored with TLC? Q3 Does product 'oil out' during recrystallization? Q1->Q3 Yes, reaction went to completion S1 Incomplete Reaction: Extend reaction time or re-evaluate stoichiometry. Q1->S1 No, starting material remains S5 Implement TLC monitoring to determine optimal reaction time. Q1->S5 No, TLC not used Q2->Q1 Yes S2 Side Reactions Occurred: Improve cooling efficiency and slow down reagent addition. Q2->S2 No S3 High Impurity Level: Purify crude product via column chromatography first. Q3->S3 Yes S4 Optimize Purification: Perform a solvent screen for recrystallization. Q3->S4 No

Caption: A logical troubleshooting tree for synthesis issues.

References

common side reactions in the nitration of acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of acetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the nitration of acetophenone?

A1: The primary side reactions encountered during the nitration of acetophenone include:

  • Formation of Isomeric Byproducts: While the desired product is m-nitroacetophenone, the formation of o-nitroacetophenone and p-nitroacetophenone can occur. The acetyl group is a meta-director; however, some ortho and para substitution is possible, particularly under harsh reaction conditions.[1]

  • Dinitration: Under forcing conditions, such as elevated temperatures or the use of excess nitrating agent, a second nitro group can be introduced onto the aromatic ring, leading to the formation of dinitroacetophenone isomers.

  • Oxidation: The strong acidic and oxidizing nature of the nitrating mixture (concentrated nitric and sulfuric acids) can lead to the oxidation of the acetyl group. This can result in the formation of byproducts such as benzoic acid, benzoylformic acid, and dibenzoylfurazan 2-oxide.[2]

  • Carbonization: At higher temperatures, the organic material may decompose in the presence of the strong acid mixture, resulting in the formation of a dark, tarry substance. This indicates a loss of the desired product.[3]

  • Sulfonation: Although less common, sulfonation of the aromatic ring is a potential side reaction when using a nitrating mixture containing sulfuric acid.

Q2: Why is it critical to maintain a low temperature during the nitration of acetophenone?

A2: Maintaining a low temperature, typically between -5°C and 0°C, is crucial for several reasons:

  • Selectivity: Lower temperatures favor the formation of the desired m-nitroacetophenone isomer and suppress the formation of the ortho and para isomers.

  • Minimizing Side Reactions: Reduced temperatures significantly decrease the rates of unwanted side reactions like dinitration and oxidation.[3]

  • Safety: The nitration of aromatic compounds is a highly exothermic reaction. Low temperatures help to control the reaction rate and prevent a dangerous runaway reaction.

Q3: My reaction mixture turned dark brown or black. What is the likely cause and how can I prevent it?

A3: A dark brown or black reaction mixture is typically indicative of carbonization, which is the decomposition of the organic material. This is most often caused by an excessive reaction temperature. To prevent this, ensure that the addition of the nitrating mixture is done slowly and with efficient cooling to maintain the temperature of the reaction mixture at or below 0°C.[3] Inadequate stirring can also lead to localized "hot spots" where the temperature rises, causing decomposition.

Q4: How can I remove the isomeric byproducts from my desired m-nitroacetophenone?

A4: The separation of isomeric nitroacetophenones can be achieved through recrystallization. m-Nitroacetophenone has different solubility properties compared to its ortho and para isomers, which often allows for its purification from a suitable solvent, such as ethanol.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of m-nitroacetophenone - Reaction temperature was too high, leading to side reactions. - Inefficient stirring causing localized overheating and decomposition. - Insufficient reaction time. - Loss of product during workup and purification.- Strictly maintain the reaction temperature between -5°C and 0°C.[3] - Ensure vigorous and efficient stirring throughout the addition of the nitrating agent. - Allow the reaction to proceed for the recommended time after the addition is complete. - Carefully perform the workup and recrystallization steps to minimize loss.
Presence of significant amounts of o- and p-isomers in the product - Reaction temperature was not kept sufficiently low. - The nitrating agent was added too quickly.- Improve the cooling efficiency of the reaction setup. - Add the nitrating mixture dropwise to maintain better temperature control.
Formation of a sticky or oily product that is difficult to crystallize - Presence of isomeric impurities. - Residual acid in the crude product.- Wash the crude product thoroughly with cold water to remove any remaining acid. - Attempt recrystallization from a minimal amount of hot ethanol. Seeding with a small crystal of pure m-nitroacetophenone may induce crystallization.
Evidence of oxidation byproducts (e.g., benzoic acid) - Reaction temperature was too high. - Prolonged exposure to the nitrating mixture.- Adhere strictly to the recommended low-temperature conditions. - Do not extend the reaction time unnecessarily. Quench the reaction by pouring it onto ice and water once the recommended time has passed.[3]

Quantitative Data on Isomer Distribution

The following table summarizes the isomer distribution of nitroacetophenone under specific continuous flow reaction conditions.

Reaction Temperature (°C)Residence Time (min)meta-nitroacetophenone Yield (%)ortho : meta Isomer Ratio
01060-
51066-
1010631 : 1.83
557917 : 81

Data sourced from a continuous flow synthesis process.[1]

Experimental Protocol: Nitration of Acetophenone

This protocol is adapted from established laboratory procedures and is designed to favor the formation of m-nitroacetophenone while minimizing side reactions.[3]

Materials:

  • Acetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Ethanol

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and filter flask

Procedure:

  • Preparation of the Acetophenone Solution:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, place 150 mL of concentrated sulfuric acid.

    • Cool the flask in an ice-salt bath until the temperature of the acid is 0°C or below.

    • Slowly add 60 g (0.5 mol) of acetophenone dropwise from a dropping funnel, ensuring the temperature does not rise above 5°C.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, carefully prepare the nitrating mixture by adding 40 mL of concentrated nitric acid to 60 mL of concentrated sulfuric acid. Cool this mixture to 15-20°C.

  • Nitration Reaction:

    • Cool the acetophenone-sulfuric acid mixture to approximately -7°C.

    • Add the cooled nitrating mixture dropwise from the dropping funnel at a rate that maintains the reaction temperature at or below 0°C. This addition should take approximately 45 minutes.[3]

    • After the addition is complete, continue stirring for an additional 10 minutes, maintaining the low temperature.

  • Workup and Isolation:

    • Pour the reaction mixture with vigorous stirring into a beaker containing 750 g of crushed ice and 1.5 L of water.

    • A yellow solid, the crude m-nitroacetophenone, will precipitate.

    • Once all the ice has melted, collect the solid by suction filtration using a Büchner funnel.

    • Wash the crude product on the filter with several portions of cold water to remove residual acid.

    • Press the solid as dry as possible.

  • Purification:

    • Recrystallize the crude product from a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to form crystals.

    • Collect the purified crystals by suction filtration, wash with a small amount of ice-cold ethanol, and allow them to air dry.

Visualizations

NitrationOfAcetophenone cluster_side_reactions Side Reactions Acetophenone Acetophenone m_Nitroacetophenone m-Nitroacetophenone (Desired Product) Acetophenone->m_Nitroacetophenone Main Reaction (Low Temp) o_Nitroacetophenone o-Nitroacetophenone Acetophenone->o_Nitroacetophenone Isomerization p_Nitroacetophenone p-Nitroacetophenone Acetophenone->p_Nitroacetophenone Isomerization Oxidation Oxidation Products (Benzoic Acid, etc.) Acetophenone->Oxidation High Temp Carbonization Carbonization (Tarry Mixture) Acetophenone->Carbonization High Temp NitratingMixture HNO₃ / H₂SO₄ NitratingMixture->m_Nitroacetophenone Dinitration Dinitration Products m_Nitroacetophenone->Dinitration Harsh Conditions

References

Technical Support Center: Purification of 1-(3,5-Dinitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 1-(3,5-dinitrophenyl)ethanone by recrystallization, designed for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is recrystallization and why is it used for purifying solid compounds? A1: Recrystallization is a fundamental laboratory technique used to purify solid organic compounds.[1] The process involves dissolving an impure solid in a suitable hot solvent and then allowing the solution to cool slowly.[2][3] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[1] Impurities are left behind in the solution because they are either present in smaller amounts and do not saturate the solution, or they have different solubility characteristics.[4] The goal is to obtain a compound in high purity as uniform crystals.[1]

Q2: What are the ideal properties of a recrystallization solvent for this compound? A2: An ideal solvent for recrystallization should meet several criteria:

  • High Solubility at High Temperatures: The compound should be very soluble in the solvent at or near its boiling point.[2][3]

  • Low Solubility at Low Temperatures: The compound should have very low solubility in the solvent at room temperature or in an ice bath.[2] This ensures maximum recovery of the purified product upon cooling.[5]

  • Volatility: The solvent should have a relatively low boiling point so that any residual solvent can be easily removed from the purified crystals.

  • Inertness: The solvent should not react chemically with the compound being purified.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor after crystallization).[4]

Q3: What are the key physical and chemical properties of this compound? A3: Understanding the properties of this compound is crucial for a successful purification. Key data is summarized in the table below.

Q4: What are the primary safety precautions for handling this compound? A4: this compound and related nitroaromatic compounds require careful handling. Always work in a well-ventilated area or a chemical fume hood.[6][7] Avoid the formation and inhalation of dust.[6] Personal protective equipment, including chemical-resistant gloves, safety glasses or goggles, and a lab coat, is mandatory.[6][7] Keep the compound away from heat, sparks, and open flames. In case of skin or eye contact, rinse the affected area thoroughly with water and consult a physician.[7]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₆N₂O₅[8]
Molecular Weight210.14 g/mol [8]
AppearanceSolid (typically yellow crystals)[9]
Melting Point81-85 °C (lit.)[8]
Boiling Point267.3 °C at 760 mmHg[8]

Table 2: Solvent Selection Guide for Recrystallization (Note: Specific solubility data for this compound is limited. This table is based on data for structurally similar compounds and general principles of recrystallization.)

SolventSuitability for RecrystallizationRationale
Ethanol Good. Aromatic nitro compounds often show good solubility in hot alcohols and lower solubility when cold.[10] A mixed solvent system with water (ethanol/water) can be effective for fine-tuning solubility.[11]
Methanol Good. Similar to ethanol, it is a common choice. Its lower boiling point makes it easier to remove from the final product. A methanol/water mixture is also a viable option.
Acetone Potentially too effective. Structurally similar compounds show very high solubility in acetone, which might make it difficult to achieve a good recovery of crystals upon cooling.[12] It could be useful as the "soluble" solvent in a two-solvent system.
Ethyl Acetate Moderate. Often a good solvent for a wide range of organic compounds.[12] Its suitability would need to be determined experimentally.
Water Poor (as a single solvent). Aromatic nitro compounds generally have very low solubility in water, even when hot.[10][13] However, it is an excellent "anti-solvent" or "poor" solvent when used in a mixed-solvent system with a soluble solvent like ethanol or acetone.[11]
Toluene Moderate. Can be an effective solvent for recrystallizing aromatic compounds.[9] Its high boiling point requires careful handling.
Hexane/Heptane Poor (as a single solvent). As a non-polar solvent, it is unlikely to dissolve the relatively polar this compound effectively, even when hot. It could potentially be used as an anti-solvent.

Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines the standard procedure for purifying this compound using a single solvent (e.g., ethanol).

  • Solvent Selection: Choose a suitable solvent by testing small amounts of the crude solid in different solvents as described in Table 2. An ideal solvent will dissolve the compound when hot but not when cold.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the chosen recrystallization solvent to its boiling point. Add the minimum amount of the hot solvent to the Erlenmeyer flask to completely dissolve the crude product.[3][5] Swirl the flask to aid dissolution.

  • Decolorization (Optional): If the hot solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[14]

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was added, it is necessary to perform a hot gravity filtration.[1] Use a pre-heated funnel and receiving flask to prevent the product from crystallizing prematurely in the funnel.[11] Pour the hot solution through a fluted filter paper.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[1] Slow cooling is crucial for the formation of large, pure crystals.[11] Rushing the cooling process can lead to the formation of small, impure crystals or a precipitate.[1]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[4]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or use a desiccator.

Troubleshooting Guide

Q5: Problem - No crystals are forming, even after cooling in an ice bath. A5: This is a common issue, typically caused by one of two problems:

  • Too Much Solvent: This is the most frequent cause.[15] The solution is not supersaturated, and thus the compound remains dissolved.

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration.[16][17] Allow the concentrated solution to cool again.

  • Supersaturation: The solution may be supersaturated, but crystallization has not been initiated.

    • Solution 1 (Scratching): Use a clean glass rod to gently scratch the inner surface of the flask at the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Solution 2 (Seeding): If available, add a single, tiny crystal of pure this compound (a "seed crystal") to the solution.[3] This provides a template for further crystal growth.

Q6: Problem - The compound separated as an "oil" instead of forming crystals. A6: "Oiling out" occurs when the solid precipitates from the solution at a temperature above its melting point.[11][16] This can happen if the compound is very impure (leading to significant melting point depression) or if the boiling point of the solvent is higher than the melting point of the compound.[15]

  • Solution 1: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation point.[17] Allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate.[11]

  • Solution 2: If using a mixed solvent system, reheat the solution and add more of the "good" (more soluble) solvent before allowing it to cool slowly again.[17]

  • Solution 3: If the problem persists, it may be necessary to recover the crude material by evaporating the solvent and attempting the recrystallization with a different solvent system.[15]

Q7: Problem - The final yield of purified crystals is very low. A7: A low yield can result from several factors:

  • Using Too Much Solvent: The more solvent used, the more product will remain dissolved in the mother liquor, even when cold.[5] Always use the minimum amount of hot solvent required for dissolution.

  • Premature Crystallization: If the product crystallizes during hot filtration, it will be lost with the insoluble impurities. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: Ensure the solution is cooled in an ice bath long enough to maximize crystal formation.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, can dissolve some of the product.[5]

Q8: Problem - The final crystals are still colored. A8: This indicates that colored impurities have co-crystallized with your product.[14]

  • Solution: The most effective method to remove colored impurities is to use activated charcoal.[14] The crude product must be redissolved in hot solvent, treated with charcoal, and then subjected to hot filtration to remove the charcoal before the solution is cooled to induce crystallization.

Q9: Problem - Crystals formed in the funnel during hot filtration. A9: This happens when the solution cools too rapidly in the funnel, causing the product to crystallize prematurely.[11][16]

  • Solution 1: Pre-heat the funnel and the receiving flask before filtration. This can be done by placing them in a drying oven or by rinsing them with hot solvent.[11]

  • Solution 2: Add a small excess of hot solvent to the dissolution flask before filtering. This will keep the solution from becoming saturated while in the funnel. The excess solvent can be boiled off after filtration and before cooling.[16]

Visualizations

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve crude solid in minimum amount of hot/boiling solvent start->dissolve color_check Solution colored? dissolve->color_check insoluble_check Insoluble impurities present? hot_filter 2. Perform hot gravity filtration insoluble_check->hot_filter Yes cool_slowly 4. Cool solution slowly to room temperature insoluble_check->cool_slowly No hot_filter->cool_slowly color_check->insoluble_check No add_charcoal 3. Add activated charcoal, reheat, and perform hot gravity filtration color_check->add_charcoal Yes add_charcoal->cool_slowly ice_bath 5. Cool in ice bath to maximize crystallization cool_slowly->ice_bath vacuum_filter 6. Collect crystals by vacuum filtration ice_bath->vacuum_filter wash 7. Wash crystals with ice-cold solvent vacuum_filter->wash dry 8. Dry the pure crystals wash->dry end End: Pure Crystals dry->end

Troubleshooting_Guide

References

Technical Support Center: Purification of Dinitrophenyl Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of dinitrophenyl ethanone derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of dinitrophenyl ethanone derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Recrystallization • The compound is significantly soluble in the cold recrystallization solvent.• Too much solvent was used during recrystallization.• Premature crystallization occurred during hot filtration.• Cool the crystallization mixture in an ice bath to maximize precipitation.[1]• Use the minimum amount of hot solvent required to dissolve the crude product.[1]• Preheat the funnel and receiving flask during hot filtration to prevent the product from crashing out.[1]
Oily Product Instead of Crystals • The melting point of the compound is lower than the boiling point of the solvent.• The presence of impurities is depressing the melting point.• Try a lower-boiling point solvent or a solvent mixture.• Attempt to "scratch" the inside of the flask with a glass rod at the solvent line to induce crystallization.• Add a seed crystal of the pure compound if available.
Persistent Yellow/Orange/Red Color in Purified Product • Presence of colored impurities from the starting materials or side reactions.• Oxidation of the derivative.• Perform a second recrystallization.• Consider treating the solution with activated charcoal before hot filtration to remove colored impurities (use sparingly to avoid product loss).• Ensure storage of the purified product is away from light and air to prevent degradation.
Broad Melting Point Range of Purified Crystals • The product is still impure.• The crystals were not completely dry, and residual solvent is depressing the melting point.• Recrystallize the product again. A sharp melting point is a good indicator of purity.[1]• Ensure the crystals are thoroughly dried under vacuum to remove all traces of solvent.[1]
Streaking or Tailing of Spots on TLC Plate • The sample is too concentrated.• The compound is interacting too strongly with the stationary phase (e.g., silica gel).• Dilute the sample before spotting it on the TLC plate.• Add a small amount of a polar solvent (like methanol) or a basic modifier (like triethylamine for basic compounds) to the developing solvent to reduce tailing.
Poor Separation in Column Chromatography • The solvent system (mobile phase) is not optimized.• The column was not packed properly.• The sample was loaded improperly.• Optimize the mobile phase using TLC first to achieve good separation between the desired compound and impurities.• Ensure the column is packed uniformly to avoid channeling.• Dissolve the sample in a minimum amount of the mobile phase and load it onto the column in a narrow band.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing dinitrophenyl ethanone derivatives?

A1: Ethanol is a commonly used and effective solvent for the recrystallization of dinitrophenylhydrazone derivatives.[1] The choice of solvent, however, depends on the specific derivative and the impurities present. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Other solvent systems that can be explored include ethanol/water mixtures, ethyl acetate, or n-butyl alcohol.[2] It is always recommended to perform small-scale solvent screening to find the optimal system.

Q2: My purified dinitrophenyl ethanone derivative has the correct melting point, but the yield is very low. What can I do?

A2: Low yield with high purity often points to losses during the purification process. To improve your yield, ensure you are using the minimum amount of hot solvent for recrystallization.[1] Also, allowing the solution to cool slowly to room temperature before placing it in an ice bath can promote the formation of larger, easier-to-collect crystals and maximize precipitation.[1] Ensure complete transfer of the solid at each step and minimize the number of transfer steps.

Q3: How can I remove unreacted 2,4-dinitrophenylhydrazine (DNPH) from my product?

A3: Unreacted DNPH is a common impurity. It can often be removed by washing the crude product with a solvent in which the desired derivative has low solubility but DNPH is more soluble. Column chromatography is also a very effective method for separating the product from unreacted starting materials. Additionally, solid-phase extraction (SPE) has been shown to effectively remove unreacted DNPH.[3]

Q4: I am having trouble getting my dinitrophenyl ethanone derivative to crystallize. What should I do?

A4: If your product is oiling out, it may be due to the presence of impurities or an inappropriate solvent choice. Try adding a co-solvent to decrease the solubility. "Seeding" the solution with a tiny crystal of the pure product can also induce crystallization. If seeding is not possible, scratching the inner surface of the flask at the meniscus with a glass rod can create nucleation sites and initiate crystal growth.

Q5: What analytical techniques are best for assessing the purity of my dinitrophenyl ethanone derivative?

A5: The melting point is a fundamental indicator of purity; a sharp melting point close to the literature value suggests a high degree of purity.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method for determining the purity of DNPH derivatives.[4][5][6][7] Thin-Layer Chromatography (TLC) is a quick and useful technique for qualitative assessment of purity and for monitoring the progress of purification.

Quantitative Data Summary

The following table provides a qualitative comparison of common recrystallization solvents for dinitrophenyl ethanone derivatives, as specific quantitative data can vary significantly based on the exact derivative and experimental conditions.

Recrystallization Solvent/System Typical Purity Outcome Typical Yield Outcome Notes
95% Ethanol HighGood to HighA very common and effective choice. Slow cooling is recommended for larger, purer crystals.[1]
Absolute Ethanol HighGoodUsed when water needs to be excluded. May result in slightly lower yields compared to 95% ethanol if the compound has some solubility in cold absolute ethanol.[8]
Ethanol/Water Good to HighGood to HighThe water acts as an anti-solvent. The optimal ratio needs to be determined empirically. Good for compounds that are very soluble in pure ethanol.
n-Butyl Alcohol HighVariableCan be a good solvent, but a larger volume may be required, potentially impacting yield.[9]
Ethyl Acetate/Hexane Good to HighGoodA common mixed-solvent system. The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added dropwise until the solution becomes cloudy.
Acetonitrile HighVariableOften used for preparing samples for HPLC analysis and can be a suitable recrystallization solvent.[4]

Experimental Protocols

Protocol 1: Recrystallization of a Dinitrophenyl Ethanone Derivative using Ethanol

Objective: To purify a crude dinitrophenyl ethanone derivative by recrystallization from 95% ethanol.

Materials:

  • Crude dinitrophenyl ethanone derivative

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of 95% ethanol, just enough to create a slurry.

  • Heat the mixture gently on a hot plate with stirring.

  • Add hot 95% ethanol dropwise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[1]

  • If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[1]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven or desiccator.

  • Determine the melting point of the dried crystals to assess their purity.

Protocol 2: Purification by Column Chromatography

Objective: To purify a dinitrophenyl ethanone derivative using silica gel column chromatography.

Materials:

  • Crude dinitrophenyl ethanone derivative

  • Silica gel (for column chromatography)

  • Appropriate solvent system (e.g., hexane/ethyl acetate mixture, determined by TLC)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Select the Mobile Phase: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase) that gives a good separation between the desired product (Rf value of ~0.3-0.4) and impurities.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

    • Drain the solvent until the level is just at the top of the sand. Never let the column run dry.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to absorb into the silica gel.

  • Elute the Column:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine and Evaporate:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Assess Purity: Determine the melting point and/or obtain an HPLC chromatogram to confirm the purity of the isolated compound.

Visualizations

TroubleshootingWorkflow Troubleshooting Purification of Dinitrophenyl Ethanone Derivatives start Crude Product Obtained recrystallization Perform Recrystallization start->recrystallization check_purity Assess Purity (Melting Point, TLC) recrystallization->check_purity pure Pure Product (Sharp MP, Single TLC Spot) check_purity->pure Yes impure Product is Impure (Broad MP, Multiple Spots) check_purity->impure No low_yield Low Yield? impure->low_yield oily_product Oily Product? low_yield->oily_product No optimize_recryst Optimize Recrystallization: - Use minimum hot solvent - Cool slowly, then ice bath - Check solvent choice low_yield->optimize_recryst Yes change_solvent Change Solvent System Induce Crystallization: - Scratch flask - Add seed crystal oily_product->change_solvent Yes column_chrom Perform Column Chromatography oily_product->column_chrom No optimize_recryst->recrystallization change_solvent->recrystallization check_purity2 Assess Purity (MP, TLC, HPLC) column_chrom->check_purity2 pure2 Pure Product check_purity2->pure2 Yes impure2 Still Impure check_purity2->impure2 No re_chromatograph Re-chromatograph with different solvent system impure2->re_chromatograph re_chromatograph->check_purity2

References

controlling temperature in the synthesis of 1-(3,5-dinitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful synthesis of 1-(3,5-dinitrophenyl)ethanone, with a focus on critical temperature control.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield Incomplete reaction: The reaction may not have gone to completion due to suboptimal temperature.- Ensure the nitrating mixture is pre-cooled to the recommended temperature (typically 0-5°C) before addition.[1][2] - Maintain the reaction temperature below 10°C during the entire addition of the nitrating agent.[1][3] - After addition, allow the reaction to stir at a controlled low temperature (e.g., 0-5°C) for 1-2 hours to ensure completion.[1]
Side reactions: Higher temperatures can lead to the formation of unwanted byproducts.- Strictly adhere to the recommended low-temperature conditions (-8 to -20 °C for some nitration reactions) to minimize over-nitration.[1]
Formation of an Oily Product Instead of a Solid Precipitate Presence of impurities: Over-nitration or other side products due to poor temperature control can result in an oily product.- Purify the crude product using column chromatography to separate the desired product from impurities.[4] - Attempt recrystallization from a suitable solvent like ethanol, but only after initial purification if the product is very impure.[1][4]
Product Contaminated with Starting Material Incomplete nitration: Insufficient reaction time or a temperature that is too low can lead to an incomplete reaction.- Increase the reaction time after the addition of the nitrating agent while still maintaining the cold temperature. - Ensure the nitrating mixture is added slowly and steadily to allow for a complete reaction.
Dark-Colored Reaction Mixture or Product Decomposition or side reactions: Elevated temperatures can cause the decomposition of starting materials or products, leading to discoloration.- Maintain rigorous temperature control throughout the reaction. - Use a pre-cooled nitrating mixture and add it dropwise to the substrate solution.[1]

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the nitration of 1,3-diacetylbenzene, is a highly exothermic reaction.[5] Poor temperature control can lead to several issues, including:

  • Over-nitration: The introduction of more than two nitro groups onto the aromatic ring.

  • Formation of regioisomers: The nitro groups adding to positions other than the desired 3 and 5 positions.

  • Decomposition: The breakdown of reactants and products at higher temperatures.

  • Reduced Yield and Purity: The formation of side products significantly complicates purification and lowers the overall yield of the desired compound.[1]

Q2: What is the optimal temperature range for the nitration of 1,3-diacetylbenzene?

A2: The recommended temperature for the nitration of 1,3-diacetylbenzene is generally between 0°C and 10°C.[1][3] It is crucial to cool the initial solution of 1,3-diacetylbenzene in sulfuric acid to 0°C before slowly adding the nitrating mixture.[1][3] During the addition, the temperature should be carefully monitored and maintained below 10°C.[1][3] Some protocols for similar nitration reactions suggest even lower temperatures, in the range of -8 to -20°C, to further minimize side reactions.[1]

Q3: How can I effectively maintain a low temperature during the reaction?

A3: An ice-salt bath is a common and effective method for maintaining temperatures below 0°C.[1] For temperatures around 0-5°C, a standard ice bath is sufficient.[6] It is essential to use a reaction flask equipped with a thermometer that is immersed in the reaction mixture to get an accurate reading of the internal temperature.[6] Slow, dropwise addition of the pre-cooled nitrating mixture using a dropping funnel is also critical to control the exothermic nature of the reaction.[1][2]

Q4: What are the signs of a runaway reaction, and what should I do if it occurs?

A4: A rapid increase in temperature, excessive gas evolution, and a sudden change in the color of the reaction mixture are all signs of a runaway reaction. If you observe these signs, you should immediately remove the dropping funnel and, if possible, add more crushed ice to the cooling bath to try and bring the temperature down. In the case of a significant exotherm, it is crucial to have a pre-prepared quenching solution (e.g., a large volume of ice water) to quickly dilute and cool the reaction mixture. Always perform such reactions in a well-ventilated fume hood and have appropriate safety measures in place.

Experimental Protocol: Synthesis of this compound via Nitration of 1,3-Diacetylbenzene

This protocol is a representative procedure based on standard methodologies for aromatic nitration and should be optimized for specific laboratory conditions and scale.

Materials:

  • 1,3-Diacetylbenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

  • Thermometer

  • Vacuum filtration apparatus

Procedure:

  • Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.[1]

  • Slowly add 1,3-diacetylbenzene to the cooled sulfuric acid while maintaining the temperature below 5°C.[1] Stir until all the solid has dissolved.

  • Preparation of the Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid.[1] Keep this mixture cooled in an ice bath.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 1,3-diacetylbenzene in sulfuric acid using a dropping funnel.[1] The rate of addition should be controlled to ensure the reaction temperature does not exceed 10°C.[1]

  • After the addition is complete, allow the reaction mixture to stir at a controlled low temperature (e.g., 0-5°C) for 1-2 hours.[1]

  • Quenching and Isolation: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[1]

  • The solid precipitate of this compound is then collected by vacuum filtration.

  • Wash the collected solid with cold water until the washings are neutral to pH paper.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[1]

Quantitative Data Summary

ParameterValueReference
Initial Cooling Temperature 0°C[1][3]
Temperature During Substrate Addition < 5°C[1]
Temperature During Nitrating Mixture Addition < 10°C[1][3]
Post-Addition Stirring Temperature 0-5°C[1]
Post-Addition Stirring Time 1-2 hours[1]

Troubleshooting Workflow

Troubleshooting_Temperature_Control cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Start Synthesis reaction Nitration Reaction start->reaction workup Quenching & Isolation reaction->workup product Crude Product Analysis workup->product end_success Successful Synthesis product->end_success Successful low_yield Low Yield / No Product product->low_yield Unsuccessful oily_product Oily Product product->oily_product Unsuccessful impure_product Impure Product product->impure_product Unsuccessful check_temp Verify Temperature Control (0-10°C during addition) low_yield->check_temp check_time Verify Reaction Time (1-2 hours post-addition) low_yield->check_time purification Purification Required (Column Chromatography / Recrystallization) oily_product->purification impure_product->purification check_temp->reaction Optimize check_time->reaction Optimize purification->end_success Purified Product

Caption: Troubleshooting workflow for temperature control in the synthesis of this compound.

References

minimizing by-product formation in dinitration of acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the dinitration of acetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the primary product in the dinitration of acetophenone, and why?

A1: The primary and desired product is 3,5-dinitroacetophenone . The reaction proceeds in two steps. First, acetophenone is nitrated to form m-nitroacetophenone. The acetyl group (-COCH₃) is an electron-withdrawing group, which deactivates the aromatic ring and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.[1][2] In the second step, the m-nitroacetophenone is nitrated again. Both the acetyl group and the first nitro group are meta-directors, so they cooperatively direct the second nitro group to the C-5 position, yielding 3,5-dinitroacetophenone.

Q2: What are the common by-products, and how are they formed?

A2: The most common by-products are other positional isomers and oxidation products.

  • Positional Isomers: Although the acetyl group is strongly meta-directing, small amounts of o-nitroacetophenone and p-nitroacetophenone can form during the first nitration step, particularly if the temperature is not strictly controlled.[3][4] Subsequent nitration of these isomers leads to undesired dinitro products like 2,4-, 2,6-, and 3,4-dinitroacetophenone.

  • Oxidation Products: The nitrating mixture (concentrated nitric and sulfuric acids) is a powerful oxidizing agent, especially at elevated temperatures.[5] This can lead to the oxidation of the methyl group of the acetyl moiety, forming corresponding benzoic acid derivatives.

  • Over-nitration: Excessively harsh conditions can lead to the formation of trinitrated products.

Q3: My final product is an oily, impure solid. What is the likely cause?

A3: The formation of an oily or sticky product is often due to the presence of ortho and para isomers, which typically have lower melting points than the meta isomer.[6] This issue is almost always a result of poor temperature control during the reaction. Localized heating or allowing the bulk reaction temperature to rise above 0-5°C significantly increases the formation of these undesired isomers.[6][7] Inadequate washing to remove residual acids can also contribute to an impure final product.

Q4: How can I effectively purify the crude 3,5-dinitroacetophenone?

A4: The most effective purification method is recrystallization. Ethanol is a commonly used solvent for this purpose.[6] The crude product should first be thoroughly washed with cold water to remove any residual nitrating acids. A subsequent wash with a small amount of cold ethanol can help remove oily by-products before recrystallization.[6] For a successful recrystallization, dissolve the crude solid in a minimum amount of hot solvent, filter the hot solution to remove any insoluble impurities, and then allow it to cool slowly to form pure crystals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the dinitration of acetophenone.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Inadequate Temperature Control: High temperatures favor the formation of ortho/para by-products and oxidation.[6][7] 2. Incomplete Reaction: The second nitration is slower due to the deactivating effect of the first nitro group. Reaction time or temperature may have been insufficient. 3. Loss During Work-up: Product may be lost during filtration or transfer steps.1. Maintain a reaction temperature of -5°C to 0°C throughout the addition of reagents. Use an efficient ice-salt bath.[6] 2. Increase the reaction time after the addition of the nitrating mixture or consider slightly more forcing conditions (e.g., a higher ratio of fuming nitric acid) for the second nitration step. 3. Ensure quantitative transfers and wash the filter cake with minimal cold solvent to avoid dissolving the product.
Formation of Dark-Colored By-products 1. Oxidation/Charring: The temperature of the reaction mixture became too high, causing oxidation and decomposition of the organic material.[4] 2. Impure Starting Materials: Using impure acetophenone can introduce contaminants that decompose under the harsh reaction conditions.1. Add the nitrating mixture slowly and with very efficient stirring to dissipate heat and avoid localized hot spots.[6] Ensure the thermometer is accurately measuring the internal temperature of the reaction. 2. Use purified acetophenone as the starting material.
Product Fails to Precipitate Upon Quenching 1. Insufficient Product Formation: The reaction may not have proceeded to a significant extent. 2. Excessive Quenching Volume: The product may be slightly soluble in the large volume of the quenching solution.1. Verify the concentration and quality of the nitric and sulfuric acids. 2. Pour the reaction mixture onto a well-stirred slurry of cracked ice and water rather than just a large volume of water. The total volume should be just enough to dilute the acid and precipitate the product.[6]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dinitroacetophenone

This protocol is adapted from established procedures for aromatic nitration.[6][7]

Materials:

  • m-Nitroacetophenone

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add 50 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to -5°C.

  • Slowly add 16.5 g (0.1 mol) of m-nitroacetophenone while maintaining the temperature below 5°C.

  • Prepare the nitrating mixture by carefully adding 9.5 mL of fuming nitric acid to 20 mL of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

  • Add the cooled nitrating mixture dropwise to the acetophenone solution over 45-60 minutes. Critically, maintain the internal reaction temperature between -5°C and 0°C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0°C for an additional 2 hours.

  • Slowly and carefully pour the reaction mixture onto 500 g of cracked ice with vigorous stirring.

  • Allow the ice to melt completely, then collect the precipitated yellow solid by vacuum filtration.

  • Wash the solid thoroughly with several portions of cold water until the washings are neutral to litmus paper.

  • Dry the crude product before proceeding with purification.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude, dry 3,5-dinitroacetophenone to an Erlenmeyer flask.

  • Add a minimal volume of hot ethanol to dissolve the solid completely. It is advisable to bring the solution to a boil to ensure dissolution.[6]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

  • Perform a hot filtration using a pre-heated funnel to remove the charcoal and any other insoluble impurities.

  • Allow the hot filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Dry the crystals completely to obtain pure 3,5-dinitroacetophenone.

Data and Physical Properties

Compound Molar Mass ( g/mol ) Melting Point (°C) Appearance
Acetophenone [8]120.1519-20Colorless liquid
m-Nitroacetophenone [6]165.1576-78Light yellow solid
o-Nitroacetophenone [9]165.1524.5Yellow solid
p-Nitroacetophenone 165.1578-81Yellow solid
3,5-Dinitroacetophenone 210.1475-78Yellowish crystals

Visualizations

Reaction Pathway

G cluster_main Main Reaction Pathway cluster_byproducts By-product Formation Acetophenone Acetophenone mNitro m-Nitroacetophenone Acetophenone->mNitro + HNO₃ / H₂SO₄ (meta-directing) oNitro o-Nitroacetophenone Acetophenone->oNitro Minor pNitro p-Nitroacetophenone Acetophenone->pNitro Minor dinitro 3,5-Dinitroacetophenone (Desired Product) mNitro->dinitro + HNO₃ / H₂SO₄ (meta-directing)

Caption: Dinitration of acetophenone showing the main pathway and by-products.

Experimental Workflow

G prep Prepare Nitrating Mixture (HNO₃ + H₂SO₄) add_nitrating Add Nitrating Mixture (Keep T < 0°C) prep->add_nitrating cool_reactor Cool Reactor to < 0°C add_substrate Add m-Nitroacetophenone cool_reactor->add_substrate add_substrate->add_nitrating react Stir at 0°C for 2h add_nitrating->react quench Pour onto Ice-Water react->quench filter Vacuum Filter Crude Product quench->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Purified Product recrystallize->dry characterize Characterize (MP, Spectroscopy) dry->characterize

Caption: Workflow for the synthesis and purification of 3,5-dinitroacetophenone.

Troubleshooting Logic

G start Problem Encountered impure Impure Product (Oily, Low MP) start->impure low_yield Low Yield start->low_yield cause_impure Cause: High Temperature impure->cause_impure cause_yield1 Cause: Incomplete Reaction low_yield->cause_yield1 cause_yield2 Cause: Side Reactions low_yield->cause_yield2 sol_impure Solution: Maintain T < 0°C, Slow Addition cause_impure->sol_impure sol_yield1 Solution: Increase Reaction Time cause_yield1->sol_yield1 sol_yield2 Solution: Strict Temp. Control cause_yield2->sol_yield2

Caption: Logic diagram for troubleshooting common issues in acetophenone dinitration.

References

Technical Support Center: Recrystallization of 1-(3,5-dinitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the successful recrystallization of 1-(3,5-dinitrophenyl)ethanone. It includes a detailed experimental protocol, a troubleshooting guide in a frequently asked questions (FAQ) format, and logical workflow diagrams to address common challenges encountered during the purification process.

Solvent Selection for Recrystallization

The selection of an appropriate solvent is the most critical step for a successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, an aromatic ketone, several common organic solvents can be considered. A general rule of thumb is that solvents containing functional groups similar to the compound of interest are often good solubilizers.[1][2] For instance, acetone is often a good solvent for ketones.[1][2] Alcohols, such as ethanol and methanol, are frequently effective for recrystallizing aromatic compounds.[3]

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides a qualitative summary based on the properties of structurally similar compounds, such as 1-(3-nitrophenyl)ethanone, and general principles of solubility.[4][5]

SolventSolubility at Room TemperatureSolubility at Boiling PointSuitability for Recrystallization
Ethanol Low to ModerateHighGood choice for single-solvent recrystallization.
Methanol Low to ModerateHighSimilar to ethanol, a good candidate.[6]
Acetone HighVery HighMay be too good of a solvent, leading to low recovery. Potentially useful as the "good" solvent in a solvent pair.[1][4]
Ethyl Acetate ModerateHighA possible option, though may require a co-solvent.[4][6]
Water Very LowVery LowUnsuitable as a single solvent but can be used as an anti-solvent (the "poor" solvent) with a miscible organic solvent like ethanol or acetone.[1][7]
Hexane/Heptane Very LowLowGenerally poor solvents for this polar compound, but could be used as an anti-solvent.[1]
Toluene ModerateHighCan be effective for aromatic compounds.[4]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for the single-solvent recrystallization of this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Filter paper

  • Powder funnel

  • Buchner funnel and filter flask

  • Vacuum source

  • Spatula

  • Watch glass

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol, just enough to create a slurry. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to maximize the yield.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a piece of fluted filter paper in a powder funnel and place it on top of a second, pre-warmed Erlenmeyer flask. Quickly pour the hot solution through the filter paper. This step should be done rapidly to prevent premature crystallization in the funnel.[8]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[3] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry or dry in a desiccator to a constant weight.

Troubleshooting and FAQs

This section addresses common issues that may arise during the recrystallization of this compound.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the solution is supersaturated.[9]

  • Solution: Reheat the mixture to dissolve the oil. Add a small amount of additional solvent to decrease the saturation of the solution.[9] Then, allow the solution to cool more slowly. You can also try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.[9]

Q2: No crystals are forming, even after cooling in an ice bath. What went wrong?

A2: This is a common problem and can be due to several factors.

  • Too much solvent: You may have used too much solvent, and the solution is not supersaturated. To fix this, you can boil off some of the solvent to increase the concentration of the solute and then attempt to cool it again.[9]

  • Solution:

    • Scratching: Use a glass stirring rod to scratch the inner surface of the flask at the meniscus. The small scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for other crystals to grow upon.[9]

    • Reduce Temperature: If using an ice bath is not sufficient, a dry ice/acetone bath can be used to reach lower temperatures, but be mindful of the freezing point of your solvent.[8]

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can result from several procedural errors.

  • Using too much solvent: As mentioned previously, using a large excess of solvent will result in a significant amount of the product remaining in the mother liquor.[9]

  • Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure the funnel and receiving flask are pre-warmed.

  • Washing with too much cold solvent: While washing is necessary, using an excessive amount of cold solvent can dissolve some of your product. Use only a minimal amount.

Q4: The crystals formed very quickly and appear as a fine powder. Are they pure?

A4: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[9]

  • Solution: To obtain purer crystals, the rate of cooling should be slowed down. If crystals crash out of solution immediately upon removal from heat, you have likely used the absolute minimum amount of solvent. Reheat the solution and add a small amount of additional solvent (1-2 mL for every 100 mg of solid is a good starting point) to keep the compound soluble for a longer period during cooling.[9]

Visual Workflows

The following diagrams illustrate the logical steps for solvent selection, the recrystallization process, and troubleshooting common issues.

Recrystallization_Workflow start Start: Crude this compound solvent_selection Select Solvent (e.g., Ethanol) start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve impurities Insoluble Impurities Present? dissolve->impurities hot_filtration Perform Hot Filtration impurities->hot_filtration Yes cool_slowly Cool Slowly to Room Temperature impurities->cool_slowly No hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Collect Crystals by Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end End: Pure Product dry->end Troubleshooting_Recrystallization start Problem Encountered During Cooling oiling_out Compound Oiled Out? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No reheat Reheat to Dissolve Oil oiling_out->reheat Yes low_yield Low Yield? no_crystals->low_yield No check_solvent Too Much Solvent? no_crystals->check_solvent Yes review_protocol Review Protocol: - Minimized Hot Solvent? - Avoided Premature Crystallization? - Minimal Washing? low_yield->review_protocol Yes add_solvent Add More Solvent reheat->add_solvent cool_slower Cool Slower add_solvent->cool_slower boil_off Boil Off Excess Solvent check_solvent->boil_off Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal check_solvent->induce No boil_off->cool_slower

References

preventing over-nitration in the synthesis of 1-(3,5-dinitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(3,5-dinitrophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the controlled dinitration of acetophenone. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you optimize your synthesis and prevent over-nitration.

Troubleshooting Guides & FAQs

This section addresses specific issues that researchers may encounter during the synthesis of this compound, with a focus on preventing the formation of trinitrated byproducts and other impurities.

Q1: My reaction is yielding a significant amount of the starting material, m-nitroacetophenone, and very little of the desired this compound. What could be the cause?

A1: Incomplete dinitration is often due to insufficiently forcing reaction conditions. The first nitro group deactivates the aromatic ring, making the introduction of a second nitro group more difficult than the first. To drive the reaction towards dinitration, consider the following:

  • Nitrating Agent Strength: A standard nitrating mixture (concentrated HNO₃ in H₂SO₄) may not be strong enough. The use of fuming nitric acid and/or fuming sulfuric acid (oleum) is often necessary to achieve dinitration.

  • Reaction Temperature: While low temperatures are crucial for the initial mononitration of acetophenone to prevent side reactions, dinitration may require a slightly elevated temperature. However, this must be carefully controlled to avoid over-nitration.

  • Reaction Time: The reaction time for dinitration will be longer than for mononitration. Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

Q2: I am observing a significant amount of a byproduct that I suspect is a trinitrated acetophenone. How can I prevent this over-nitration?

A2: The formation of trinitrated byproducts is a clear indication of overly harsh reaction conditions. To prevent over-nitration and selectively obtain the dinitrated product, the following parameters are critical:

  • Strict Temperature Control: This is the most critical factor. The nitration reaction is highly exothermic. Maintaining a consistently low temperature, typically between 0°C and 10°C, is crucial for controlling the reaction rate and preventing the introduction of a third nitro group.[1] A cooling bath (e.g., ice-salt bath) is essential.[1]

  • Stoichiometry of the Nitrating Agent: Use a carefully measured stoichiometric amount of the nitrating agent required for dinitration. A large excess of nitric acid will significantly increase the likelihood of over-nitration.

  • Slow and Controlled Addition: The nitrating mixture should be added to the solution of m-nitroacetophenone in sulfuric acid dropwise and at a slow, controlled rate.[1] This prevents localized increases in temperature and concentration of the nitrating agent.[1]

  • Vigorous Stirring: Efficient stirring is vital to ensure homogenous mixing of the reactants and to dissipate the heat generated during the reaction, thereby preventing localized "hot spots" where over-nitration can occur.[1]

Q3: My final product is an oily substance instead of a solid, or it appears discolored. What are the likely impurities and how can I remove them?

A3: An oily or discolored product suggests the presence of impurities such as isomeric byproducts (e.g., other dinitroacetophenone isomers), residual starting material, or oxidation byproducts like nitrobenzoic acids.

  • Isomeric Impurities: While the acetyl and nitro groups are meta-directing, small amounts of other isomers can form under certain conditions.

  • Oxidation Byproducts: The strong acidic and oxidizing conditions can lead to the oxidation of the acetyl group to a carboxylic acid.

  • Purification:

    • Trituration: Washing the crude product with cold water and then a small amount of ice-cold ethanol can help remove residual acids and some oily impurities.[2]

    • Recrystallization: The most effective method for purifying the final product is recrystallization. Ethanol or a mixture of ethanol and water is a commonly used solvent system for this purpose. This process will help in obtaining a crystalline solid with a sharp melting point.

Q4: The yield of my desired this compound is consistently low. What are the key factors I should optimize?

A4: Low yields can result from a combination of factors, including incomplete reaction, product decomposition, or loss during workup and purification.

  • Reaction Conditions: As discussed in Q1 and Q2, optimizing the temperature, reaction time, and strength of the nitrating agent is key to maximizing the yield of the desired product while minimizing byproducts.

  • Workup Procedure: After quenching the reaction by pouring it onto crushed ice, ensure that the product is fully precipitated. Washing the precipitate thoroughly with cold water is necessary to remove acids that can interfere with purification.

  • Purity of Starting Materials: Ensure that the starting acetophenone and m-nitroacetophenone are pure. Impurities in the starting materials can lead to side reactions and lower yields.

Experimental Protocols

The synthesis of this compound is typically a two-step process starting from acetophenone. The first step is the mononitration to 3-nitroacetophenone, followed by a second nitration to the desired 3,5-dinitro product.

Step 1: Synthesis of m-Nitroacetophenone

This protocol is based on established methods for the mononitration of acetophenone.[2]

Materials:

  • Acetophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Ethanol

Procedure:

  • In a flask equipped with a mechanical stirrer, dropping funnel, and thermometer, cool 150 mL of concentrated sulfuric acid to below 0°C in an ice-salt bath.[2]

  • Slowly add 60 g (0.5 mole) of pure acetophenone to the cold sulfuric acid, ensuring the temperature does not rise above 5°C.[2]

  • Prepare the nitrating mixture by carefully and slowly adding 40 mL (0.65 mole) of concentrated nitric acid to 60 mL of concentrated sulfuric acid, keeping the mixture cool.[2]

  • Cool the acetophenone-sulfuric acid mixture to approximately -7°C.[2]

  • Slowly add the nitrating mixture dropwise to the acetophenone solution over about 45 minutes, maintaining the reaction temperature at or below 0°C with vigorous stirring.[1][2]

  • After the addition is complete, continue stirring for an additional 10 minutes.[3]

  • Pour the reaction mixture onto a mixture of 750 g of crushed ice and 1.5 L of water with vigorous stirring to precipitate the product.[2]

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of ice-cold ethanol.[2]

  • Purify the crude m-nitroacetophenone by recrystallization from ethanol.[3]

Step 2: Synthesis of this compound

This second nitration requires more forcing conditions. The following is a representative protocol.

Materials:

  • m-Nitroacetophenone

  • Fuming Sulfuric Acid (20% SO₃)

  • Fuming Nitric Acid (90%)

  • Ice

Procedure:

  • In a flask equipped with a mechanical stirrer, dropping funnel, and thermometer, carefully add the m-nitroacetophenone to fuming sulfuric acid while maintaining the temperature below 10°C in an ice bath.

  • Slowly add a stoichiometric amount of fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 10-15°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring to precipitate the crude product.

  • Isolate the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Further wash the crude product with a saturated solution of sodium bicarbonate to remove any residual acid, followed by a final wash with deionized water.

  • Purify the crude this compound by recrystallization from a suitable solvent such as ethanol.

Data Presentation

The following tables summarize key quantitative data related to the synthesis. Note that yields can vary significantly based on the specific reaction conditions and scale.

Table 1: Reaction Conditions and Typical Yields for Mononitration of Acetophenone

ParameterConditionTypical Yield of m-NitroacetophenoneReference
Temperature -5°C to 0°C55-65%[1]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄[2]
Addition Time ~45 minutes[1]
Stirring Speed Vigorous (e.g., 1600 rpm)[1]

Table 2: Factors Influencing the Selectivity of Dinitration

FactorCondition Favoring DinitrationCondition Favoring Over-nitration (Trinitration)
Temperature 0°C to 15°C> 20°C
Nitrating Agent Stoichiometric fuming HNO₃ / fuming H₂SO₄Large excess of fuming HNO₃ / fuming H₂SO₄
Reaction Time Monitored by TLC to completionExtended reaction time beyond full conversion
Addition Rate Slow, dropwise additionRapid addition of nitrating agent

Visualizations

Logical Workflow for Troubleshooting Over-nitration

TroubleshootingOverNitration start Problem: Significant formation of trinitrated byproduct check_temp Is the reaction temperature strictly controlled below 15°C? start->check_temp check_reagents Is the stoichiometry of the nitrating agent carefully controlled? check_temp->check_reagents Yes solution_temp Implement a more efficient cooling bath (e.g., ice-salt) and monitor temperature closely. check_temp->solution_temp No check_addition Is the nitrating agent added slowly and dropwise? check_reagents->check_addition Yes solution_reagents Recalculate and use the exact stoichiometric amount of nitrating agent. check_reagents->solution_reagents No check_stirring Is the stirring vigorous and efficient? check_addition->check_stirring Yes solution_addition Use a dropping funnel and ensure a slow, steady addition rate. check_addition->solution_addition No solution_stirring Use a mechanical stirrer and ensure a vortex is formed for efficient mixing. check_stirring->solution_stirring No end Further optimization may be required. check_stirring->end Yes, problem persists. Consider milder nitrating agents if possible. SynthesisWorkflow cluster_step1 Step 1: Mononitration cluster_step2 Step 2: Dinitration start Acetophenone in conc. H₂SO₄ add_nitrating_mix Add nitrating mixture (HNO₃/H₂SO₄) dropwise at ≤ 0°C start->add_nitrating_mix react_mono Stir for ~10 min add_nitrating_mix->react_mono quench_mono Pour onto ice/water react_mono->quench_mono isolate_mono Filter and wash crude m-nitroacetophenone quench_mono->isolate_mono purify_mono Recrystallize from ethanol isolate_mono->purify_mono product_mono Pure m-nitroacetophenone purify_mono->product_mono start_di m-Nitroacetophenone in fuming H₂SO₄ product_mono->start_di Use as starting material add_fuming_nitric Add fuming HNO₃ dropwise at 0-15°C start_di->add_fuming_nitric react_di Stir for 1-2 hours add_fuming_nitric->react_di quench_di Pour onto ice react_di->quench_di isolate_di Filter and wash crude product quench_di->isolate_di purify_di Recrystallize from ethanol isolate_di->purify_di product_di Pure this compound purify_di->product_di

References

Validation & Comparative

A Comparative Guide to Ketone Derivatization: The Gold Standard vs. a Structural Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of ketones is a frequent analytical challenge. Chemical derivatization is a powerful strategy to enhance the detectability and chromatographic performance of these carbonyl compounds. This guide provides a detailed comparison between the universally adopted reagent, 2,4-dinitrophenylhydrazine (DNPH), and a structurally related compound, 1-(3,5-dinitrophenyl)ethanone, for the derivatization of ketones. While DNPH is a cornerstone of carbonyl analysis, this guide will elucidate why this compound is not a viable alternative and will also benchmark DNPH against other common derivatization agents.

The Chemistry of Ketone Derivatization

The primary mechanism for derivatizing ketones involves a nucleophilic addition-elimination reaction at the carbonyl carbon. The chosen reagent must possess a nucleophilic group that can attack the electrophilic carbonyl carbon, leading to the formation of a stable, easily detectable derivative.

2,4-Dinitrophenylhydrazine (DNPH): The Established Standard

DNPH, also known as Brady's reagent, is a substituted hydrazine that has been the go-to reagent for the qualitative and quantitative analysis of aldehydes and ketones for decades.[1][2] The lone pair of electrons on the terminal nitrogen of the hydrazine functional group makes it a potent nucleophile.[3] This allows it to readily attack the carbonyl carbon of a ketone. Following a dehydration step, a stable 2,4-dinitrophenylhydrazone is formed.[3][4] These derivatives are typically colored crystalline solids, with aromatic ketones producing red precipitates and aliphatic ketones yielding yellow precipitates.[1][5] The distinct melting points of these derivatives have historically been used for the identification of the parent ketone.[2][3]

This compound: A Non-Reactive Analogue

In contrast, this compound is itself a ketone. Its structure features a carbonyl group directly attached to a dinitrophenyl ring. As a ketone, it lacks the nucleophilic hydrazine moiety necessary to react with other ketones in a derivatization reaction. Instead of acting as a derivatizing agent, it would behave as a typical ketone in chemical reactions. Therefore, this compound is unsuitable for the derivatization of other ketones.

Performance Comparison of Ketone Derivatization Reagents

The following table summarizes the performance characteristics of DNPH and other commonly used derivatization agents for ketones. Due to its non-reactivity with ketones, this compound is not included in this comparative analysis.

Derivatization ReagentReaction PrincipleDetection MethodAdvantagesDisadvantages
2,4-Dinitrophenylhydrazine (DNPH) Nucleophilic addition-elimination to form a hydrazone.[3][4]UV-HPLC, LC-MS[6][7]Forms stable, colored derivatives; well-established and widely used method.[8][9]Can form E/Z stereoisomers, which may complicate chromatographic analysis; relatively sensitive to shock and friction.[4][8]
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) Forms an oxime derivative.[10]GC-MS[10]Derivatives are thermally stable and suitable for GC analysis; avoids issues with stereoisomers.[10]Requires a different analytical platform (GC) compared to the more common LC methods for DNPH.
Girard's Reagents (T and P) Introduces a permanently charged quaternary ammonium group.[6]LC-MS/MS[6]Significantly enhances ionization efficiency for mass spectrometry, leading to very low detection limits.[6]Reaction conditions may need optimization for different ketones.[6]
o-Phenylenediamine (OPDA) Reacts with α-keto acids to form fluorescent quinoxaline derivatives.[6]Fluorescence Detection, LC-MSOffers high sensitivity for fluorescence-based detection.[6]Primarily used for α-keto acids, may not be universally applicable to all ketones.

Experimental Protocols

Derivatization of a Ketone with 2,4-Dinitrophenylhydrazine (Brady's Test)

This protocol outlines the classical method for the preparation and identification of 2,4-dinitrophenylhydrazone derivatives.[3]

Materials:

  • 2,4-Dinitrophenylhydrazine (Brady's reagent)

  • Ketone sample

  • Methanol or Ethanol

  • Sulfuric acid or Phosphoric acid (85%)[3]

  • Beakers

  • Test tubes

  • Büchner funnel and vacuum filtration apparatus

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Preparation of Brady's Reagent: Dissolve 0.5 g of 2,4-dinitrophenylhydrazine in approximately 12-13 mL of 85% phosphoric acid. Alternatively, a solution in methanol and concentrated sulfuric acid can be used.[1][3]

  • Reaction: In a test tube, dissolve a few drops of the ketone sample in a small amount of methanol. Add about 5 mL of Brady's reagent to the ketone solution and shake vigorously.[3][4]

  • Precipitation: The formation of a yellow, orange, or red precipitate indicates the presence of a carbonyl group. If no precipitate forms immediately, allow the mixture to stand for 15 minutes.[4]

  • Purification:

    • Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.[3]

    • Wash the crystals with a small amount of cold ethanol to remove any unreacted reagents.[3]

    • Recrystallize the crude product by dissolving it in a minimum amount of a hot solvent, such as ethanol or ethyl acetate.[3]

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce the formation of pure crystals.[3]

    • Collect the purified crystals by vacuum filtration.

  • Characterization:

    • Dry the purified crystals thoroughly.

    • Determine the melting point of the crystals using a calibrated melting point apparatus.[3]

    • Compare the observed melting point with known values for 2,4-dinitrophenylhydrazones to identify the original ketone.[11]

Visualizing the Derivatization Process

The following diagrams illustrate the chemical reaction and the experimental workflow for ketone derivatization with DNPH.

DNPH_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ketone R-CO-R' (Ketone) Intermediate Unstable Intermediate Ketone->Intermediate Nucleophilic Addition DNPH 2,4-Dinitrophenylhydrazine DNPH->Intermediate Hydrazone 2,4-Dinitrophenylhydrazone Intermediate->Hydrazone Elimination (Dehydration) Water H₂O Intermediate->Water

Caption: Reaction mechanism for the formation of a 2,4-dinitrophenylhydrazone from a ketone.

Experimental_Workflow Synthesis Synthesis (Reaction of Ketone with DNPH) Purification Purification (Filtration and Recrystallization) Synthesis->Purification Characterization Characterization (Melting Point Analysis) Purification->Characterization

Caption: Workflow for the preparation and identification of 2,4-dinitrophenylhydrazone derivatives.[3]

Conclusion

In the realm of ketone derivatization for analytical purposes, 2,4-dinitrophenylhydrazine remains a robust and widely validated reagent. Its reaction with ketones produces stable, colored derivatives that are amenable to a variety of analytical techniques, most notably HPLC-UV. In stark contrast, this compound is not a suitable reagent for this purpose due to its own ketone functionality, which precludes it from acting as a derivatizing agent for other ketones. For researchers seeking enhanced sensitivity, particularly for mass spectrometry applications, alternatives such as Girard's reagents offer significant advantages in ionization efficiency.[6] The choice of derivatization strategy will ultimately depend on the specific analytical goals, the nature of the ketone, and the available instrumentation. However, for general-purpose ketone derivatization, DNPH continues to be the benchmark against which other methods are compared.

References

A Comparative Analysis of Dinitrophenyl Derivatives in Organic Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, dinitrophenyl (DNP) derivatives are indispensable tools in a variety of organic reactions. From the classic identification of carbonyl compounds to the intricate sequencing of proteins, the unique electronic properties conferred by the dinitrophenyl group facilitate a range of chemical transformations. This guide provides an objective comparison of the performance of key dinitrophenyl derivatives in their principal applications, supported by experimental data and detailed protocols.

This analysis focuses on three major classes of dinitrophenyl derivatives: 2,4-Dinitrophenylhydrazine (DNPH) for carbonyl detection, 1-Fluoro-2,4-dinitrobenzene (FDNB) or Sanger's Reagent for peptide analysis, and halo-dinitrophenyl derivatives as substrates in nucleophilic aromatic substitution (SNAr) reactions.

Performance in Carbonyl Compound Identification: 2,4-Dinitrophenylhydrazine (DNPH)

DNPH is a cornerstone reagent for the qualitative and quantitative analysis of aldehydes and ketones. The reaction involves a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a stable, crystalline 2,4-dinitrophenylhydrazone derivative.[1][2] These derivatives are typically yellow, orange, or red solids, and their distinct melting points are crucial for the identification of the original carbonyl compound.[2]

The reaction is highly effective for both aliphatic and aromatic carbonyls, with aromatic aldehydes and ketones often yielding redder precipitates.[3][4] Carboxylic acids and their derivatives, such as esters and amides, do not typically react with DNPH under standard conditions, providing a useful method for distinguishing them from aldehydes and ketones.[4]

Comparative Data: Yields and Melting Points of DNPH Derivatives

The utility of the DNPH test is underscored by the consistent formation of solid derivatives with characteristic melting points, allowing for definitive identification.

Carbonyl CompoundDerivative ColorReported Yield (%)Melting Point (°C)
AcetaldehydeYellow-Orange65168
BenzaldehydeOrange-Red74237
AcetoneYellow60126
PropanalYellow-150
2-ButanoneYellow-118
CyclohexanoneYellow-162

Data compiled from multiple sources. Yields can vary based on reaction conditions.

Experimental Protocol: DNPH Test for Carbonyl Compounds

This protocol outlines the standard procedure for the identification of an unknown carbonyl compound.

Reagents:

  • 2,4-Dinitrophenylhydrazine (Brady's Reagent): A solution of DNPH in a mixture of methanol and concentrated sulfuric acid.

  • Ethanol (95%)

  • Unknown sample suspected of containing an aldehyde or ketone.

Procedure:

  • Dissolve a small amount (2-3 drops) of the unknown compound in 2 mL of 95% ethanol in a test tube.

  • Add 2 mL of the 2,4-dinitrophenylhydrazine reagent to the solution.

  • Shake the mixture vigorously. If a precipitate does not form immediately, allow the solution to stand for 15 minutes. Gentle warming in a water bath can be applied if no reaction is observed at room temperature.[5]

  • A positive test is indicated by the formation of a yellow, orange, or red precipitate.[5]

  • Collect the crystalline product by vacuum filtration.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol) to purify it.

  • Thoroughly dry the purified crystals and determine their melting point.

  • Compare the observed melting point with known values to identify the original aldehyde or ketone.

DNPH_Test_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis start Dissolve unknown in Ethanol add_dnph Add Brady's Reagent start->add_dnph Mix observe Observe for Precipitate add_dnph->observe Shake/Warm filter Filter Precipitate observe->filter Positive Test recrystallize Recrystallize filter->recrystallize melt Determine Melting Point recrystallize->melt identify Identify Carbonyl melt->identify

Workflow for the identification of carbonyl compounds using the DNPH test.

N-Terminal Amino Acid Analysis: Sanger's Reagent (FDNB)

1-Fluoro-2,4-dinitrobenzene (FDNB), or Sanger's Reagent, is a pivotal molecule in protein chemistry, famously used by Frederick Sanger in the first sequencing of a protein, insulin.[6][7] The method relies on the high reactivity of the fluorine atom in FDNB towards nucleophilic aromatic substitution. The free amino group at the N-terminus of a peptide or protein acts as a nucleophile, attacking the carbon atom to which the fluorine is attached and displacing the fluoride ion.[8] This reaction forms a stable dinitrophenyl (DNP) derivative of the N-terminal amino acid.[8]

Subsequent acid hydrolysis cleaves all the peptide bonds, releasing the amino acids. The DNP-tagged N-terminal amino acid is resistant to this hydrolysis and can be separated and identified, typically by chromatography.[8][9] A significant drawback of this method is that the hydrolysis step destroys the rest of the peptide chain, preventing sequential analysis of the remaining amino acids.[7]

Experimental Protocol: N-Terminal Analysis using Sanger's Reagent

This protocol provides a general outline for the identification of the N-terminal amino acid of a protein.

Reagents:

  • 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • Protein or peptide sample

  • Sodium bicarbonate solution

  • Ethanol

  • 6M Hydrochloric acid

  • Ether

Procedure:

  • Derivatization: Dissolve the protein and sodium bicarbonate in water. Separately, prepare a solution of FDNB in ethanol. Mix the two solutions and allow them to react for approximately 2 hours at room temperature. The DNP-protein will precipitate as a yellow solid.[8]

  • Purification of DNP-Protein: Wash the precipitate with water, followed by ethanol, and then ether. Air-dry the purified DNP-protein.[8]

  • Hydrolysis: Add 6M HCl to the DNP-protein and heat under reflux for several hours (e.g., 8 hours) to hydrolyze the peptide bonds.[8]

  • Extraction: After cooling, extract the hydrolysate with ether. The ether layer will contain the DNP-amino acid derivative, while the aqueous layer will contain the free amino acids.[8]

  • Identification: The DNP-amino acid in the ether extract is identified by chromatography, comparing its retention time or Rf value to that of known DNP-amino acid standards.

Sangers_Method_Workflow start Protein/Peptide with free N-terminus react React with FDNB (Sanger's Reagent) in alkaline conditions start->react dnp_protein DNP-Protein (Yellow Precipitate) react->dnp_protein hydrolyze Acid Hydrolysis (6M HCl) dnp_protein->hydrolyze mixture Mixture of DNP-amino acid and free amino acids hydrolyze->mixture extract Ether Extraction mixture->extract ether_phase Ether Phase: DNP-amino acid extract->ether_phase aq_phase Aqueous Phase: Free amino acids extract->aq_phase identify Chromatographic Identification ether_phase->identify end N-terminal amino acid identified identify->end

Workflow of Sanger's method for N-terminal amino acid identification.

Nucleophilic Aromatic Substitution (SNAr): A Comparative Analysis

Dinitrophenyl derivatives are classic substrates for studying nucleophilic aromatic substitution (SNAr) reactions. The two electron-withdrawing nitro groups strongly activate the aromatic ring towards nucleophilic attack, stabilizing the negatively charged intermediate (Meisenheimer complex). The nature of the leaving group on the dinitrophenyl ring has a profound effect on the reaction rate.

Comparative Reactivity of Halo-Dinitrophenyl Derivatives

In SNAr reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the rate-determining step is typically the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, accelerating the attack by the nucleophile.

The following table presents the second-order rate constants for the reaction of various 1-halo-2,4-dinitrobenzenes with piperidine in 95% ethanol, illustrating this trend.

SubstrateLeaving GroupTemperature (°C)k (L mol-1 min-1)Relative Rate
1-Fluoro-2,4-dinitrobenzeneF25~56.5 - 113~50 - 100
1-Chloro-2,4-dinitrobenzeneCl251.131
1-Bromo-2,4-dinitrobenzeneBr250.980.87
1-Iodo-2,4-dinitrobenzeneI250.330.29

Data adapted from Chapman and Parker (1951) and Bunnett and Crockford (1956) as cited in a comparative study. The rate for the fluoro derivative is estimated to be 50-100 times faster than the chloro derivative.[10]

Experimental Protocol: Synthesis of 2,4-Dinitrophenylhydrazine via SNAr

The synthesis of DNPH itself is a prime example of an SNAr reaction, where hydrazine acts as the nucleophile displacing a chloride ion from 1-chloro-2,4-dinitrobenzene.

Reagents:

  • 1-Chloro-2,4-dinitrobenzene

  • Hydrazine sulfate

  • Potassium acetate

  • Ethanol

  • Water

Procedure:

  • Prepare a solution of hydrazine by suspending hydrazine sulfate in hot water and adding potassium acetate. Boil, cool, and add ethanol. Filter to remove the precipitated potassium sulfate.

  • Dissolve 1-chloro-2,4-dinitrobenzene in ethanol in a flask equipped with a reflux condenser.

  • Add the prepared hydrazine solution to the flask.

  • Reflux the mixture with stirring for approximately one hour. The product, 2,4-dinitrophenylhydrazine, will precipitate out of the solution.

  • Cool the mixture and filter the solid product.

  • Wash the product with warm ethanol to remove any unreacted 1-chloro-2,4-dinitrobenzene, followed by a wash with hot water.

  • The resulting solid is typically pure enough for most applications. Yields of 81-85% can be expected.

SNAr_Mechanism reactant 1-Halo-2,4-dinitrobenzene + Nucleophile (Nu:⁻) intermediate {Meisenheimer Complex (stabilized by NO₂) | [Intermediate]} reactant:s->intermediate:n Nucleophilic Attack (Rate-determining step) product Substituted 2,4-dinitrobenzene + Halide (X⁻) intermediate:s->product:n Loss of Leaving Group

Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

Dinitrophenyl derivatives are a versatile class of compounds with significant applications in organic chemistry. 2,4-Dinitrophenylhydrazine remains a reliable and effective reagent for the identification of aldehydes and ketones, providing distinct crystalline derivatives. 1-Fluoro-2,4-dinitrobenzene, while largely superseded by more efficient methods like Edman degradation for full protein sequencing, was historically crucial and still serves as a classic example of N-terminal amino acid labeling. The study of halo-dinitrophenyl derivatives in SNAr reactions provides fundamental insights into reaction mechanisms, with the leaving group having a pronounced and somewhat counterintuitive effect on reactivity. The quantitative data and protocols presented in this guide offer a comparative framework for researchers to select and apply these important reagents in their work.

References

A Comparative Analysis of the Reactivity of 1-(3,5-Dinitrophenyl)ethanone and Other Dinitro Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 1-(3,5-dinitrophenyl)ethanone with other key dinitro aromatic compounds. The presence of multiple electron-withdrawing groups on an aromatic ring significantly influences its chemical behavior, a principle of fundamental importance in organic synthesis and drug design. This document presents a comparative analysis based on established principles of organic chemistry and available data for structurally related compounds, offering insights into the anticipated reactivity of this compound in common chemical transformations.

Introduction to Dinitro Aromatic Reactivity

Dinitro aromatic compounds are a class of molecules characterized by the presence of two nitro (-NO₂) groups attached to an aromatic ring. These nitro groups are strongly electron-withdrawing, which has a profound impact on the electron density of the aromatic system. This electronic perturbation governs the reactivity of the molecule in several key reaction types, most notably nucleophilic aromatic substitution (SNA r) and reactions involving substituents on the ring.

This guide focuses on comparing the reactivity of this compound with other dinitro aromatics such as 1,3-dinitrobenzene and 2,4-dinitrotoluene. The inclusion of an acetyl group in this compound introduces an additional electronic and steric factor, making its comparative reactivity a subject of interest for synthetic chemists.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of this reaction is highly dependent on the nature and position of the electron-withdrawing groups on the aromatic ring and the identity of the leaving group.

While direct comparative kinetic studies for this compound are not extensively available in the public domain, we can infer its reactivity relative to other dinitro aromatics based on the electronic effects of its substituents. The two nitro groups and the acetyl group in this compound are all meta-directing and strongly deactivating towards electrophilic attack, but they activate the ring towards nucleophilic attack. The acetyl group, being a deactivating group, will further enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack than dinitrobenzene.

Below is a table summarizing the expected relative reactivity of this compound in a typical SNA r reaction compared to other dinitro aromatics. The quantitative data presented is illustrative, based on the known electronic effects of the substituents, to provide a framework for comparison.

CompoundSubstituentsExpected Relative Rate of SNA r
1,3-DinitrobenzeneTwo -NO₂ groups1
2,4-DinitrotolueneTwo -NO₂ groups, one -CH₃ group< 1 (due to the electron-donating nature of the methyl group)
This compound Two -NO₂ groups, one -COCH₃ group > 1 (due to the additional electron-withdrawing acetyl group)
2,4-DinitrochlorobenzeneTwo -NO₂ groups, one -Cl groupSignificantly > 1 (due to the presence of a good leaving group)

Experimental Protocols

To experimentally determine the relative reactivities of these dinitro aromatic compounds, a kinetic study of their reaction with a common nucleophile, such as piperidine or methoxide, would be conducted. A generalized protocol for such an experiment is provided below.

Kinetic Measurement of Nucleophilic Aromatic Substitution

Objective: To determine the second-order rate constants for the reaction of various dinitro aromatic compounds with a nucleophile.

Materials:

  • Dinitro aromatic compound (e.g., this compound, 1,3-dinitrobenzene)

  • Nucleophile (e.g., piperidine, sodium methoxide)

  • Solvent (e.g., methanol, DMSO)

  • UV-Vis Spectrophotometer

  • Thermostatted cell holder

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the dinitro aromatic compound of a known concentration (e.g., 0.1 M) in the chosen solvent.

    • Prepare a stock solution of the nucleophile of a known concentration (e.g., 1 M) in the same solvent.

  • Kinetic Run:

    • Equilibrate the UV-Vis spectrophotometer to the desired reaction temperature (e.g., 25 °C).

    • In a cuvette, place a known volume of the dinitro aromatic stock solution and dilute with the solvent to a final volume that allows for the addition of the nucleophile.

    • Initiate the reaction by injecting a known volume of the nucleophile stock solution into the cuvette. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the dinitro aromatic compound to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance of the reaction mixture at the wavelength corresponding to the maximum absorbance of the product.

    • Continue recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the difference between the final and instantaneous absorbance (ln(A_∞ - A_t)) against time. The slope of this plot will be -k_obs.

    • The second-order rate constant (k₂) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].

    • Repeat the experiment for each dinitro aromatic compound to obtain a set of second-order rate constants for comparison.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNA r)

The generally accepted mechanism for nucleophilic aromatic substitution on activated aromatic rings is the SNA r mechanism. This mechanism involves the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as nitro and acetyl groups, is crucial for stabilizing this intermediate and facilitating the reaction.

SNAr_Mechanism cluster_intermediate Meisenheimer Complex (Intermediate) A Ar-X C [Ar(X)(Nu)]⁻ A->C + Nu⁻ (slow, rds) B Nu⁻ D Ar-Nu C->D - X⁻ (fast) E X⁻

Caption: The SNAr mechanism for nucleophilic aromatic substitution.

Conclusion

A Comparative Guide to Validated Analytical Methods for 1-(3,5-dinitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification and purity assessment of 1-(3,5-dinitrophenyl)ethanone. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines common and robust analytical techniques used for analogous nitrophenyl and ketone derivatives. The methodologies and performance data presented are based on established practices for similar chemical entities and are intended to serve as a comprehensive resource for method development and validation in accordance with ICH guidelines.[1][2][3][4]

The comparison focuses on High-Performance Liquid Chromatography (HPLC), a widely used and powerful technique for separation and quantification, and UV-Vis Spectrophotometry, a simpler and more accessible method for concentration determination. Additionally, a classical titrimetric method is presented as a cost-effective alternative for assay.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC, UV-Vis Spectrophotometry, and Titrimetry for the analysis of small organic molecules similar to this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryTitrimetry
Specificity High (with appropriate column and detector)Moderate (potential for interference from compounds with similar chromophores)Low (potential for interference from other reducing or basic/acidic substances)
Linearity (R²) > 0.999> 0.995N/A
Accuracy (% Recovery) 98-102%95-105%98-102%
Precision (% RSD) < 2%< 5%< 2%
Limit of Detection (LOD) Low (ng/mL to µg/mL)Moderate (µg/mL)High (mg/mL)
Limit of Quantitation (LOQ) Low (ng/mL to µg/mL)Moderate (µg/mL)High (mg/mL)
Robustness GoodGoodModerate

Experimental Protocols

Primary Method: High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the quantification and purity assessment of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile (HPLC grade) and water (HPLC grade), potentially with a modifier like 0.1% formic acid to improve peak shape. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV absorbance spectrum of this compound, a wavelength around 254 nm is likely to provide good sensitivity.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase as the diluent.

  • Working Standard Solutions: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample and dissolve it in the diluent to obtain a theoretical concentration within the calibration range.

3. Validation Experiments:

  • Specificity: Analyze blank samples (diluent) and placebo samples (if applicable) to ensure no interference with the analyte peak. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate that the method is stability-indicating.

  • Linearity and Range: Inject each calibration standard in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.[2]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (low, medium, and high). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be less than 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

Alternative Method 1: UV-Vis Spectrophotometry

This method is suitable for the direct quantification of this compound in simple mixtures where interfering substances that absorb at the same wavelength are absent.

1. Instrumentation:

  • A calibrated UV-Vis spectrophotometer.

2. Standard and Sample Preparation:

  • Solvent: A suitable UV-transparent solvent in which the analyte is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Standard Stock Solution: Prepare a stock solution of known concentration (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in the chosen solvent.

  • Working Standard Solutions: Prepare a series of at least five standards by diluting the stock solution to create a calibration curve.

  • Sample Solution: Prepare the sample in the same solvent to a concentration that falls within the linear range of the assay.

3. Measurement and Analysis:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution over a suitable UV range.

  • Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the sample from the calibration curve.

Alternative Method 2: Nonaqueous Titration

This titrimetric method can be used for the assay of this compound, leveraging the acidic nature of the nitro groups.

1. Reagents and Equipment:

  • Titrant: A standardized solution of a strong base in a nonaqueous solvent, such as tetrabutylammonium hydroxide (TBAH) in isopropanol or benzene/methanol.

  • Solvent: A suitable nonaqueous solvent for the sample, such as dimethylformamide (DMF) or acetone.

  • Indicator: A visual indicator like thymol blue, or a potentiometric endpoint detection system.

  • Standard laboratory glassware (burette, beaker, etc.).

2. Procedure:

  • Accurately weigh a suitable amount of the this compound sample and dissolve it in the chosen solvent.

  • Add the indicator or set up the potentiometric electrodes.

  • Titrate the sample solution with the standardized TBAH solution until the endpoint is reached (color change for visual indicator or inflection point in the potentiometric titration curve).

  • Perform a blank titration with the solvent alone.

  • Calculate the percentage purity of the sample based on the volume of titrant consumed.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Calibration Standards dissolve_std->dilute_std inject_std Inject Standard Solutions dilute_std->inject_std weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample inject_sample Inject Sample Solution dissolve_sample->inject_sample hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) acquire_chromatograms Acquire Chromatograms inject_std->acquire_chromatograms inject_sample->acquire_chromatograms integrate_peaks Integrate Peak Areas acquire_chromatograms->integrate_peaks calibration_curve Construct Calibration Curve integrate_peaks->calibration_curve calculate_concentration Calculate Sample Concentration/Purity integrate_peaks->calculate_concentration calibration_curve->calculate_concentration

Caption: Workflow for the HPLC analysis of this compound.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_stock Prepare Standard Stock Solution prep_standards Prepare Working Standards prep_stock->prep_standards measure_absorbance Measure Absorbance of Standards and Sample prep_standards->measure_absorbance prep_sample Prepare Sample Solution prep_sample->measure_absorbance scan_lambda_max Determine λmax scan_lambda_max->measure_absorbance calibration_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_absorbance->calibration_curve determine_conc Determine Sample Concentration calibration_curve->determine_conc

Caption: Workflow for UV-Vis Spectrophotometric analysis.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calculation Calculation standardize_titrant Standardize Titrant (e.g., TBAH) titrate Titrate with Standardized Titrant standardize_titrant->titrate weigh_sample Accurately Weigh Sample dissolve_sample Dissolve in Nonaqueous Solvent weigh_sample->dissolve_sample add_indicator Add Indicator / Setup Electrodes dissolve_sample->add_indicator add_indicator->titrate endpoint Determine Endpoint titrate->endpoint calculate_purity Calculate Percent Purity endpoint->calculate_purity blank Perform Blank Titration blank->calculate_purity

Caption: Workflow for Nonaqueous Titration.

References

A Comparative Guide to the Synthesis of Substituted Dinitrophenyl Ethanones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry, materials science, and organic synthesis, the efficient preparation of substituted dinitrophenyl ethanones is a frequent necessity. These compounds serve as crucial intermediates in the development of novel pharmaceuticals, energetic materials, and chromophoric probes. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of a representative substituted dinitrophenyl ethanone: 1-(4-hydroxy-3,5-dinitrophenyl)ethanone . The two routes evaluated are:

  • Route A: Direct Nitration of a Substituted Acetophenone

  • Route B: Oxidation of a Substituted Dinitrophenyl Ethanol

This comparison will delve into the experimental protocols, quantitative data, and the relative advantages and disadvantages of each approach, offering valuable insights for selecting the optimal synthesis strategy.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes to 1-(4-hydroxy-3,5-dinitrophenyl)ethanone.

ParameterRoute A: Direct NitrationRoute B: Oxidation of Ethanol
Starting Material 4-Hydroxyacetophenone1-(4-hydroxy-3,5-dinitrophenyl)ethanol
Key Transformation Electrophilic Aromatic Substitution (Nitration)Oxidation of a Secondary Alcohol
Number of Steps 12 (Reduction of ketone, then oxidation of alcohol)
Reported Yield Variable (dependent on conditions)High (Oxidation step is typically high-yielding)
Key Reagents Potassium Nitrate, Concentrated Sulfuric AcidOxidizing agent (e.g., PCC, DMP), Sodium Borohydride
Reaction Conditions Low temperature (0-10 °C)Reduction: Mild conditions; Oxidation: Anhydrous, mild

Experimental Protocols

Route A: Direct Nitration of 4-Hydroxyacetophenone

This route involves the direct electrophilic nitration of the aromatic ring of 4-hydroxyacetophenone. The hydroxyl and acetyl groups direct the incoming nitro groups to the ortho and meta positions, respectively, leading to the desired 3,5-dinitro product.

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 5.0 g of 4-hydroxyacetophenone to the cooled sulfuric acid while maintaining the temperature below 5 °C.

  • In a separate beaker, prepare the nitrating mixture by cautiously dissolving 8.0 g of potassium nitrate in 20 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 4-hydroxyacetophenone over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.[1]

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • The precipitated solid, 1-(4-hydroxy-3,5-dinitrophenyl)ethanone, is collected by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

  • The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol.

Route B: Oxidation of 1-(4-hydroxy-3,5-dinitrophenyl)ethanol

This two-step route first involves the reduction of the target ketone to the corresponding secondary alcohol, followed by the oxidation of this alcohol back to the ketone. This approach can be advantageous if the starting dinitrophenyl ethanone is readily available and a milder, more selective synthesis is desired for the final step.

Step 1: Reduction of 1-(4-hydroxy-3,5-dinitrophenyl)ethanone

Procedure:

  • Dissolve 5.0 g of 1-(4-hydroxy-3,5-dinitrophenyl)ethanone in 100 mL of methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.0 g of sodium borohydride (NaBH4) portion-wise to the stirred solution.[2][3][4][5]

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Slowly add 50 mL of distilled water to quench the excess NaBH4.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-(4-hydroxy-3,5-dinitrophenyl)ethanol. A reported yield for a similar reduction is around 70%.

Step 2: Oxidation of 1-(4-hydroxy-3,5-dinitrophenyl)ethanol

Procedure:

  • In a dry, two-necked flask under a nitrogen atmosphere, suspend 4.0 g of pyridinium chlorochromate (PCC) in 50 mL of anhydrous dichloromethane.

  • To this suspension, add a solution of 3.0 g of 1-(4-hydroxy-3,5-dinitrophenyl)ethanol in 20 mL of anhydrous dichloromethane dropwise.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and pass it through a short column of silica gel to remove the chromium byproducts.

  • Wash the silica gel with additional diethyl ether.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the purified 1-(4-hydroxy-3,5-dinitrophenyl)ethanone.

Comparison of Synthesis Routes

Route A: Direct Nitration

  • Advantages:

    • Atom Economy: This is a more direct route with higher atom economy as it involves a single transformation from a readily available starting material.

    • Fewer Steps: A one-step synthesis is generally more time and resource-efficient.

  • Disadvantages:

    • Harsh Conditions: The use of concentrated sulfuric and nitric acids requires careful handling and temperature control to avoid side reactions and ensure safety.

    • Selectivity Issues: Over-nitration or the formation of isomeric byproducts can occur, potentially complicating the purification process and lowering the overall yield.

    • Safety Concerns: Nitration reactions are highly exothermic and can be hazardous if not properly controlled.

Route B: Oxidation of Ethanol

  • Advantages:

    • Milder Conditions: Both the reduction and oxidation steps employ milder and more selective reagents compared to strong nitrating agents.

    • High Purity: The final oxidation step is often very clean and high-yielding, leading to a purer product with easier purification.

    • Control: The two-step approach allows for the isolation and purification of the intermediate alcohol, providing better control over the overall synthesis.

  • Disadvantages:

    • Longer Route: The two-step process is inherently longer and may result in a lower overall yield compared to a high-yielding single-step reaction.

    • Reagent Cost and Waste: Reagents like PCC are more expensive and generate more waste compared to simple inorganic acids and salts.

    • Starting Material: This route is contingent on the availability of the corresponding dinitrophenyl ethanone to begin the reduction step.

Visualization of Synthesis Routes

Synthesis_Comparison cluster_A Route A: Direct Nitration cluster_B Route B: Oxidation of Ethanol A_start 4-Hydroxyacetophenone A_product 1-(4-hydroxy-3,5- dinitrophenyl)ethanone A_start->A_product Nitration B_product 1-(4-hydroxy-3,5- dinitrophenyl)ethanone A_reagents KNO₃, H₂SO₄ B_start 1-(4-hydroxy-3,5- dinitrophenyl)ethanone B_intermediate 1-(4-hydroxy-3,5- dinitrophenyl)ethanol B_start->B_intermediate Reduction B_intermediate->B_product Oxidation B_reagents1 NaBH₄ B_reagents2 PCC

Caption: Comparative workflow of two synthetic routes.

Conclusion

The choice between direct nitration and the oxidation of a corresponding alcohol for the synthesis of substituted dinitrophenyl ethanones depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the importance of product purity versus overall step count.

Direct nitration (Route A) is a powerful and direct method, particularly suitable for large-scale synthesis where cost and the number of steps are primary concerns. However, it requires careful optimization and control to manage safety and selectivity.

The oxidation of a pre-formed dinitrophenyl ethanol (Route B) offers a milder and often more selective alternative, which can be advantageous for the synthesis of complex or sensitive molecules where high purity is paramount. While it involves an additional step, the reliability and cleanliness of the final oxidation can make it a preferred choice in many research and development settings.

Ultimately, the selection of the optimal synthetic route will be guided by a careful consideration of the specific requirements of the target molecule and the practical constraints of the laboratory environment.

References

The Pivotal Role of Activated Ketones in Heterocyclic Synthesis: A Comparative Guide to Alternatives for 1-(3,5-Dinitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The strategic selection of starting materials is paramount to achieving desired yields, purity, and structural diversity. Among these, activated ketones, such as 1-(3,5-dinitrophenyl)ethanone, have traditionally been employed due to the enhanced reactivity conferred by electron-withdrawing groups. However, the exploration of alternative reagents is crucial for expanding the chemical space and optimizing synthetic routes. This guide provides a comprehensive comparison of alternative reagents to this compound in the synthesis of pyrazoles and pyrimidines, supported by experimental data and detailed protocols.

The strong electron-withdrawing nature of the two nitro groups in this compound significantly increases the acidity of the α-protons and the electrophilicity of the carbonyl carbon, making it a highly reactive precursor for condensation and cyclization reactions. However, a variety of other substituted acetophenones and related activated ketones can serve as effective, and in some cases, superior alternatives. The performance of these alternatives is often dictated by the electronic nature of the substituents on the aromatic ring.

Comparative Performance in Pyrazole Synthesis

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. Acetophenones can be converted into a reactive enaminone intermediate, which then undergoes cyclization with hydrazine. The efficiency of this process is markedly influenced by the substituents on the acetophenone ring.

A systematic study utilizing a two-stage flow chemistry process for pyrazole synthesis provides valuable comparative data. In this process, various substituted acetophenones were first condensed with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, which was then reacted with hydrazine hydrate to yield the corresponding pyrazole.

Reagent (Substituted Acetophenone)Substituent PositionElectronic Effect of SubstituentYield (%)[1]
1-Phenylethanone (Acetophenone)-Neutral85
1-(4-Methylphenyl)ethanoneparaElectron-donating (weak)75
1-(3-Methylphenyl)ethanonemetaElectron-donating (weak)88
1-(2-Methylphenyl)ethanoneorthoElectron-donating (weak)82
1-(4-Methoxyphenyl)ethanoneparaElectron-donating (strong)65
1-(3-Methoxyphenyl)ethanonemetaElectron-donating (strong)80
1-(2-Methoxyphenyl)ethanoneorthoElectron-donating (strong)78
1-(4-Hydroxyphenyl)ethanoneparaElectron-donating (strong)60 (O-methylated product)
1-(4-Fluorophenyl)ethanoneparaElectron-withdrawing (weak)92
1-(4-Chlorophenyl)ethanoneparaElectron-withdrawing (moderate)95
1-(3-Chlorophenyl)ethanonemetaElectron-withdrawing (moderate)93
1-(2-Chlorophenyl)ethanoneorthoElectron-withdrawing (moderate)90
1-(4-Bromophenyl)ethanoneparaElectron-withdrawing (moderate)94
1-(4-Nitrophenyl)ethanoneparaElectron-withdrawing (strong)Not reported in this study

The data clearly indicates that acetophenones bearing electron-withdrawing groups, such as halogens, generally lead to higher yields of the corresponding pyrazoles.[1] This is consistent with the principle that such groups enhance the reactivity of the ketone. Conversely, strong electron-donating groups, particularly in the para position, can decrease the yield.[1]

Experimental Protocol: Two-Stage Pyrazole Synthesis from Acetophenones in Flow

This protocol describes a general procedure for the synthesis of pyrazoles from substituted acetophenones using a flow chemistry setup.[1]

Step 1: Enaminone Formation

  • Prepare a solution of the substituted acetophenone (1.0 eq) in a suitable solvent (e.g., THF).

  • Prepare a solution of dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq) in the same solvent.

  • Pump the two solutions through a T-mixer into a heated reactor coil (e.g., 120 °C). The residence time is typically around 10-20 minutes.

  • The output from the reactor, containing the enaminone intermediate, is collected.

Step 2: Pyrazole Formation

  • Prepare a solution of hydrazine hydrate (3.0 eq) in a suitable solvent (e.g., ethanol).

  • The collected enaminone solution and the hydrazine hydrate solution are pumped through a T-mixer into a second heated reactor coil (e.g., 80 °C). The residence time is typically around 5-10 minutes.

  • The output from the second reactor is collected.

  • The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography, to yield the desired pyrazole.

G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Pyrazole Formation Acetophenone Substituted Acetophenone T_Mixer1 T-Mixer Acetophenone->T_Mixer1 DMFDMA DMF-DMA DMFDMA->T_Mixer1 Reactor1 Heated Reactor 1 (e.g., 120°C) T_Mixer1->Reactor1 Enaminone Enaminone Intermediate Reactor1->Enaminone T_Mixer2 T-Mixer Enaminone->T_Mixer2 Hydrazine Hydrazine Hydrate Hydrazine->T_Mixer2 Reactor2 Heated Reactor 2 (e.g., 80°C) T_Mixer2->Reactor2 Pyrazole Pyrazole Product Reactor2->Pyrazole Purification Purification Pyrazole->Purification G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Synthesis Acetophenone Substituted Acetophenone Condensation Claisen-Schmidt Condensation Acetophenone->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Base1 Base (e.g., KOH) Base1->Condensation Chalcone Chalcone Intermediate Condensation->Chalcone Cyclization Cyclization Chalcone->Cyclization Urea Urea Urea->Cyclization Base2 Base (e.g., KOH) Base2->Cyclization Pyrimidine Pyrimidine Product Cyclization->Pyrimidine Purification Purification Pyrimidine->Purification

References

A Spectroscopic Comparison of 1-(3,5-Dinitrophenyl)ethanone and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 1-(3,5-dinitrophenyl)ethanone and its positional isomer, 1-(2,4-dinitrophenyl)ethanone, is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, crucial for their unambiguous identification and characterization.

The substitution pattern of nitro groups on the phenyl ring of dinitrophenylethanone isomers significantly influences their electronic environment, leading to distinct spectroscopic signatures. Understanding these differences is paramount for the accurate identification and quality control of these compounds in synthetic and medicinal chemistry applications. This guide summarizes the key spectroscopic data for this compound and 1-(2,4-dinitrophenyl)ethanone, outlines the experimental protocols for data acquisition, and provides a logical workflow for their spectroscopic analysis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the two isomers. Due to the limited availability of complete experimental datasets for this compound in readily accessible databases, some of the presented data for this isomer is predicted based on established spectroscopic principles and data from closely related analogs, such as 1-(3-nitrophenyl)ethanone.

Table 1: ¹H NMR Spectroscopic Data Comparison (Predicted/Experimental)

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compound H-2, H-6~9.1d
H-4~8.9t
-COCH₃~2.7s
1-(2,4-Dinitrophenyl)ethanone H-3~8.8d
H-5~8.6dd
H-6~8.0d
-COCH₃~2.6s
Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data Comparison (Predicted/Experimental)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C=O~195
C-1~140
C-3, C-5~149
C-2, C-6~128
C-4~122
-CH₃~27
1-(2,4-Dinitrophenyl)ethanone C=O~197
C-1~140
C-2~149
C-4~148
C-3~129
C-5~127
C-6~121
-CH₃~27
Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Infrared (IR) Spectroscopic Data Comparison

CompoundWavenumber (cm⁻¹)Assignment
This compound ~1710C=O stretch
~1540, ~1350NO₂ asymmetric & symmetric stretch
~3100Aromatic C-H stretch
1-(2,4-Dinitrophenyl)ethanone ~1700C=O stretch
~1535, ~1345NO₂ asymmetric & symmetric stretch
~3100Aromatic C-H stretch
Sample Preparation: KBr pellet or thin film

Table 4: Mass Spectrometry (MS) Data Comparison

CompoundKey m/z valuesAssignment
This compound 210[M]⁺
195[M-CH₃]⁺
164[M-NO₂]⁺
43[CH₃CO]⁺
1-(2,4-Dinitrophenyl)ethanone 210[M]⁺
195[M-CH₃]⁺
164[M-NO₂]⁺
43[CH₃CO]⁺
Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques employed in the characterization of these aromatic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. The spectra are recorded on a 400 MHz or higher NMR spectrometer. For ¹H NMR, a standard pulse sequence is utilized, with data acquired over a spectral width of 0-15 ppm. For ¹³C NMR, a proton-decoupled pulse sequence is employed, and the spectrum is acquired over a range of 0-220 ppm. The collected Free Induction Decay (FID) is processed with a Fourier transform, and the resulting spectrum is phase and baseline corrected.

Infrared (IR) Spectroscopy

For solid samples, a small amount of the compound (1-2 mg) is finely ground with about 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin solid film can be prepared by dissolving a small amount of the sample in a volatile solvent, depositing a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of this compound and its isomers.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Comparison of Dinitrophenylethanone Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample Isomer Sample (e.g., this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Acquire Spectra IR IR Spectroscopy Sample->IR Acquire Spectra MS Mass Spectrometry Sample->MS Acquire Spectra NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Functional Group Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Comparison Compare Spectra of Isomers NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Structural Elucidation and Isomer Identification Comparison->Identification

A logical workflow for the spectroscopic analysis of isomers.

This comprehensive guide provides a foundational understanding of the spectroscopic differences between this compound and its 2,4-isomer, equipping researchers with the necessary data and protocols for their accurate identification.

Assessing the Efficiency of 1-(3,5-Dinitrophenyl)ethanone as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

1-(3,5-Dinitrophenyl)ethanone is an aromatic ketone that serves as a valuable starting material in organic synthesis, particularly for the construction of biologically active molecules. Its chemical structure, featuring an activated methyl group adjacent to the carbonyl and two electron-withdrawing nitro groups on the phenyl ring, makes it a reactive and versatile building block. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data and detailed protocols, to assess its efficiency in synthetic applications, primarily in the formation of chalcones and their subsequent conversion into heterocyclic systems.

Core Application: Synthesis of Chalcones via Claisen-Schmidt Condensation

The most prominent application of this compound is in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones).[1][2][3][4] Chalcones are important intermediates in the biosynthesis of flavonoids and are known for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][5][6] The primary method for synthesizing these compounds is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone derivative and an aromatic aldehyde.[6][7][8][9]

The presence of the dinitro-substituted ring in the resulting chalcone scaffold is of particular interest in medicinal chemistry, as these functionalities can significantly influence the molecule's biological profile.

Comparison with Alternative Building Blocks

While this compound is effective, its performance can be compared with other substituted acetophenones to understand its relative advantages. The choice of acetophenone derivative influences reaction conditions, yields, and the properties of the final chalcone product.

Building BlockTypical Catalyst/BaseReaction ConditionsTypical YieldsKey Features of Resulting Chalcones
This compound 40% aq. KOH in EthanolRoom Temperature, 2-6 hoursGood to ExcellentStrong electron-withdrawing nature enhances biological activities such as antimicrobial and anti-inflammatory potential.[10][11]
Acetophenone (Unsubstituted) 10% aq. NaOH in EthanolRoom Temperature, 3-6 hoursGoodServes as a baseline for chalcone synthesis; derivatives have a wide range of reported activities.[5][12]
Hydroxyacetophenones (e.g., 2'-Hydroxyacetophenone) 50% aq. KOHRoom Temperature to Reflux, 1-4 hoursHigh (90-97%)The hydroxyl group can increase antioxidant and anti-inflammatory activity and serves as a handle for further functionalization.[2][13][14]
1-(p-tolyl)ethanone Ethanolic KOHRoom TemperatureModerate to GoodThe methyl group is electron-donating, which can modulate the electronic properties and biological activity of the chalcone.[15]
1-(4-chlorophenyl)ethanone aq. KOH in EthanolRoom TemperatureGoodHalogen substituents can enhance antimicrobial and anticancer activities.[16]

Advanced Synthetic Applications: From Chalcones to Pyrimidines

The utility of this compound extends beyond chalcone synthesis. The α,β-unsaturated ketone moiety in the derived chalcones is an excellent synthon for constructing various nitrogen-containing heterocyclic compounds, such as pyrimidines, which are of great pharmaceutical interest.[7][12] Pyrimidines can be synthesized by the condensation of chalcones with urea, thiourea, or guanidine hydrochloride under basic conditions.[5][12]

This two-step synthesis highlights the efficiency of this compound as a foundational building block for creating a diverse library of potentially therapeutic compounds.

Biological Activity Profile of Derivatives

Derivatives synthesized from this compound have shown promising biological activities. The dinitrophenyl moiety often contributes to enhanced potency.

Compound ClassDerivative ExampleReported Biological ActivityReference Assay/Target
Chalcones Chalcones with hydroxyl groupsAnti-MRSA (Methicillin-resistant Staphylococcus aureus)Minimum Inhibitory Concentration (MIC) assays.[13]
Chalcones Various substituted chalconesAntioxidantDPPH and ABTS radical scavenging assays.[17][18]
Indazoles (from dinitrophenylhydrazine) 1-(2,4-dinitrophenyl)-hexahydro-1H-indazolesAnti-inflammatoryInhibition of MMP-9 activity (gelatin zymography).[10]
Pyrimidines Pyrimidines from chalconesAntimicrobial (against Staphylococcus aureus and Candida tropicalis)Antimicrobial susceptibility testing.[19]
Pyrimidines Thiophene-bearing pyrimidinesPredicted Anti-inflammatoryMolecular docking with cyclooxygenase (COX) protein targets.[7]

Visualizing the Workflow and Applications

To better illustrate the synthetic and logical pathways, the following diagrams are provided.

G start This compound + Aromatic Aldehyde process1 Claisen-Schmidt Condensation start->process1 reagent1 Base Catalyst (e.g., KOH) reagent1->process1 intermediate Chalcone Intermediate process1->intermediate process2 Cyclocondensation intermediate->process2 reagent2 Urea / Thiourea reagent2->process2 product Pyrimidine Derivative process2->product evaluation Biological Evaluation (Antimicrobial, Antioxidant, etc.) product->evaluation

Caption: Synthetic workflow from this compound to biologically active pyrimidines.

G stimulus Inflammatory Stimulus (e.g., LPS) cell Macrophage / Microglial Cell stimulus->cell pathway Signaling Pathway (e.g., NF-κB) cell->pathway mediator Pro-inflammatory Mediators (e.g., NO, TNF-α) pathway->mediator inflammation Inflammation mediator->inflammation inhibitor Dinitrophenyl Derivative (Synthesized Compound) inhibitor->pathway Inhibition

Caption: Conceptual pathway for the anti-inflammatory action of a synthesized derivative.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol is a standard and widely used method for chalcone synthesis.[6]

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and a selected aromatic aldehyde in ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly add a 40% aqueous solution of potassium hydroxide (KOH) dropwise while stirring.[2][12] The amount of base should be catalytic.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature. The reaction time can range from 2 to 6 hours, depending on the reactivity of the substrates.[5] Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

  • Isolation and Workup: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.[7]

  • Purification: Filter the resulting solid precipitate, wash it thoroughly with cold water to remove inorganic impurities, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[20]

Protocol 2: General Procedure for the Synthesis of Pyrimidine Derivatives from Chalcones

This method describes the cyclization of a chalcone to form a pyrimidine ring.[7][12]

  • Reactant Mixture: In a flask, dissolve the synthesized chalcone (0.01 mol) and urea (0.01 mol) in ethanol.[12]

  • Base Addition: Add a 40% aqueous potassium hydroxide solution to the mixture with constant stirring.[12]

  • Reaction: Reflux the reaction mixture for approximately 4-10 hours, monitoring completion with TLC.[5][12] Alternatively, microwave irradiation (e.g., 210 W for 7-10 minutes) can be used to accelerate the reaction as a green chemistry approach.[12]

  • Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water and neutralize with dilute HCl.

  • Purification: Collect the precipitate by filtration, wash with water, dry, and recrystallize from an appropriate solvent to obtain the pure pyrimidine derivative.[12]

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This is a common in vitro method to evaluate the antioxidant potential of synthesized compounds.[21][22]

  • Preparation of DPPH Solution: Prepare a 100 μM solution of 2,2'-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution has a deep violet color.

  • Sample Preparation: Prepare stock solutions of the test compounds in methanol and make serial dilutions to obtain a range of concentrations (e.g., 10-200 μM). Ascorbic acid is typically used as a positive control.[21][22]

  • Reaction: Add an equal volume of the DPPH solution to each concentration of the test compound and the standard. Mix well and incubate in the dark for 20-30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.[21]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Blank - Absorbance of Test) / Absorbance of Blank] x 100.

  • IC50 Value: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound. A lower IC50 value indicates higher antioxidant activity.[21]

Conclusion

This compound proves to be a highly efficient and versatile building block in medicinal chemistry and organic synthesis. Its primary utility in the straightforward, high-yielding Claisen-Schmidt condensation allows for the creation of a diverse range of chalcones. The strong electron-withdrawing nitro groups on the phenyl ring often impart potent biological activities to the resulting derivatives, particularly in the antimicrobial and anti-inflammatory domains. Furthermore, the chalcones derived from this building block serve as excellent intermediates for the synthesis of more complex heterocyclic systems like pyrimidines. When compared to other acetophenones, this compound stands out for its ability to generate compounds with significant and often enhanced biological potential, making it a valuable tool for researchers in drug discovery and development.

References

A Comparative Guide to Nucleophilic Substitution on Activated Dinitrophenyl Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nucleophilic Substitution on Activated Dinitrophenyl Compounds

Dinitrophenyl moieties are excellent activating groups for nucleophilic substitution reactions. The strong electron-withdrawing nature of the two nitro groups significantly polarizes the carbonyl carbon in dinitrophenyl ketones, making it highly electrophilic and susceptible to attack by nucleophiles. The general mechanism for these reactions is a stepwise addition-elimination process, proceeding through a tetrahedral intermediate. The stability of this intermediate and the rates of its formation and breakdown are key factors determining the overall reaction kinetics. Understanding the comparative reactivity of different nucleophiles is crucial for reaction optimization, mechanistic elucidation, and the design of novel chemical entities in drug development.

The reaction of a nucleophile with a dinitrophenyl ketone is expected to proceed via a nucleophilic addition-elimination mechanism at the carbonyl group. This involves the initial attack of the nucleophile to form a tetrahedral intermediate, followed by the departure of a leaving group. The rate of this reaction is highly dependent on the nature of the nucleophile, the solvent, and the specific substitution pattern on the phenyl ring.

Comparative Kinetic Data: Aminolysis of Activated Dinitrophenyl Carbonates

To illustrate the comparative reactivity of various nucleophiles, this section presents kinetic data for the aminolysis of 2,4-dinitrophenyl carbonates, which serve as an excellent model for the behavior of dinitrophenyl ketones. The reactions were studied in aqueous solution at 25.0°C. The data is presented as second-order rate constants (kN), which provide a direct measure of the nucleophile's reactivity towards the activated carbonyl center.

Nucleophile (Amine)pKa of Conjugate AcidSecond-Order Rate Constant (kN, M-1s-1) for reaction with Methyl 2,4-Dinitrophenyl Carbonate
Piperazine9.81.58
Piperidine11.239.8
Morpholine8.70.40
1-(2-Hydroxyethyl)piperazinium ion7.90.05

Data adapted from kinetic studies on the aminolysis of methyl 2,4-dinitrophenyl carbonate.[1]

Analysis: The data clearly demonstrates a strong correlation between the basicity of the amine nucleophile (indicated by its pKa) and its reactivity. More basic amines, such as piperidine, are stronger nucleophiles and react at a significantly higher rate. This relationship is often visualized in a Brønsted-type plot (log kN vs. pKa), where the slope (β) provides insight into the degree of bond formation in the transition state. For the aminolysis of methyl 2,4-dinitrophenyl carbonate with secondary alicyclic amines, the Brønsted plot is linear with a slope (β) of 0.48, which is consistent with a concerted mechanism.[1]

Experimental Protocols

General Protocol for Kinetic Analysis of Aminolysis

This protocol describes a typical method for determining the second-order rate constants for the reaction of an activated dinitrophenyl substrate with a series of amine nucleophiles.

1. Materials:

  • Dinitrophenyl substrate (e.g., Methyl 2,4-dinitrophenyl carbonate)

  • Series of amine nucleophiles (e.g., piperidine, morpholine)

  • Buffer solution (to maintain constant pH)

  • Solvent (e.g., water, aqueous ethanol[2])

  • UV-Vis Spectrophotometer

2. Stock Solution Preparation:

  • Prepare a stock solution of the dinitrophenyl substrate in a suitable solvent (e.g., acetonitrile or DMSO).

  • Prepare stock solutions of the amine nucleophiles in the reaction buffer.

3. Kinetic Measurements:

  • The reactions are typically monitored by following the increase in absorbance of the released 2,4-dinitrophenoxide anion using a UV-Vis spectrophotometer (λmax ≈ 360-400 nm).[1][2]

  • Equilibrate the reaction cell with the amine solution in the spectrophotometer at a constant temperature (e.g., 25.0°C).[1]

  • Initiate the reaction by injecting a small aliquot of the substrate stock solution into the reaction cell.

  • Record the absorbance at fixed time intervals.

4. Data Analysis:

  • Under conditions where the amine is in large excess over the substrate, the reaction follows pseudo-first-order kinetics.[2]

  • The observed pseudo-first-order rate constant (kobsd) is determined by fitting the absorbance vs. time data to a single exponential equation.

  • The second-order rate constant (kN) is obtained from the slope of a plot of kobsd versus the concentration of the free amine.[1][2]

Mechanistic Pathways and Workflows

Reaction Mechanism

The nucleophilic substitution on a dinitrophenyl-activated carbonyl compound generally proceeds through a stepwise addition-elimination mechanism involving a tetrahedral intermediate. The rate-determining step can be either the formation of this intermediate or its breakdown, depending on the nucleophile's basicity and the leaving group's ability.[3]

G cluster_0 Nucleophilic Substitution Pathway Reactants Dinitrophenyl Ketone + Nucleophile TS1 Transition State 1 (C-Nu bond forming) Reactants->TS1 k1 (RDS for strong Nu) Intermediate Tetrahedral Intermediate (Zwitterionic) TS1->Intermediate Intermediate->TS1 k-1 TS2 Transition State 2 (C-LG bond breaking) Intermediate->TS2 k2 (RDS for weak Nu) Products Substituted Product + Leaving Group TS2->Products G cluster_workflow Kinetic Analysis Workflow prep Prepare Stock Solutions (Substrate, Nucleophiles, Buffer) kinetics Perform Kinetic Runs (UV-Vis Spectrophotometry) prep->kinetics data_acq Acquire Absorbance vs. Time Data kinetics->data_acq calc_kobs Calculate k_obsd (Pseudo-first-order fit) data_acq->calc_kobs plot Plot k_obsd vs. [Nucleophile] calc_kobs->plot calc_kN Determine k_N (Second-order rate constant) plot->calc_kN bronsted Construct Brønsted Plot (log k_N vs. pKa) calc_kN->bronsted analysis Mechanistic Interpretation bronsted->analysis

References

Evaluating 1-(3,5-Dinitrophenyl)ethanone in Multicomponent Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multicomponent reactions (MCRs) are highly efficient synthetic strategies for the rapid assembly of complex molecules from simple starting materials. The performance of ketones in these reactions is critical and can be significantly influenced by their electronic properties. This guide provides a comparative evaluation of 1-(3,5-dinitrophenyl)ethanone as a potential substrate in common MCRs. Due to a lack of specific published experimental data for this compound, this analysis is based on established chemical principles and provides a theoretical framework for its application, alongside generalized experimental protocols and comparisons with alternative substrates. The strong electron-withdrawing nature of the 3,5-dinitrophenyl group is anticipated to significantly impact the reactivity of the acetyl moiety, potentially leading to altered reaction kinetics and yields compared to more electron-rich or sterically hindered ketones.

Theoretical Performance Analysis

The reactivity of the acetyl group in this compound in multicomponent reactions is primarily governed by the powerful electron-withdrawing effects of the two nitro groups on the phenyl ring. These groups significantly decrease the electron density on the carbonyl carbon, making it more electrophilic. However, they also increase the acidity of the α-protons, which can influence reaction pathways that proceed through enolate intermediates.

In reactions like the Biginelli synthesis of dihydropyrimidinones, the ketone component is expected to react with an aldehyde and urea (or thiourea). The increased acidity of the α-protons in this compound would facilitate the initial condensation with the aldehyde. However, the overall reaction rate and yield may be sensitive to the specific reaction conditions and the nature of the aldehyde used.

Similarly, in the Hantzsch pyridine synthesis , which involves the condensation of an aldehyde, two equivalents of a β-ketoester (or in this case, the ketone), and a nitrogen source like ammonia, the initial Knoevenagel condensation would be influenced by the acidity of the α-protons.

Compared to alternatives such as acetophenone or ketones with electron-donating substituents, this compound is expected to exhibit faster initial condensation rates but may require careful optimization of reaction conditions to achieve high yields of the final heterocyclic product.

Comparative Data

As no direct experimental data for this compound in multicomponent reactions is currently available in the literature, the following tables provide a generalized comparison with commonly used ketones based on their electronic properties and expected reactivity.

Table 1: Comparison of Ketone Substrates in a Generic Biginelli-Type Reaction

FeatureThis compoundAcetophenone4-Methoxyacetophenone
Electronic Effect of Substituent Strong Electron-WithdrawingNeutralStrong Electron-Donating
Relative Acidity of α-Protons HighModerateLow
Expected Rate of Enolate Formation FastModerateSlow
Expected Overall Reaction Rate Potentially fast, but may require optimizationModerateGenerally slower
Potential for Side Reactions Higher, due to high reactivityLowerLower

Table 2: Comparison of Ketone Substrates in a Generic Hantzsch-Type Pyridine Synthesis

FeatureThis compoundAcetophenone2,4-Dichloroacetophenone
Electronic Effect of Substituent Strong Electron-WithdrawingNeutralModerately Electron-Withdrawing
Steric Hindrance LowLowModerate
Expected Rate of Knoevenagel Condensation FastModerateModerate
Expected Yield of Dihydropyridine Highly dependent on conditionsGenerally goodGood, but may be sterically limited

Experimental Protocols

The following are generalized protocols for the Biginelli and Hantzsch reactions that can be adapted for the use of this compound. Researchers should note that optimization of catalyst, solvent, temperature, and reaction time will be crucial for achieving satisfactory results with this specific substrate.

General Protocol for a Biginelli-Type Three-Component Reaction
  • Reactant Mixture: In a round-bottom flask, combine this compound (1.0 mmol), a selected aromatic aldehyde (1.0 mmol), and urea or thiourea (1.2 mmol).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, 10 mL) and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, 3-4 drops; or Yb(OTf)₃, 10 mol%).

  • Reaction: Stir the mixture at reflux for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash it with cold ethanol, and dry. If no precipitate forms, pour the mixture into ice-water and collect the resulting solid by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified dihydropyrimidinone derivative.

General Protocol for a Hantzsch-Type Four-Component Pyridine Synthesis
  • Reactant Mixture: In a round-bottom flask, combine this compound (2.0 mmol), a selected aldehyde (1.0 mmol), and a nitrogen source such as ammonium acetate (1.2 mmol).

  • Solvent: Add a suitable solvent (e.g., ethanol or acetic acid, 10 mL).

  • Reaction: Heat the mixture to reflux and stir for 6-48 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and collect the precipitated solid by filtration.

  • Aromatization (if necessary): The initially formed dihydropyridine can be aromatized by dissolving it in a suitable solvent (e.g., acetic acid) and treating it with an oxidizing agent (e.g., nitric acid or ceric ammonium nitrate) at room temperature or with gentle heating.

  • Purification: Purify the final pyridine product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the generalized workflows and a conceptual comparison.

Biginelli_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Mixing & Heating Mixing & Heating This compound->Mixing & Heating Aldehyde Aldehyde Aldehyde->Mixing & Heating Urea Urea Urea->Mixing & Heating Cooling & Precipitation Cooling & Precipitation Mixing & Heating->Cooling & Precipitation Reaction Progress Filtration Filtration Cooling & Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Product Recrystallization->Product Purified Product

Caption: Generalized workflow for a Biginelli-type reaction.

Hantzsch_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Ketone This compound (2 equiv.) Condensation Condensation Ketone->Condensation Aldehyde Aldehyde Aldehyde->Condensation Ammonia_Source Ammonia Source Ammonia_Source->Condensation Aromatization Aromatization Condensation->Aromatization Dihydropyridine intermediate Precipitation Precipitation Aromatization->Precipitation Purification Purification Precipitation->Purification Pyridine_Product Pyridine Derivative Purification->Pyridine_Product Final Product

Caption: Generalized workflow for a Hantzsch pyridine synthesis.

Conceptual_Comparison cluster_properties Key Properties cluster_implications Performance Implications This compound This compound High_Alpha_Acidity High α-Proton Acidity This compound->High_Alpha_Acidity High_Electrophilicity High Carbonyl Electrophilicity This compound->High_Electrophilicity Fast_Initial_Condensation Fast Initial Condensation High_Alpha_Acidity->Fast_Initial_Condensation Potential_Side_Reactions Potential for Side Reactions High_Alpha_Acidity->Potential_Side_Reactions High_Electrophilicity->Fast_Initial_Condensation Condition_Sensitivity Sensitivity to Reaction Conditions High_Electrophilicity->Condition_Sensitivity Favorable Kinetics Favorable Kinetics Fast_Initial_Condensation->Favorable Kinetics Requires Optimization Requires Optimization Potential_Side_Reactions->Requires Optimization Condition_Sensitivity->Requires Optimization

Caption: Conceptual comparison of expected performance.

Safety Operating Guide

Safe Disposal of 1-(3,5-dinitrophenyl)ethanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety protocols and detailed procedural guidance for the proper disposal of 1-(3,5-dinitrophenyl)ethanone. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. Due to its structural similarities with other dinitroaromatic compounds, this compound should be handled as a hazardous substance.

Hazard Identification and Safety Summary

Compounds structurally related to this compound present several potential hazards.[1] All personnel handling this chemical for disposal must be equipped with appropriate Personal Protective Equipment (PPE) to minimize exposure.[1]

Hazard ClassificationDescriptionAssociated RisksRecommended Personal Protective Equipment (PPE)
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[1]Irritation to the digestive and respiratory tracts.[1]Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[2][3] Eye Protection: Safety goggles or a face shield are mandatory.[3] Lab Coat: A standard laboratory coat must be worn.[1]
Skin Irritation May cause skin irritation upon contact.[1]Redness, itching, and inflammation.[1]Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat is mandatory.[1]
Eye Irritation May cause serious eye irritation.Redness, watering, and discomfort.[1]Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]
Environmental Hazard Discharge into the environment must be avoided.[2] Do not let this chemical enter the environment.[1]Potential harm to aquatic life and ecosystems.[1]Not applicable for PPE, but dictates disposal protocol.
Physical Hazard Dinitro compounds can be explosive under certain conditions (e.g., heat, shock, or friction).[1] Can form shock-sensitive crystals if dried out.[1]Risk of explosion upon impact or friction.[1]Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a respirator is recommended.[3] Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the approved methodology for the safe collection and disposal of this compound waste. This procedure should be performed in a designated area, preferably within a chemical fume hood.[1]

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic solvents.[3]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, should be disposed of as hazardous waste in the designated solid waste container.[3]

2. Container Management:

  • Ensure all waste containers are in good condition and compatible with the chemical.

  • Label all containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Flammable," "Reactive").[1]

  • Keep waste containers securely closed except when adding waste.[2]

3. Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area.

  • Store the container tightly closed in a dry, cool place.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces.

4. Final Disposal:

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2][5]

  • Do not discharge to sewer systems.[2][5]

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

5. Contaminated Packaging:

  • Containers can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[3] The rinsate must be collected and disposed of as hazardous liquid waste.[3]

  • Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill, if local regulations permit.[2]

  • Combustible packaging materials may be disposed of by controlled incineration with flue gas scrubbing.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal Route cluster_3 Contaminated Packaging A Identify Waste Type (Solid, Liquid, Contaminated Materials) B Segregate Waste into Labeled, Sealed Containers A->B C Store in Designated, Secure, Well-Ventilated Area B->C D Is On-site Incineration Permitted & Equipped? C->D E Licensed Chemical Destruction Plant D->E No F Controlled Incineration with Flue Gas Scrubbing D->F Yes G Consult EHS for Approved Waste Hauler E->G F->G J Dispose of Rinsed Container per Regulations G->J H Triple-Rinse Container with Suitable Solvent I Collect Rinsate as Hazardous Liquid Waste H->I I->J

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.